molecular formula C15H18N6O5 B3256301 N6-Furfuryl-2-aminoadenosine CAS No. 26783-39-1

N6-Furfuryl-2-aminoadenosine

Numéro de catalogue: B3256301
Numéro CAS: 26783-39-1
Poids moléculaire: 362.34 g/mol
Clé InChI: DTOXHQUCHLAJFD-IDTAVKCVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N6-Furfuryl-2-aminoadenosine is a useful research compound. Its molecular formula is C15H18N6O5 and its molecular weight is 362.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10-,11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOXHQUCHLAJFD-IDTAVKCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic purine (B94841) nucleoside analog, N6-Furfuryl-2-aminoadenosine. While specific data for this compound is limited in publicly available literature, this document consolidates information on its discovery context, proposes a detailed synthesis protocol based on established chemical methodologies, and outlines its potential biological activities and associated signaling pathways by drawing parallels with structurally related compounds.

Discovery and Synthesis

The discovery of this compound is rooted in the broader exploration of cytokinins, a class of plant hormones that promote cell division. The first cytokinin, kinetin (B1673648) (N6-furfuryladenine), was identified in 1955 by Miller and Skoog from autoclaved herring sperm DNA.[1] This discovery spurred the synthesis and investigation of a wide array of N6-substituted adenine (B156593) and adenosine (B11128) analogs to understand their structure-activity relationships. This compound is a synthetic derivative within this class, featuring a furfuryl group at the N6 position and an amino group at the C2 position of the adenine ring. The addition of the 2-amino group is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated purine precursor with furfurylamine (B118560). A key intermediate for this synthesis is 2-amino-6-chloropurine (B14584) riboside.

G cluster_0 Synthesis of 2-amino-6-chloropurine riboside cluster_1 Synthesis of this compound Guanosine Guanosine Protection of hydroxyl groups Protection of hydroxyl groups Guanosine->Protection of hydroxyl groups e.g., Ac2O, pyridine Chlorination at C6 Chlorination at C6 Protection of hydroxyl groups->Chlorination at C6 e.g., POCl3, DMF 2-amino-6-chloropurine riboside (protected) 2-amino-6-chloropurine riboside (protected) Chlorination at C6->2-amino-6-chloropurine riboside (protected) Nucleophilic substitution Nucleophilic substitution 2-amino-6-chloropurine riboside (protected)->Nucleophilic substitution Furfurylamine, base (e.g., TEA) This compound (protected) This compound (protected) Nucleophilic substitution->this compound (protected) Deprotection Deprotection This compound (protected)->Deprotection e.g., NH3/MeOH This compound This compound Deprotection->this compound Purification Purification This compound->Purification e.g., Chromatography

Caption: Proposed synthetic workflow for this compound.

Data Presentation

Table 1: Adenosine Receptor Binding Affinity (Ki, nM)

CompoundA1A2AA2BA3Selectivity ProfileReference
This compound Data not availableData not availableData not availableData not available--
N6-Cyclopentyladenosine (CPA)0.6210>10000240A1 selective[2]
2-Chloroadenosine2.513>100001890Non-selective[2]
N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)24304800>100001.3A3 selective

Table 2: In Vitro Cytotoxicity (IC50, µM)

CompoundCell Line 1 (e.g., A549)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., HeLa)Reference
This compound Data not availableData not availableData not available-
N6-Furfuryladenosine (Kinetin Riboside)~5-10 (in various cancer cell lines)~5-10 (in various cancer cell lines)~5-10 (in various cancer cell lines)
2-ChloroadenosineVaries depending on cell lineVaries depending on cell lineVaries depending on cell line

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on established procedures for the synthesis of N6-substituted adenosine analogs.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine riboside (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of furfurylamine (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% MeOH in DCM).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification of Protected Compound: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain the protected this compound.

  • Deprotection (if necessary): If protecting groups were used on the ribose moiety, dissolve the purified product in a saturated solution of ammonia in methanol. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Purification: Concentrate the solution under reduced pressure and purify the final product by recrystallization or silica gel chromatography to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Adenosine Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing human adenosine A1, A2A, A2B, or A3 receptors.

  • Radioligands: [3H]CCPA (for A1), [3H]ZM241385 (for A2A), [3H]PSB-603 (for A2B), [125I]AB-MECA (for A3).

  • This compound (test compound).

  • Non-specific binding inhibitors: XAC (for A1/A2A), PSB-603 (for A2B), IB-MECA (for A3).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the known biological activities of related purine nucleoside analogs, this compound is likely to exert its effects through the modulation of key cellular signaling pathways, including the NF-κB and apoptosis pathways.

Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release NF-κB Translocation NF-κB Translocation NF-κB (p65/p50) Release->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription This compound This compound This compound->IKK Complex Inhibition? Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Plausible modulation of the NF-κB signaling pathway.

Proposed Apoptosis Induction Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bax Bax This compound->Bax Activation? Bcl2 Bcl2 This compound->Bcl2 Inhibition? Cytochrome_c_release Cytochrome_c_release Bax->Cytochrome_c_release promotes Apaf1 Apaf1 Cytochrome_c_release->Apaf1 Bcl2->Cytochrome_c_release inhibits Caspase9_activation Caspase9_activation Apaf1->Caspase9_activation Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation Substrate Cleavage Substrate Cleavage Caspase3_activation->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Potential intrinsic apoptosis pathway induction.

Conclusion

This compound is a synthetic purine nucleoside analog with potential as a research tool and therapeutic agent. While a comprehensive biological profile is yet to be established in the public domain, this guide provides a foundational understanding of its origins, a viable synthetic strategy, and its likely mechanisms of action based on the well-documented activities of related compounds. Further research is warranted to elucidate its specific quantitative bioactivities and to validate its effects on the signaling pathways outlined herein. This will be crucial for unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for N6-Furfuryl-2-aminoadenosine is limited in publicly available literature. This guide synthesizes available information on closely related analogs and provides standardized methodologies for its characterization. Calculated properties are provided where experimental data is unavailable.

Introduction

This compound is a purine (B94841) nucleoside analogue, characterized by a furfuryl group attached to the N6 position of a 2-aminoadenosine (B16350) core.[1][2] It is structurally related to kinetin (B1673648) (N6-furfuryladenine) and its corresponding riboside, N6-furfuryladenosine, which are known cytokinins that can influence cell division and growth.[3] As a member of the purine nucleoside analog class, this compound is of interest for its potential therapeutic activities. This class of compounds is known for broad antitumor activity, which is often achieved through mechanisms like the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This document provides a technical overview of its physicochemical properties, standard experimental protocols for its analysis, and insights into its potential synthesis and biological pathways based on related compounds.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes its calculated molecular properties and provides placeholders for key experimental values, which would be determined using the protocols outlined in Section 3.0.

PropertyValueData Source
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-6-(furfurylamino)purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diolNomenclature
Molecular Formula C₁₅H₁₈N₆O₅Calculated
Molecular Weight 362.35 g/mol Calculated
Physical Appearance Data not available-
Melting Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
LogP (Octanol/Water) Data not available-

Standardized Experimental Protocols

The following sections detail standardized methodologies appropriate for determining the key physicochemical properties of this compound.

Protocol for Melting Point Determination

The melting point provides a crucial measure of a compound's purity.[4][5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to lower and broaden the melting range.[5]

Apparatus:

  • Mel-Temp apparatus or Thiele tube setup[4][5]

  • Glass capillary tubes (sealed at one end)[6]

  • Calibrated thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a capillary tube is tapped into the powder until a 2-3 mm column of the sample is packed at the bottom.[6][7]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus or attached to the thermometer in a Thiele tube filled with mineral oil.[4][5]

  • Initial Rapid Determination: The sample is heated rapidly to find an approximate melting temperature. The apparatus is then allowed to cool.[5]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to about 15-20°C below the approximate melting point found in the previous step.

  • The heating rate is then slowed to 1-2°C per minute.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Protocol for Aqueous Solubility Determination

This protocol provides a stepwise method for determining a compound's solubility in a solvent, which is critical for preparing solutions for biological assays.[8]

Materials:

  • This compound

  • Solvents of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO))

  • Vortex mixer

  • Centrifuge

  • Analytical balance and glass vials

Procedure:

  • High Concentration Test: Weigh 10 mg of the test compound into a glass vial. Add 0.5 mL of the solvent (e.g., water) to achieve a target concentration of 20 mg/mL.[8]

  • Mechanical Agitation: Vigorously mix the solution using a vortex mixer for at least 2 minutes.

  • Visual Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at 20 mg/mL.[8]

  • Step-Down Dilution: If the compound is not fully dissolved, add an additional 4.5 mL of the solvent to the vial, bringing the total volume to 5 mL and the concentration to 2 mg/mL. Repeat the agitation and observation steps.[8]

  • Further Dilutions: Continue this 10-fold dilution process until the compound fully dissolves. The lowest concentration at which the compound forms a clear solution is recorded as its approximate solubility.

  • Confirmation: The solution should be centrifuged at high speed (e.g., 14,000 x g) for 10 minutes. The absence of a pellet confirms complete dissolution.

Synthesis and Biological Activity Frameworks

While specific pathways for this compound are not defined, its structure allows for the creation of logical workflows for its synthesis and potential biological action based on established chemistry and pharmacology of related nucleoside analogs.[9][10][11]

Generalized Synthetic Workflow

The synthesis of N6-substituted 2-aminoadenosine derivatives can be approached through several established routes in medicinal chemistry. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as a halogenated purine riboside.[9][12] The workflow below illustrates a plausible, generalized pathway.

G start 2-Amino-6-chloropurine riboside product This compound (Crude Product) start->product 1. Substitution reagent Furfurylamine (Nucleophile) reagent->product conditions Reaction Conditions (Base, Solvent, Heat) conditions->product purification Purification (e.g., Column Chromatography) product->purification 2. Isolation final Pure Product purification->final 3. Analysis

A generalized workflow for the synthesis of this compound.
Hypothesized Mechanism of Action

As a purine nucleoside analog, this compound is hypothesized to exert cytotoxic effects by acting as an antimetabolite.[1][13] This pathway involves cellular uptake and enzymatic activation to a triphosphate form, which can then interfere with nucleic acid synthesis, a hallmark of anticancer and antiviral nucleoside drugs.[11]

G cluster_cell Cancer Cell transporter Nucleoside Transporter drug_in This compound transporter->drug_in Uptake mono_p Monophosphate drug_in->mono_p Kinases di_p Diphosphate mono_p->di_p Kinases tri_p Triphosphate (Active Form) di_p->tri_p Kinases dna_poly DNA/RNA Polymerases tri_p->dna_poly Competition with natural NTPs inhibition Inhibition of Nucleic Acid Synthesis dna_poly->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis drug_out This compound (Extracellular) drug_out->transporter

A hypothesized signaling pathway for the action of this compound.

References

N6-Furfuryl-2-aminoadenosine: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analogue with recognized antitumor properties. Its mechanism of action, while not extensively delineated in dedicated studies, can be inferred from the well-documented activities of the closely related compound, N6-furfuryladenosine (kinetin riboside), and other 2-aminoadenosine (B16350) analogues. This technical guide synthesizes the available evidence to propose a core mechanism of action for this compound, focusing on its metabolic activation, induction of cellular stress, and downstream effects on cell cycle regulation and survival. This document provides a comprehensive overview for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound belongs to the class of purine nucleoside analogues, a group of compounds with significant therapeutic applications, particularly in oncology. These molecules mimic endogenous nucleosides and can interfere with various cellular processes upon metabolic activation. The primary anticancer mechanisms attributed to purine nucleoside analogues include the inhibition of DNA synthesis and the induction of apoptosis[1]. The addition of a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) core structure of this compound likely confers unique properties that modulate its biological activity.

Proposed Core Mechanism of Action

The central hypothesis for the mechanism of action of this compound is its intracellular conversion to a triphosphate nucleotide analogue, which then acts as a competitive inhibitor and/or is incorporated into nucleic acids, leading to cellular dysfunction and apoptosis. This proposed mechanism is largely based on the established action of N6-furfuryladenosine (FAdo)[2].

Metabolic Activation by Adenosine (B11128) Kinase

For this compound to exert its cytotoxic effects, it is likely phosphorylated intracellularly by adenosine kinase (ADK) to its monophosphate form. Subsequent phosphorylations would yield the diphosphate (B83284) and ultimately the triphosphate analogue, this compound triphosphate. The critical role of adenosine kinase in the activation of the related compound, N6-furfuryladenosine, has been demonstrated; inhibition of this enzyme suppresses its cytotoxic effects[2].

Signaling Pathway: Metabolic Activation and Induction of Cellular Stress

Metabolic_Activation_and_Cellular_Stress cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6F2A_ext This compound N6F2A_int This compound N6F2A_ext->N6F2A_int Transport N6F2A_TP This compound Triphosphate N6F2A_int->N6F2A_TP Phosphorylation ADK Adenosine Kinase ADK->N6F2A_TP Catalyzes ATP_depletion ATP Depletion N6F2A_TP->ATP_depletion Genotoxic_Stress Genotoxic Stress N6F2A_TP->Genotoxic_Stress Apoptosis Apoptosis ATP_depletion->Apoptosis DNA_Damage_Response DNA Damage Response Genotoxic_Stress->DNA_Damage_Response CDKN1A CDKN1A (p21) Upregulation DNA_Damage_Response->CDKN1A Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed metabolic activation of this compound and downstream cellular stress pathways.

Induction of ATP Depletion and Genotoxic Stress

Upon its conversion to the triphosphate form, this compound triphosphate likely interferes with cellular energy metabolism, leading to a rapid depletion of ATP stores. This energy crisis, coupled with the potential incorporation of the analogue into DNA and RNA, is proposed to induce significant genotoxic stress. Studies on N6-furfuryladenosine have shown that exposure to low micromolar concentrations leads to massive ATP depletion and genotoxic stress within 60 to 180 minutes[2].

Upregulation of DNA Damage Response and Cell Cycle Arrest

The induction of genotoxic stress activates cellular DNA damage response (DDR) pathways. This leads to the upregulation of key stress response genes, most notably CDKN1A, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that mediates cell cycle arrest, typically at the G1/S or G2/M checkpoints, allowing time for DNA repair. If the damage is too severe, this cell cycle arrest can transition into apoptosis. The upregulation of CDKN1A has been observed following treatment with N6-furfuryladenosine[2].

Induction of Apoptosis

The culmination of ATP depletion, genotoxic stress, and cell cycle arrest is the induction of programmed cell death, or apoptosis. This is a key component of the antitumor activity of purine nucleoside analogues. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, triggered by the overwhelming cellular stress induced by this compound.

Quantitative Data

CompoundCell LineAssayEndpointValueReference
N6-furfuryladenosine (FAdo)MiaPaCa-2 (Pancreas Carcinoma)Proliferation AssayIC500.27 ± 0.09 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound, based on protocols used for similar compounds.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cellular ATP Measurement

Objective: To quantify the effect of this compound on intracellular ATP levels.

Methodology:

  • Plate cells in a 96-well plate and treat with this compound at various concentrations and time points.

  • Use a commercial ATP luminescence-based assay kit.

  • Lyse the cells to release ATP.

  • Add the luciferase/luciferin reagent, which produces light in the presence of ATP.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the total protein concentration or cell number.

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA damage in cells treated with this compound.

Methodology:

  • Treat cells with this compound for a short duration (e.g., 1-4 hours).

  • Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and separate damaged fragments from the intact DNA.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head."

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Assessment_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Embedding 4. Embedding in Agarose on a Slide Harvesting->Embedding Lysis 5. Cell Lysis Embedding->Lysis Electrophoresis 6. Alkaline Electrophoresis Lysis->Electrophoresis Staining 7. DNA Staining Electrophoresis->Staining Visualization 8. Fluorescence Microscopy Staining->Visualization Analysis 9. Comet Tail Analysis (Quantification of DNA Damage) Visualization->Analysis

Caption: A typical workflow for assessing genotoxicity using the Comet Assay.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Deconvolute the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The mechanism of action of this compound is likely multifaceted, initiated by its phosphorylation by adenosine kinase and culminating in apoptosis through the induction of an energy crisis and genotoxic stress. While this proposed mechanism is strongly supported by evidence from the closely related compound N6-furfuryladenosine, further direct investigation is required to fully elucidate the specific molecular interactions and pathways modulated by this compound.

Future research should focus on:

  • Direct quantification of binding affinities and enzyme inhibition: Determining the Ki of this compound and its phosphorylated metabolites for adenosine kinase and other relevant enzymes.

  • Comparative studies: Directly comparing the cytotoxic potency and mechanistic profiles of this compound and N6-furfuryladenosine in a panel of cancer cell lines.

  • Detailed signaling pathway analysis: Utilizing phosphoproteomics and transcriptomics to identify the specific signaling nodes and pathways affected by this compound treatment.

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models.

A thorough understanding of the core mechanism of action of this compound will be instrumental in guiding its further development as a potential therapeutic agent.

References

The Biological Profile of N6-Furfuryl-2-aminoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog for which detailed biological data is not extensively available in public literature. This guide provides a comprehensive overview based on the known activities of structurally related compounds, particularly its close analog N6-furfuryladenosine (Kinetin Riboside), and general principles of purine nucleoside pharmacology. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for future investigation.

Introduction

This compound belongs to the family of N6-substituted purine nucleosides, a class of compounds with diverse and significant biological activities. As a derivative of adenosine (B11128), it has the potential to interact with a wide range of biological targets, including adenosine receptors, protein kinases, and enzymes involved in nucleic acid metabolism. The presence of a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) core suggests a unique pharmacological profile.

Structurally analogous compounds, such as N6-furfuryladenosine (kinetin riboside), are known to possess activities ranging from neuroprotection to anticancer effects.[1][2][3] Purine nucleoside analogs, in general, are recognized for their potential as antitumor agents, primarily through mechanisms that involve the inhibition of DNA synthesis and the induction of apoptosis. This guide will synthesize the available information on related compounds to build a predictive framework for the biological activity of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, this compound is hypothesized to exhibit the following biological effects:

  • Neuroprotection via Mitochondrial Quality Control: The most well-documented activity of the closely related N6-furfuryladenosine is its role in mitochondrial quality control. Recent studies have shown that it can mitigate mitochondrial hyperfusion, a pathological feature in diabetic retinopathy, thereby enhancing mitochondrial turnover and providing neuroprotection.[4][5] This action is mediated by its conversion to kinetin (B1673648) triphosphate (KTP), which acts as a neosubstrate for PTEN-induced putative kinase 1 (PINK1), a key regulator of mitophagy.[1]

  • Antiproliferative and Potential Antitumor Activity: As a purine nucleoside analog, this compound is expected to have antiproliferative properties. This is a common characteristic of this class of compounds, which can interfere with DNA and RNA synthesis. However, it is important to note that studies on other N6-substituted adenosines have shown that the addition of a C2-amino group can sometimes lead to a decrease or loss of antiproliferative activity.[6][7][8] Therefore, experimental validation is crucial.

  • Adenosine Receptor Modulation: The adenosine-like core structure suggests that this compound may interact with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). The N6-substituent is a key determinant of affinity and efficacy at these receptors. The furfuryl group, in combination with the 2-amino group, could confer a unique selectivity profile.

Quantitative Data for Structurally Related Compounds

Direct quantitative data for this compound is not currently available in the literature. The following tables summarize data for related compounds to provide a basis for comparison and to guide future experimental design.

Table 1: Antiproliferative Activity of N6-Substituted Adenosine Analogs

CompoundCell LineActivity Metric (e.g., GI50)Reference
N6-Hydrazino-9-β-D-ribofuranosyl-purineVarious leukemia and carcinoma cell lines0.35 - 1.44 µM[7]
N6-Furfuryladenosine (Kinetin Riboside)Data not readily available in summarized formNot specified
Various 2,N6-disubstituted adenosinesVarious leukemia and carcinoma cell linesGenerally reduced activity compared to N6-substituted counterparts[6][7][8]

Table 2: Adenosine Receptor Affinity of Analogous Compounds

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
CGS21680 (A2A Agonist)Human A2A55 nM (IC50)[1]
ZM241385 (A2A Antagonist)Human A2AData variable based on assay[2]
R-PIA (A1 Agonist)Human A13.5 nM (Radioligand concentration)[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be critical in characterizing the biological activity of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for the synthesis of N6-substituted 2-aminoadenosine (B16350) derivatives.[10][11] A common starting material is 2-amino-6-chloropurine (B14584) riboside.

Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-6-chloropurine riboside in an appropriate solvent such as ethanol (B145695) or n-butanol.

  • Addition of Amine: Add an excess of furfurylamine (B118560) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent, to yield this compound.

  • Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells.[6][7][12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.[8][14][15][16][17]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Cell Preparation: On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well. Treat the cells with the desired concentration of this compound and include a vehicle control.

  • Mito Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate. Run the Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Adenosine A2A Receptor Radioligand Binding Assay

This assay determines the affinity of the compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.[1][2][9][18][19]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 cells).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).

    • 50 µL of various concentrations of the unlabeled test compound (this compound) or vehicle.

    • 50 µL of a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS21680).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Proposed Synthesis of this compound

G cluster_0 Synthesis 2-Amino-6-chloropurine riboside 2-Amino-6-chloropurine riboside Reaction Nucleophilic Substitution 2-Amino-6-chloropurine riboside->Reaction Furfurylamine Furfurylamine Furfurylamine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic route for this compound.

Hypothesized Signaling Pathway: Mitochondrial Quality Control

This pathway is based on the known mechanism of the closely related N6-furfuryladenosine.

Caption: Hypothesized activation of PINK1-mediated mitophagy.

Experimental Workflow: Cell Viability Assay

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add N6-Furfuryl- 2-aminoadenosine incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solvent Add solubilizing solvent incubate_4h->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using an MTT assay.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide to Structure-Activity Relationships for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine, a synthetically modified purine (B94841) nucleoside analog, belongs to a class of compounds that has demonstrated significant potential in anticancer research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic and antiproliferative properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel purine-based cancer therapeutics.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA synthesis, repair, and signaling, ultimately leading to cancer cell death.[1] N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), a cytokinin-related molecule, has been identified as a potent antiproliferative and apoptogenic agent in a range of human cancer cell lines.[2] The addition of an amino group at the 2-position of the adenine (B156593) ring, creating this compound, is a common strategy in medicinal chemistry to modulate the biological activity, selectivity, and metabolic stability of adenosine (B11128) analogs. This guide focuses on the impact of this and other structural modifications on the anticancer potential of this compound class.

Structure-Activity Relationship (SAR) and Data Presentation

The anticancer activity of N6-furfuryladenosine has been evaluated in several human cancer cell lines. The available data on its antiproliferative activity is summarized in the table below.

Compound NameCell LineCancer TypeIC50 (µM)Citation
N6-FurfuryladenosineMiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[2]
N6-FurfuryladenosineA375Melanoma0.35 ± 0.05[2]
N6-FurfuryladenosineA549Lung Carcinoma0.6 ± 0.1[2]
N6-FurfuryladenosineHeLaCervical Carcinoma0.4 ± 0.1[2]
N6-FurfuryladenosineHL-60Promyelocytic Leukemia0.2 ± 0.05[2]

General SAR Principles for 2,6-Disubstituted Purine Nucleosides:

  • 2-Position Substitution: The introduction of a small substituent, such as an amino group, at the 2-position of the purine ring can significantly influence the compound's interaction with enzymes and receptors. In many cases, a 2-amino group enhances the biological activity of N6-substituted adenosine analogs.

  • N6-Position Substitution: The nature of the substituent at the N6-position is a critical determinant of activity. For N6-furfuryladenosine, the furan (B31954) ring contributes to its biological effects. Modifications to this ring or its replacement with other heterocyclic or aliphatic groups would be expected to modulate potency and selectivity.

  • Ribose Moiety: The ribose sugar is crucial for the nucleoside structure. Modifications to the ribose, such as at the 2', 3', or 5' positions, can impact the compound's metabolic stability, cell permeability, and interaction with target proteins.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N6-furfuryladenosine involves its intracellular conversion to the corresponding 5'-monophosphate by adenosine kinase. This phosphorylation is a critical activation step. The resulting nucleotide analog is believed to exert its cytotoxic effects through multiple downstream pathways:

  • ATP Depletion: The accumulation of the phosphorylated analog can interfere with cellular energy metabolism, leading to a rapid depletion of intracellular ATP pools. This energy crisis contributes significantly to the induction of cell death.[2]

  • Genotoxic Stress and DNA Damage Response: N6-furfuryladenosine treatment has been shown to induce genotoxic stress, as evidenced by the alkaline comet assay. This leads to the activation of DNA damage response pathways, including the upregulation of key stress response genes such as CDKN1A (p21), HMOX1, DDIT3, and GADD45A.[2]

  • Induction of Apoptosis: The culmination of ATP depletion and genotoxic stress triggers programmed cell death (apoptosis). This is a common downstream effect of many purine nucleoside analogs used in cancer therapy.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the general apoptotic signaling cascade.

N6_Furfuryl_2_aminoadenosine_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular N6FA This compound N6FA_in This compound N6FA->N6FA_in Uptake ADK Adenosine Kinase N6FA_in->ADK N6FAMP This compound Monophosphate ADK->N6FAMP Phosphorylation ATP_depletion ATP Depletion N6FAMP->ATP_depletion Genotoxic_Stress Genotoxic Stress N6FAMP->Genotoxic_Stress Apoptosis Apoptosis ATP_depletion->Apoptosis DDR DNA Damage Response (p21, GADD45A) Genotoxic_Stress->DDR DDR->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Apoptosis_Signaling_Pathway cluster_signals Apoptotic Stimuli cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Stimuli ATP Depletion & Genotoxic Stress Bax_Bak Bax/Bak Activation Stimuli->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis_final Apoptosis Substrates->Apoptosis_final

Figure 2: General intrinsic apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Synthesis of this compound

A general and robust method for the synthesis of N6-substituted-2-aminoadenosine analogs involves the nucleophilic displacement of a leaving group at the 6-position of a 2-aminopurine (B61359) ribonucleoside precursor.

Materials:

Procedure:

  • To a solution of 2-amino-6-chloropurine riboside (1 equivalent) in ethanol, add furfurylamine (1.2-1.5 equivalents) and triethylamine (2-3 equivalents).

  • Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MiaPaCa-2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Adenosine Kinase Activity Assay

This assay measures the ability of adenosine kinase to phosphorylate the test compound, which is a critical activation step.

Materials:

  • Recombinant human adenosine kinase

  • This compound analog

  • [γ-³²P]ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Phosphorimager or scintillation counter

Procedure:

  • Set up the reaction mixture containing the reaction buffer, adenosine kinase, and the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding EDTA or by spotting an aliquot of the reaction mixture onto a TLC plate.

  • Separate the radiolabeled product (phosphorylated analog) from the unreacted [γ-³²P]ATP by TLC using a suitable developing solvent.

  • Quantify the amount of product formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.

  • Determine the kinetic parameters (Km and Vmax) for the phosphorylation of the analog.

Cellular ATP Level Measurement

This assay quantifies the effect of the test compounds on cellular energy stores.

Materials:

  • Human cancer cell lines

  • This compound analogs

  • ATP bioluminescence assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat them with the test compounds as described for the cytotoxicity assay.

  • At various time points after treatment (e.g., 1, 3, 6, 24 hours), lyse the cells according to the protocol of the ATP assay kit.

  • Add the luciferase-luciferin reagent to the cell lysates.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein concentration in each well and express the results as a percentage of the ATP levels in untreated control cells.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data on the closely related N6-furfuryladenosine indicates that their mechanism of action is likely multifaceted, involving intracellular activation by adenosine kinase, subsequent disruption of cellular energy metabolism, and the induction of genotoxic stress, ultimately leading to apoptosis. The addition of a 2-amino group is a key structural modification that has the potential to enhance the therapeutic properties of this scaffold. Further comprehensive SAR studies are warranted to fully elucidate the structural requirements for optimal anticancer activity and to identify lead candidates for preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of this important class of purine nucleoside analogs.

References

In Vitro Effects of N6-Furfuryl-2-aminoadenosine: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continually exploring the therapeutic potential of novel purine (B94841) nucleoside analogs. One such molecule of interest is N6-Furfuryl-2-aminoadenosine. This technical guide aims to provide a comprehensive overview of its in vitro effects. However, a thorough review of the current scientific literature reveals a significant lack of specific data on this particular compound.

While the name "this compound" appears in chemical supplier listings, indicating its availability for research purposes, there is a notable absence of published in vitro studies detailing its biological activity, mechanism of action, or effects on cellular signaling pathways. One supplier describes it as a purine nucleoside analogue with purported broad antitumor activity, suggesting mechanisms that may involve the inhibition of DNA synthesis and induction of apoptosis, but provides no supporting experimental data.[1]

It is crucial to distinguish this compound from the more extensively studied related compounds, N6-furfuryladenosine (also known as kinetin (B1673648) riboside) and its aglycone, N6-furfuryladenine (kinetin). The presence of an additional amino group at the 2-position of the purine ring in this compound fundamentally differentiates its chemical structure and likely its biological properties from these other molecules.

Research on Structurally Related Compounds

To provide context, research on the related compound, N6-furfuryladenosine (kinetin riboside), has demonstrated potential anticancer activity. Studies have shown that it can induce rapid ATP depletion, genotoxic stress, and the upregulation of CDKN1A (p21) in human cancer cell lines.[2][3] This compound has been reported to have antiproliferative and apoptogenic activity against various human cancer cell lines.[2][3][4] Furthermore, N6-furfuryladenosine has been investigated for its neuroprotective effects, specifically in the context of diabetic retinopathy, where it has been shown to enhance mitochondrial turnover and bioenergetics.[5][6][7]

The parent compound, N6-furfuryladenine (kinetin), is a cytokinin that has been studied for its anti-aging effects on human cells.[8]

Future Directions

The structural similarity of this compound to other biologically active purine analogs suggests that it may possess interesting pharmacological properties. However, without dedicated in vitro studies, its specific effects remain unknown. Future research should focus on:

  • Synthesis and Characterization: Detailed reporting of the synthesis and full chemical characterization of this compound.

  • In Vitro Screening: Comprehensive screening of the compound against a panel of human cancer cell lines to determine its antiproliferative activity.

  • Mechanism of Action Studies: Investigations into its effects on key cellular processes such as DNA synthesis, cell cycle progression, and apoptosis.

  • Signaling Pathway Analysis: Elucidation of the specific signaling pathways modulated by this compound.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the in vitro effects of this compound. While related compounds have shown promise in various therapeutic areas, no specific experimental data is available for the 2-amino substituted version. This presents an opportunity for researchers in drug discovery and development to explore the potential of this novel purine nucleoside analog. Until such studies are conducted and published, it is not possible to provide a detailed technical guide on its in vitro effects, including quantitative data, experimental protocols, or signaling pathway diagrams.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purine (B94841) Nucleoside Analogue N6-Furfuryl-2-aminoadenosine

This compound, a derivative of the purine nucleoside adenosine (B11128), is a compound of significant interest in the fields of cancer research and drug development. As a purine nucleoside analogue, it holds the potential to interfere with cellular processes that are fundamental to the proliferation of cancer cells. This technical guide provides a comprehensive overview of its core characteristics, including its mechanism of action, synthesis, and the experimental protocols used for its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts and Mechanism of Action

This compound belongs to a class of compounds known as purine nucleoside analogues, which are structurally similar to naturally occurring purines. These analogues can act as antimetabolites, interfering with the synthesis and function of nucleic acids. The primary proposed mechanisms of action for this compound and its close analogue, N6-furfuryladenosine (kinetin riboside), revolve around the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis in cancer cells.[1]

Recent studies on the closely related N6-furfuryladenosine suggest that its cytotoxic effects are mediated through the induction of rapid ATP depletion and genotoxic stress. This cellular stress leads to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. The activation of the p21 signaling pathway can arrest the cell cycle, preventing cell division and promoting apoptosis.

Furthermore, N6-furfuryladenosine has been shown to influence mitochondrial dynamics, a critical aspect of cellular health and energy metabolism. It is reported to be a potent activator of PTEN-induced putative kinase 1 (PINK1).[2] The PINK1/Parkin pathway is a key regulator of mitophagy, the selective removal of damaged mitochondria. By activating this pathway, N6-furfuryladenosine may help to clear dysfunctional mitochondria, a process that can be dysregulated in cancer cells.

Quantitative Data

The anti-proliferative activity of N6-furfuryladenosine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While specific data for the 2-amino derivative is limited in publicly available literature, the data for N6-furfuryladenosine provides a valuable benchmark.

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[3]
Additional Cell Lines Various Cancers Data Pending

Note: The data presented is for N6-furfuryladenosine (kinetin riboside). Further studies are required to determine the specific IC50 values for this compound across a broader range of cancer cell lines.

Experimental Protocols

Synthesis of N6-Furfuryladenosine

A common synthetic route to N6-substituted adenosine analogues involves the reaction of a precursor, such as 6-chloropurine (B14466) riboside, with the desired amine. The following is a generalized protocol for the synthesis of N6-furfuryladenosine, which can be adapted for the synthesis of this compound from a 2-amino-6-chloropurine (B14584) riboside starting material.

Materials:

Procedure:

  • Suspend 6-chloropurine riboside in ethanol.

  • Add furfurylamine and triethylamine dropwise to the suspension.

  • Reflux the reaction mixture for 18 hours at 60°C.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Wash the crude product with diethyl ether and filter to obtain the pure N6-furfuryladenosine as a white crystalline solid.[4]

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

The inhibition of DNA synthesis can be quantified using a Bromodeoxyuridine (BrdU) incorporation assay. BrdU, a synthetic analogue of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Wash the wells and add the TMB substrate. Incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis.[5][6]

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the BrdU assay.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound and its analogues.

ATP_Depletion_and_p21_Activation N6F2A This compound ATP_Depletion ATP Depletion N6F2A->ATP_Depletion Genotoxic_Stress Genotoxic Stress N6F2A->Genotoxic_Stress p53 p53 Activation Genotoxic_Stress->p53 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

ATP Depletion and p21-Mediated Apoptosis Pathway

Mitochondrial_Dynamics_Pathway N6F2A This compound PINK1 PINK1 Activation N6F2A->PINK1 Parkin Parkin Recruitment PINK1->Parkin Mitophagy Mitophagy Parkin->Mitophagy Damaged_Mito Damaged Mitochondria Damaged_Mito->PINK1 sensed by Damaged_Mito->Mitophagy eliminated by Cell_Survival Enhanced Cell Survival (in normal cells) Mitophagy->Cell_Survival

Mitochondrial Dynamics and Mitophagy Pathway
Experimental Workflow for Preclinical Development

The preclinical development of a purine nucleoside analogue like this compound typically follows a structured workflow.

Preclinical_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Chemical Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Viability Cell Viability Assays (IC50 determination) Characterization->Cell_Viability MoA_Studies Mechanism of Action Studies (Apoptosis, DNA Synthesis) Cell_Viability->MoA_Studies Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) MoA_Studies->Signaling_Analysis Pharmacokinetics Pharmacokinetic Studies (ADME) Signaling_Analysis->Pharmacokinetics Toxicity Toxicity Studies (LD50, MTD) Pharmacokinetics->Toxicity Efficacy Xenograft Tumor Models Toxicity->Efficacy SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR

Preclinical Development Workflow for a Purine Nucleoside Analogue

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its role as a purine nucleoside analogue, coupled with its potential to induce apoptosis, inhibit DNA synthesis, and modulate mitochondrial dynamics, warrants further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute further studies aimed at elucidating the full therapeutic potential of this compound. Future research should focus on obtaining comprehensive quantitative data for the 2-amino derivative, optimizing its synthesis, and conducting rigorous preclinical in vivo studies to assess its safety and efficacy.

References

N6-Furfuryl-2-aminoadenosine induced apoptosis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the N6-Furfuryladenosine-Induced Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

N6-Furfuryladenosine, also known as Kinetin (B1673648) Riboside (KR), is a synthetic cytokinin that has demonstrated selective pro-apoptotic activity in various cancer cell lines. This document provides a comprehensive technical overview of the molecular pathways governing KR-induced apoptosis. It details the involvement of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. This guide also presents quantitative data on its efficacy and detailed protocols for key experimental assays used to elucidate its mechanism of action.

Introduction to N6-Furfuryladenosine (Kinetin Riboside)

N6-Furfuryladenosine (Kinetin Riboside, KR) is a synthetic N6-substituted purine (B94841) analog. While initially studied for its role in plant growth and development, recent research has highlighted its potential as a selective anticancer agent.[1] Studies have shown that KR can induce apoptosis, or programmed cell death, in various cancer cell lines while exhibiting significantly lower cytotoxicity towards normal, non-malignant cells.[1][2][3] This selective action makes KR a compound of interest for further investigation in oncology drug development.

The Core Mechanism: Intrinsic Apoptosis Pathway

The primary mechanism by which N6-Furfuryladenosine induces cell death is through the activation of the intrinsic (or mitochondrial) apoptosis pathway.[1][3] This pathway is initiated by intracellular signals of stress, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. The key molecular events in KR-induced apoptosis are detailed below.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-X(L)) members. The ratio of these proteins is a critical determinant of cell fate. N6-Furfuryladenosine treatment has been shown to shift this balance in favor of apoptosis.[1][3]

Specifically, KR exposure leads to:

  • Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is significantly decreased.[1][3]

  • Upregulation of Bax and Bad: The expression of the pro-apoptotic proteins Bax and Bad is increased.[1][3]

This alteration in the Bcl-2 protein ratio is a crucial initiating step in the apoptotic cascade.

Mitochondrial Membrane Potential Disruption and Cytochrome c Release

The shift towards pro-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the disruption of the mitochondrial membrane potential (ΔΨm).[1][2] The collapse of ΔΨm is a point of no return in the apoptotic process.

Following the loss of mitochondrial membrane integrity, pro-apoptotic factors normally sequestered in the mitochondrial intermembrane space are released into the cytosol. A key event in KR-induced apoptosis is the release of cytochrome c.[1][3][4]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits procaspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.

Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3.[1][3] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][2]

Interestingly, studies have shown that KR does not significantly affect the expression of caspase-8, a key initiator caspase in the extrinsic (death receptor-mediated) pathway.[3] This provides further evidence that N6-Furfuryladenosine's pro-apoptotic activity is primarily mediated through the intrinsic mitochondrial pathway.

Signaling Pathway Diagram

The following diagram illustrates the N6-Furfuryladenosine induced intrinsic apoptosis pathway.

N6_Furfuryladenosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus N6F N6-Furfuryladenosine (Kinetin Riboside) Bcl2 Bcl-2 N6F->Bcl2 Downregulates Bax_Bad Bax / Bad N6F->Bax_Bad Upregulates Mito_Membrane Disruption of Mitochondrial Membrane Potential (ΔΨm) Bcl2->Mito_Membrane Inhibits Bax_Bad->Mito_Membrane Promotes CytoC_in Cytochrome c CytoC_out Cytochrome c CytoC_in->CytoC_out Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_out->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: N6-Furfuryladenosine induced intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of N6-Furfuryladenosine in inducing apoptosis and reducing cell viability in cancer cell lines.

Table 1: Cell Viability Inhibition by N6-Furfuryladenosine

Cell LineCell TypeConcentration (µM)Incubation Time (h)% InhibitionReference
HeLaHuman Cervical Cancer5 - 2048Not specified[2]
B16F-10Mouse MelanomaNot specifiedNot specifiedNot specified[1]
CCL-116Human Skin Fibroblast5 - 2048Minimal[2]

Table 2: Induction of Apoptosis by N6-Furfuryladenosine

Cell LineCell TypeConcentration (µM)Incubation Time (h)AssayObservationReference
HeLaHuman Cervical Cancer4.524Annexin V/PIIncreased apoptotic population[2]
B16F-10Mouse MelanomaNot specifiedNot specifiedNot specifiedApoptosis induced[1]
CCL-116Human Skin Fibroblast4.524Annexin V/PINo significant apoptosis[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of N6-Furfuryladenosine.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of N6-Furfuryladenosine (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Seed cells in a 6-well plate and treat with N6-Furfuryladenosine (e.g., 4.5 µM) for the desired time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for observing the changes in Bcl-2 family proteins and the cleavage of caspase substrates like PARP.

Protocol:

  • Treat cells with N6-Furfuryladenosine as desired and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Bad, Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the pro-apoptotic effects of N6-Furfuryladenosine.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Apoptosis Assays start Start: Hypothesis (KR induces apoptosis in cancer cells) cell_culture Cell Culture (e.g., HeLa, B16F-10, CCL-116) start->cell_culture treatment Treatment with N6-Furfuryladenosine (KR) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V / PI Staining) treatment->apoptosis_detection protein_analysis Protein Expression (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis conclusion Conclusion: KR induces apoptosis via the intrinsic mitochondrial pathway data_analysis->conclusion

Caption: Experimental workflow for studying N6-Furfuryladenosine-induced apoptosis.

Conclusion and Future Directions

N6-Furfuryladenosine (Kinetin Riboside) selectively induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Its mechanism of action involves the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax and Bad, leading to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase-3-dependent execution pathway. The selectivity of KR for cancer cells over normal cells makes it a promising candidate for further preclinical and clinical investigation.

Future research should focus on:

  • Expanding the panel of cancer cell lines to determine the broader efficacy of KR.

  • Conducting in vivo studies in animal models to evaluate its anti-tumor activity and safety profile.

  • Investigating potential synergistic effects when combined with conventional chemotherapeutic agents.

  • Elucidating the upstream signaling events that trigger the changes in Bcl-2 family protein expression upon KR treatment.

This technical guide provides a foundational understanding of the pro-apoptotic pathways induced by N6-Furfuryladenosine, offering valuable insights for researchers and professionals in the field of cancer drug discovery and development.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide on its Relationship with Cytokinins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, has garnered interest for its potential biological activities, including its relationship with the cytokinin class of plant hormones. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, its interaction with the cytokinin signaling pathway, and methodologies for its study. The document summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction: The Cytokinin Family and Purine Analogs

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes such as cell division, differentiation, and senescence.[[“]] Chemically, they are N6-substituted adenine (B156593) derivatives.[2] The discovery of kinetin (B1673648) (N6-furfuryladenine), a potent cytokinin, spurred research into a wide array of synthetic and naturally occurring purine analogs to understand their structure-activity relationships and explore their therapeutic potential. This compound, a riboside of a kinetin-related compound, falls into this category of molecules with potential cytokinin-like activities and other biological effects. While much of the research on N6-furfuryladenosine (kinetin riboside) has focused on its anti-proliferative and apoptogenic effects in human cancer cell lines, its fundamental relationship with plant cytokinin systems provides a critical framework for understanding its mechanism of action.[3][4]

Chemical Properties of this compound

PropertyValueReference
IUPAC Name 6-(furan-2-ylmethyl)-7H-purin-2-amine[5]
Molecular Formula C10H9N5O[5]
Molecular Weight 215.21 g/mol [5]
Classification Purine Nucleoside Analogue[6]

Relationship with Cytokinins and Biological Activity

This compound is structurally related to kinetin, a well-known synthetic cytokinin. The presence of the furfuryl group at the N6 position of the adenine core is a key feature for cytokinin activity. The addition of a ribose sugar to form the nucleoside, N6-furfuryladenosine (kinetin riboside), can influence its uptake, metabolism, and biological activity.[3]

While direct quantitative data on the cytokinin activity of this compound in plant-based assays is limited in publicly available literature, its structural similarity to active cytokinins suggests it may interact with the cytokinin signaling pathway. In human cells, N6-furfuryladenosine has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines, highlighting its potent biological effects.[4]

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system. Understanding this pathway is crucial for hypothesizing how this compound might exert cytokinin-like effects. The key components are:

  • Receptors: Histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane perceive the cytokinin signal.

  • Phosphotransfer: Upon cytokinin binding, the receptor autophosphorylates and transfers the phosphate (B84403) group to a histidine phosphotransfer protein (HPt).

  • Response Regulators: The phosphorylated HPt moves to the nucleus and transfers the phosphate to a response regulator (RR), which can be a transcriptional activator or repressor, thereby modulating the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) HPt HPt Receptor->HPt Phosphorylates HPt_P HPt-P HPt->HPt_P RR Response Regulator (RR) HPt_P->RR Phosphorylates RR_P RR-P RR->RR_P Gene_Expression Cytokinin Responsive Gene Expression RR_P->Gene_Expression Regulates Cytokinin Cytokinin (or analog) Cytokinin->Receptor Binds

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Protocols for Assessing Cytokinin Activity

To quantitatively assess the cytokinin activity of this compound, several established bioassays can be employed. Detailed protocols for two common assays are provided below.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and growth in tobacco callus tissue, which is dependent on the presence of a cytokinin.

Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth in vitro. By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin in the medium.

Methodology:

  • Explant Preparation:

    • Sterilize tobacco (e.g., Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium.

    • Excise leaf or stem segments from the resulting sterile plantlets to be used as explants.

  • Callus Induction:

    • Place the explants on an MS medium supplemented with an auxin (e.g., 2 mg/L NAA) and a cytokinin (e.g., 0.5 mg/L kinetin) to induce callus formation.

    • Incubate in the dark at 25°C.

  • Bioassay:

    • Transfer established callus pieces of a standardized size to fresh MS medium containing a fixed concentration of auxin (e.g., 2 mg/L NAA) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).

    • Include a positive control with a known cytokinin like kinetin or zeatin.

    • Incubate the cultures in the dark at 25°C for 4-6 weeks.

  • Data Collection and Analysis:

    • Measure the fresh and dry weight of the callus at the end of the incubation period.

    • Plot a dose-response curve to determine the optimal concentration for cell growth.

Tobacco_Callus_Bioassay_Workflow Start Start Explant Prepare Sterile Tobacco Explants Start->Explant Induction Induce Callus on MS + Auxin + Cytokinin Explant->Induction Transfer Transfer Callus to Test Media with Varying Concentrations of This compound Induction->Transfer Incubate Incubate in Dark (4-6 weeks) Transfer->Incubate Measure Measure Callus Fresh and Dry Weight Incubate->Measure Analyze Plot Dose-Response Curve Measure->Analyze End End Analyze->End

Caption: Workflow for the tobacco callus cytokinin bioassay.

Amaranthus Betacyanin Bioassay

This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

Principle: Cytokinins promote the synthesis of betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is proportional to the cytokinin concentration.

Methodology:

  • Seed Germination:

    • Germinate Amaranthus caudatus seeds on moist filter paper in petri dishes in the dark at 25°C for 48-72 hours.

  • Bioassay:

    • Excise the cotyledons and hypocotyls of the seedlings.

    • Incubate the explants in test tubes or microplates containing a phosphate buffer (pH 6.8), tyrosine (a precursor for betacyanin synthesis), and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

    • Include a positive control with a known cytokinin.

    • Incubate in the dark at 25°C for 18-24 hours.

  • Data Collection and Analysis:

    • Extract the betacyanin pigment from the seedlings using a methanol-water solution.

    • Measure the absorbance of the extract at 540 nm using a spectrophotometer.

    • Construct a standard curve and determine the cytokinin activity of the test compound.

Amaranthus_Bioassay_Workflow Start Start Germinate Germinate Amaranthus Seeds in Dark Start->Germinate Excise Excise Cotyledons and Hypocotyls Germinate->Excise Incubate Incubate in Test Solution with Varying Concentrations of This compound Excise->Incubate Extract Extract Betacyanin Pigment Incubate->Extract Measure Measure Absorbance at 540 nm Extract->Measure Analyze Determine Cytokinin Activity Measure->Analyze End End Analyze->End

Caption: Workflow for the Amaranthus betacyanin cytokinin bioassay.

Synthesis of this compound

The synthesis of N6-substituted purine analogs often involves the reaction of a purine derivative with an appropriate amine. A plausible synthetic route for this compound would start from a 2-amino-6-chloropurine (B14584) riboside.

General Synthetic Scheme:

  • Starting Material: 2-Amino-6-chloropurine riboside.

  • Reaction: Nucleophilic aromatic substitution at the C6 position of the purine ring.

  • Reagent: Furfurylamine.

  • Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and may require heating and the presence of a base to neutralize the HCl generated.

  • Purification: The final product can be purified by crystallization or chromatography.

Synthesis_Workflow Start Start Reactants 2-Amino-6-chloropurine riboside + Furfurylamine Start->Reactants Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Conditions Solvent (e.g., Ethanol) Heat, Base Reaction->Conditions Product This compound Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A general workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound represents an interesting purine nucleoside analog with potential cytokinin-like activity and other significant biological effects. While its structural similarity to kinetin suggests an interaction with the cytokinin signaling pathway, further quantitative studies are required to fully elucidate its potency and receptor affinity in plant systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations. For drug development professionals, the potent effects of its riboside, N6-furfuryladenosine, in human cell lines warrant further exploration of its mechanism of action and therapeutic potential. Future research should focus on obtaining quantitative dose-response data from cytokinin bioassays, determining its binding affinities to cytokinin receptors, and further investigating its metabolic fate and off-target effects in both plant and animal systems.

References

Adenosine Metabolism and the Therapeutic Potential of N6-Furfuryl-2-aminoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes. Its metabolism is tightly regulated by a network of enzymes, and its signaling is mediated by four G protein-coupled receptors. The modulation of adenosine pathways presents a significant opportunity for therapeutic intervention in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analog that has garnered interest for its potential antitumor activities. This technical guide provides an in-depth overview of adenosine metabolism, the known biological activities of this compound and related compounds, and detailed experimental protocols relevant to their study.

Introduction to Adenosine Metabolism

Adenosine is a fundamental molecule in cellular metabolism and signaling. It is a constituent of nucleic acids (RNA and DNA, in its deoxy form) and the energy currency adenosine triphosphate (ATP).[1] Extracellular adenosine concentrations are typically low but can increase significantly in response to cellular stress, such as hypoxia or inflammation, where it acts as a cytoprotective agent.[1] The metabolic pathways of adenosine are complex, involving both intracellular and extracellular enzymes that control its synthesis, degradation, and transport.

Adenosine Synthesis

There are two primary pathways for adenosine generation:

  • Canonical Pathway: This pathway involves the extracellular hydrolysis of ATP and ADP to AMP by ectonucleotidases like CD39. AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).

  • Intracellular Synthesis and Release: Intracellularly, adenosine can be formed from the hydrolysis of S-adenosylhomocysteine (SAH) by SAH hydrolase or from the dephosphorylation of AMP by cytosolic 5'-nucleotidases.[2] This intracellular adenosine can then be released into the extracellular space through bidirectional nucleoside transporters.[3]

Adenosine Catabolism and Salvage

Once formed, adenosine can be either catabolized or salvaged:

  • Deamination: Adenosine deaminase (ADA) irreversibly converts adenosine to inosine, which is further metabolized to hypoxanthine, xanthine, and finally uric acid.[1][4] There are two isoforms of ADA, ADA1 and ADA2, with ADA1 being the primary intracellular enzyme and ADA2 found predominantly in plasma.[5]

  • Phosphorylation: Adenosine kinase (ADK) phosphorylates adenosine to AMP, salvaging it back into the nucleotide pool.[6][7] This is a critical step in regulating intracellular and extracellular adenosine levels.

This compound: A Purine Nucleoside Analog

This compound is a synthetic purine nucleoside analog. While specific data on this compound is limited, its structural similarity to other biologically active nucleosides, such as N6-furfuryladenosine (kinetin riboside), suggests potential therapeutic applications. Purine nucleoside analogs are known to have broad antitumor activity, often by inhibiting DNA synthesis and inducing apoptosis.[1]

Postulated Mechanism of Action

Based on studies of the closely related compound N6-furfuryladenosine, the anticancer mechanism of this compound may involve:

  • Metabolic Activation by Adenosine Kinase: It is likely that this compound is a substrate for adenosine kinase, which would phosphorylate it to its monophosphate form. This metabolic activation is often a prerequisite for the cytotoxic effects of nucleoside analogs.[8]

  • Induction of ATP Depletion and Genotoxic Stress: The phosphorylated analog could interfere with cellular energy metabolism, leading to a rapid depletion of ATP. This energy crisis, coupled with potential incorporation into nucleic acids, can induce genotoxic stress and trigger apoptosis.[8]

  • Modulation of Adenosine Receptors: While not explicitly demonstrated for this compound, many N6-substituted adenosine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3).[3] The furfuryl group at the N6 position and the amino group at the 2-position could confer specific binding properties, potentially leading to the modulation of downstream signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Quantitative Data on Related Adenosine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SpeciesReference
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosineHuman A30.63Human[3][9]
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosineRat A3693Rat[3]
DPMAHuman A3106 (antagonist)Human[3][9]
2-amino-6-(2-furanyl)-9-(4-methoxybenzyl)purineHuman A2A2.8HumanNot in search results
2-amino-6-(2-furanyl)-9-(2-methoxybenzyl)purineHuman A2A1.8HumanNot in search results
2-amino-6-(2-furanyl)-9-(3-methoxybenzyl)purineHuman A2A1.9HumanNot in search results

Table 1: Binding Affinities of Selected N6-Substituted and 2-Substituted Adenosine Analogs at Adenosine Receptors.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following protocols are based on methodologies used for studying related N6-substituted adenosine derivatives and can be adapted for the investigation of this compound.

Synthesis of N6-Substituted 2-Amino-Purine Derivatives

A general method for the synthesis of N6-substituted 2-aminoadenosine (B16350) derivatives involves the nucleophilic substitution of a leaving group at the 6-position of a 2-aminopurine (B61359) precursor with the desired amine.

Starting Materials:

Protocol:

  • Dissolve 2-amino-6-chloropurine riboside in acetonitrile.

  • Add an excess of furfurylamine and DIPEA to the solution.

  • Heat the reaction mixture at 80°C for 7.5 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain this compound.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A).

  • Test compound (this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).

  • Adenosine deaminase (to remove endogenous adenosine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • In a microtiter plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity ligand).

  • Add adenosine deaminase to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plate.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations of Key Pathways and Workflows

Adenosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP_ext AMP ADP->AMP_ext Ado_ext Adenosine AMP_ext->Ado_ext Ino_ext Inosine Ado_ext->Ino_ext Ado_int Adenosine Ado_ext->Ado_int CD39 CD39 CD39->ADP CD73 CD73 CD73->Ado_ext ADA_ext eADA ADA_ext->Ino_ext ENT ENT AMP_int AMP Ado_int->AMP_int Ino_int Inosine Ado_int->Ino_int SAH S-Adenosyl- homocysteine SAH->Ado_int ADK ADK ADK->AMP_int ADA_int ADA1 ADA_int->Ino_int SAHH SAHH SAHH->Ado_int

Figure 1: Overview of Adenosine Metabolism.

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_downstream Downstream Effects Ado Adenosine A1R A1 / A3 Ado->A1R A2AR A2A / A2B Ado->A2AR AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit Gi AC_activate Adenylyl Cyclase (Activation) A2AR->AC_activate Gs cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit PKA_activate PKA Activation cAMP_increase->PKA_activate Cellular_Response_Inhibit Cellular Response (e.g., ↓ Neurotransmission) PKA_inhibit->Cellular_Response_Inhibit Cellular_Response_Activate Cellular Response (e.g., Vasodilation) PKA_activate->Cellular_Response_Activate

Figure 2: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Adenosine Receptor Binding Assays Characterization->Binding_Assay Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT) Characterization->Cell_Viability Enzyme_Kinetics Enzyme Kinetics (ADK, ADA) Characterization->Enzyme_Kinetics Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Apoptosis_Assay->Gene_Expression Metabolism_Studies Cellular Metabolism (ATP levels) Enzyme_Kinetics->Metabolism_Studies

Figure 3: General Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

The intricate network of adenosine metabolism and signaling presents a rich landscape for therapeutic discovery. While this compound is a compound of interest due to its classification as a purine nucleoside analog with potential antitumor properties, a clear need exists for comprehensive studies to elucidate its specific mechanism of action, metabolic fate, and therapeutic efficacy. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its effects on adenosine-metabolizing enzymes and receptors. In vitro and in vivo studies are warranted to determine its anticancer activity and to identify the specific cellular pathways it modulates. The experimental frameworks provided in this guide offer a roadmap for such investigations, which will be crucial in determining the ultimate potential of this compound as a novel therapeutic agent.

References

Early Studies on N6-Furfuryl-2-aminoadenosine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the early research on N6-Furfuryl-2-aminoadenosine, a synthetically derived purine (B94841) nucleoside analogue. The document consolidates foundational data on its chemical synthesis, physicochemical properties, and initial biological activities. Due to the limited accessibility of full-text versions of seminal early publications, this guide synthesizes information from available abstracts and related scientific literature to provide comprehensive experimental methodologies and quantitative data. The guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the history and initial scientific exploration of this compound.

Chemical Synthesis

Early research into N6-substituted 2-aminopurine (B61359) derivatives provides a likely pathway for the synthesis of this compound. The general approach involves the reaction of a 2-amino-6-halopurine with furfurylamine (B118560).

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on common synthetic methods for similar purine derivatives from the mid-20th century.

Materials:

  • 2-Amino-6-chloropurine (B14584)

  • Furfurylamine

  • Anhydrous solvent (e.g., pyridine, dimethylformamide)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • A solution of 2-amino-6-chloropurine is prepared in an anhydrous solvent such as pyridine.

  • An equimolar or slight excess of furfurylamine is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

  • The purified this compound is further purified by recrystallization from a suitable solvent system to yield the final product.

Synthesis Workflow Diagram

G A 2-Amino-6-chloropurine D Reaction Mixture A->D B Furfurylamine B->D C Anhydrous Solvent (e.g., Pyridine) C->D E Reflux D->E F Solvent Removal E->F G Crude Product F->G H Silica Gel Chromatography G->H I Purified Product H->I J Recrystallization I->J K This compound J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound DNA Polymerase DNA Polymerase This compound->DNA Polymerase inhibition Ribonucleotide Reductase Ribonucleotide Reductase This compound->Ribonucleotide Reductase inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis catalysis Ribonucleotide Reductase->DNA Synthesis precursor synthesis Cell Death Cell Death Apoptosis Induction->Cell Death Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

N6-Furfuryl-2-aminoadenosine: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analog with potential therapeutic applications, particularly in oncology. While direct experimental data on its specific molecular targets are limited in publicly available literature, its structural similarity to N6-furfuryladenosine (kinetin riboside) and other 2-amino purine analogs provides a strong basis for inferring its likely mechanisms of action. This document synthesizes the available information on related compounds to propose and detail the potential therapeutic targets of this compound. The primary hypothesized mechanisms include the induction of apoptosis and inhibition of DNA synthesis, hallmarks of many purine nucleoside analogs used in chemotherapy.[1][2] Furthermore, based on the well-documented activity of N6-furfuryladenosine, a key potential target is the PTEN-induced putative kinase 1 (PINK1), a critical regulator of mitochondrial quality control. This guide provides a comprehensive overview of these potential targets, associated signaling pathways, and relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects through various mechanisms, primarily by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). This compound belongs to this class of compounds. Although specific studies on this molecule are scarce, its constituent parts—a purine core with a 2-amino substitution and an N6-furfuryl group—suggest a multi-faceted therapeutic potential. The 2-amino substitution is a feature of some known cytotoxic nucleoside analogs, while the N6-furfuryladenosine (kinetin riboside) component has been shown to possess significant anti-proliferative and neuroprotective properties. This guide will explore the potential therapeutic targets of this compound by extrapolating from the known biological activities of these closely related molecules.

Potential Therapeutic Target Classes

Based on the available evidence for related compounds, the potential therapeutic targets for this compound can be broadly categorized into:

  • Enzymes involved in DNA Synthesis and Repair: As a purine analog, it is highly probable that this compound, after intracellular phosphorylation, can be incorporated into DNA, leading to chain termination and cell cycle arrest. Alternatively, its phosphorylated metabolites may inhibit key enzymes in the purine biosynthesis pathway.

  • Proteins Regulating Apoptosis: Induction of apoptosis is a common mechanism for purine nucleoside analogs.[1][2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.

  • Kinases Involved in Cellular Signaling and Mitochondrial Homeostasis: The profound effects of N6-furfuryladenosine on PINK1 kinase activity suggest that this compound may also modulate this and other kinases, impacting cellular energy metabolism and survival pathways.

Detailed Analysis of Potential Therapeutic Targets

Inhibition of DNA Synthesis

The general mechanism for purine analogs in cancer therapy involves their intracellular conversion to the triphosphate form, which can then be incorporated into DNA by polymerases. This incorporation can lead to the inhibition of further DNA elongation, ultimately causing cell cycle arrest and apoptosis.

Quantitative Data on Antiproliferative Activity of Related Purine Analogs

CompoundCell LineIC50 (µM)Reference
2-chloropurine arabinoside with serine amide at C6U937 (human acute myeloid leukemia)16[3]
Nelarabine (a guanine (B1146940) nucleoside analog)U937 (human acute myeloid leukemia)3[3]
7-benzyl-9-deazaadenosineL1210 leukemia0.07[4]
7-benzyl-9-deazaadenosineP388 leukemia0.1[4]
7-benzyl-9-deazaadenosineCCRF-CEM lymphoblastic leukemia0.2[4]
7-benzyl-9-deazaadenosineB16F10 melanoma1.5[4]
7-methyl-9-deazaadenosineL1210 leukemia0.4[4]
7-methyl-9-deazaadenosineP388 leukemia0.7[4]
7-methyl-9-deazaadenosineCCRF-CEM lymphoblastic leukemia0.3[4]
7-methyl-9-deazaadenosineB16F10 melanoma1.5[4]
2-fluoro-9-deazaadenosineL1210 leukemia1.5[4]
2-fluoro-9-deazaadenosineP388 leukemia0.9[4]
2-fluoro-9-deazaadenosineCCRF-CEM lymphoblastic leukemia0.3[4]
2-fluoro-9-deazaadenosineB16F10 melanoma5[4]

Experimental Protocol: DNA Synthesis Inhibition Assay (e.g., BrdU Incorporation Assay)

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells with a fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl) to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate Addition: Add a colorimetric or fluorometric HRP substrate (e.g., TMB or Amplex Red).

  • Quantification: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.

  • Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle control and determine the IC50 value.

DNA_Synthesis_Inhibition N6F2A This compound Adenosine_Kinase Adenosine Kinase N6F2A->Adenosine_Kinase Intracellular Phosphorylation N6F2A_TP This compound Triphosphate DNA_Polymerase DNA Polymerase N6F2A_TP->DNA_Polymerase Competitive Inhibition DNA Cellular DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Damage & Chain Termination DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Adenosine_Kinase->N6F2A_TP

Fig. 1: Proposed mechanism of DNA synthesis inhibition.
Induction of Apoptosis

The induction of apoptosis is a key outcome of the cytotoxic effects of nucleoside analogs. This can be triggered by the DNA damage described above (the intrinsic pathway) or potentially through other signaling cascades.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the BrdU assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion DNA_Damage DNA Damage DNA_Damage->Bax_Bak Apoptosis Apoptosis Caspase3->Apoptosis N6F2A This compound N6F2A->DNA_Damage

Fig. 2: Overview of apoptosis signaling pathways.
Modulation of Kinase Activity

A compelling potential therapeutic target for this compound is PINK1 kinase, given the established role of N6-furfuryladenosine as a potent activator.[5] PINK1 is a key regulator of mitophagy, the process of clearing damaged mitochondria. Dysfunctional mitophagy is implicated in neurodegenerative diseases like Parkinson's and may also play a role in cancer cell survival.

3.3.1. PINK1 Kinase Activation and Mitochondrial Quality Control

In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane, where it becomes active and initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin and subsequent autophagic degradation of the damaged mitochondrion. N6-furfuryladenosine, upon conversion to its triphosphate form (KTP), acts as an ATP neosubstrate to enhance PINK1 kinase activity.[5] It is plausible that this compound triphosphate would act similarly.

Quantitative Data on Kinase Binding of N6-furfuryl-ATP (KTP)

A chemoproteomic study identified several kinases that bind to KTP, the triphosphate form of N6-furfuryladenosine. These represent potential direct targets for the phosphorylated form of this compound.

KinaseDescriptionPotential ImplicationReference
GSK3α/β Glycogen synthase kinase 3Involved in numerous signaling pathways, including cell proliferation, differentiation, and apoptosis.[6][7]
PINK1 PTEN-induced putative kinase 1Master regulator of mitophagy and mitochondrial quality control.[7]
Other identified kinasesVarious roles in cell signalingFurther investigation needed[6][7]

Experimental Protocol: In Vitro PINK1 Kinase Assay

  • Reagents: Recombinant human PINK1, ubiquitin or Parkin as substrate, ATP, and this compound.

  • Kinase Reaction: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine recombinant PINK1 with its substrate (ubiquitin or Parkin).

  • Initiation: Start the reaction by adding a mixture of ATP and varying concentrations of this compound (to be phosphorylated in situ if an appropriate kinase is present, or pre-phosphorylated this compound triphosphate).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for phosphorylated ubiquitin (p-Ser65) or phosphorylated Parkin (p-Ser65) to detect PINK1 kinase activity.

  • Quantification: Use densitometry to quantify the levels of substrate phosphorylation and determine the effect of this compound.

PINK1_Activation cluster_mitochondrion Damaged Mitochondrion PINK1_inactive PINK1 (inactive) PINK1_active PINK1 (active, dimerized) PINK1_inactive->PINK1_active Accumulation Ubiquitin Ubiquitin PINK1_active->Ubiquitin Phosphorylation pUbiquitin Phospho-Ubiquitin (Ser65) Ubiquitin->pUbiquitin Parkin Parkin (E3 Ligase) pUbiquitin->Parkin Recruitment & Activation N6F2A_TP This compound Triphosphate N6F2A_TP->PINK1_active Enhances activity (as ATP neosubstrate) Mitophagy Mitophagy Parkin->Mitophagy Ubiquitination of mitochondrial proteins

Fig. 3: Proposed role in PINK1-mediated mitophagy.

Summary and Future Directions

This compound is a promising purine nucleoside analog with therapeutic potential that is yet to be fully elucidated. Based on the well-characterized activities of the closely related compound N6-furfuryladenosine and the general mechanisms of 2-amino purine analogs, the primary potential therapeutic targets are enzymes involved in DNA synthesis , key regulators of apoptosis , and kinases that govern critical cellular processes, most notably PINK1 .

Future research should focus on validating these hypothesized targets and mechanisms directly for this compound. Key experimental steps should include:

  • In vitro antiproliferative screening across a panel of cancer cell lines to identify sensitive histotypes.

  • Direct measurement of DNA synthesis inhibition and the induction of DNA damage.

  • Comprehensive analysis of apoptotic pathways activated by the compound.

  • In vitro kinase assays to confirm the modulation of PINK1 and other candidate kinases identified through proteomic approaches.

  • Cellular thermal shift assays (CETSA) to identify direct protein binding partners in an unbiased manner.

  • In vivo studies in relevant animal models to assess efficacy and safety.

By systematically investigating these potential therapeutic avenues, the full potential of this compound as a novel therapeutic agent can be realized.

Disclaimer

This document is intended for research and informational purposes only. The therapeutic targets and mechanisms of action described for this compound are largely inferred from studies on structurally related compounds and require direct experimental validation.

References

An In-depth Technical Guide to the Biological Activities of N6-Furfuryl-2-aminoadenosine and its Analogue, N6-Furfuryladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Furfuryl-2-aminoadenosine is limited in publicly accessible literature. This guide provides a comprehensive review of the closely related and well-studied analogue, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), as a proxy to infer its potential biological activities and mechanisms of action. The structural similarity between these two N6-substituted purine (B94841) nucleosides suggests they may share analogous cellular effects.

Introduction

This compound is classified as a purine nucleoside analogue. This class of compounds is of significant interest in biomedical research and drug development due to their ability to mimic endogenous nucleosides and thereby interact with a variety of cellular targets.[1] Purine nucleoside analogues are known for their broad-spectrum antitumor activities, which are often mediated through the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2]

N6-furfuryladenosine (kinetin riboside), a naturally occurring cytokinin found in coconut milk, has demonstrated potent antiproliferative and pro-apoptotic effects against various human cancer cell lines. Recent studies have also elucidated its neuroprotective capabilities, particularly in the context of diabetic retinopathy, by modulating mitochondrial function.[3][4] This guide will synthesize the available literature on N6-furfuryladenosine to provide a detailed technical overview of its biochemical properties, biological activities, and the experimental methodologies used for its characterization.

Biochemical and Biological Activities

N6-furfuryladenosine exhibits significant biological activity, primarily characterized by its cytotoxic effects on cancer cells and its cytoprotective effects in neuronal cells.

N6-furfuryladenosine has been shown to inhibit the proliferation of a range of human cancer cell lines at submicromolar to low micromolar concentrations.[5] Its efficacy is significantly greater than its constituent parts, adenosine (B11128) and N6-furfuryladenine (kinetin), indicating that the entire nucleoside structure is crucial for its potent bioactivity.[5] The cytotoxic effects are believed to be dependent on its conversion to the nucleotide form by adenosine kinase within the cell.[6]

A primary mechanism of the anticancer activity of N6-furfuryladenosine is the induction of apoptosis.[2][7] This programmed cell death is triggered through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner caspase.[2][7] The modulation of Bcl-2 family proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, is also a critical feature of its mechanism.[2]

Studies have revealed that exposure of cancer cells to N6-furfuryladenosine leads to rapid cellular ATP depletion and the induction of genotoxic stress.[6] These events are considered early molecular consequences of the compound's action and are likely significant contributors to its overall cytotoxicity.[6]

Recent research has highlighted a neuroprotective role for N6-furfuryladenosine in the context of diabetic retinopathy. It has been shown to mitigate mitochondrial hyperfusion, a pathological feature of retinal neurodegeneration in diabetes, thereby enhancing mitochondrial turnover and bioenergetics.[4] This suggests a broader cytoprotective potential for this compound beyond its anticancer applications.

Data Presentation

The following table summarizes the quantitative data on the antiproliferative activity of N6-furfuryladenosine against various human cancer cell lines, as determined by MTT assay.

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreas Carcinoma0.27 ± 0.09[5]
A375Melanoma0.38 ± 0.1[5]
A549Lung Carcinoma0.44 ± 0.12[5]
LNCaPProstate Carcinoma0.46 ± 0.22[5]
U-87 MGGlioblastoma0.61 ± 0.14[5]
MCF-7Breast Carcinoma1.1 ± 0.24[5]
HeLaCervical Carcinoma~5.0[7]

Signaling Pathways

N6-furfuryladenosine primarily induces apoptosis through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic pathway is possible. The diagram below illustrates the key steps in both pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bax Bax (Pro-apoptotic) caspase8->bax Activates Bid (crosstalk) procaspase3 Procaspase-3 caspase8->procaspase3 n6fa N6-Furfuryladenosine bcl2 Bcl-2 (Anti-apoptotic) n6fa->bcl2 Inhibits n6fa->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Compound Dilutions incubate1->treat_cells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->treat_cells incubate2 Incubate 72h (Compound Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: Calculate % Viability Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Unveiling the Therapeutic Potential of N-6-Furfurylguanosine (CAS No. 26783-39-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-6-Furfurylguanosine, also known as kinetin (B1673648) riboside (KR), is a synthetic cytokinin, a class of plant hormones, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the research applications, mechanisms of action, and experimental protocols associated with CAS number 26783-39-1, tailored for researchers, scientists, and drug development professionals.

Research Applications

N-6-Furfurylguanosine has demonstrated promising therapeutic potential in several key areas of research, primarily in neurodegenerative diseases and oncology.

Neurodegenerative Disorders: Kinetin riboside is being investigated as a potential therapeutic agent for Parkinson's disease. Research has shown that it can activate the PTEN-induced putative kinase 1 (PINK1), a key protein in mitochondrial quality control, independent of mitochondrial depolarization.[1] Loss-of-function mutations in the PINK1 gene are linked to early-onset Parkinson's disease.

Oncology: A significant body of research has focused on the anticancer properties of kinetin riboside. It exhibits cytotoxic effects against a range of human cancer cell lines.[2][3][4] Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[5] Furthermore, kinetin riboside has been shown to suppress tumor growth in animal models. Its efficacy has been noted in various cancer types, including:

  • Myeloma: It can suppress the expression of cyclin D1 and D2, proteins crucial for cell cycle progression in multiple myeloma.

  • Melanoma: It has shown cytotoxic effects against murine melanoma cells.[4]

  • Colon Cancer: Kinetin riboside inhibits the proliferation of HCT-15 human colon cancer cells.[6]

  • Ovarian and Pancreatic Cancer: An analog of kinetin riboside, 8-azakinetin riboside, has shown significant cytotoxic activity against ovarian (OVCAR-3) and pancreatic (MIA PaCa-2) cancer cells.[2]

Genetic Disorders: There is emerging interest in the use of kinetin for treating certain genetic disorders like familial dysautonomia, although this research is still in early stages.[7]

Mechanisms of Action

Kinetin riboside exerts its biological effects through multiple signaling pathways, making it a molecule with a complex and multifaceted mechanism of action.

1. PINK1/Parkin Pathway Activation: In the context of Parkinson's disease, kinetin riboside is believed to be metabolized intracellularly to its triphosphate form, which then acts as a neosubstrate for PINK1 kinase.[8] This activation of PINK1 is a critical step in the clearance of damaged mitochondria, a process known as mitophagy.

2. Intrinsic Apoptosis Pathway Induction: In cancer cells, kinetin riboside triggers apoptosis through the mitochondrial-dependent pathway. This involves:

  • Downregulation of the anti-apoptotic protein Bcl-2.

  • Upregulation of the pro-apoptotic protein Bax.[5]

  • Increased levels of cytosolic cytochrome c.[5]

  • Activation of caspase-9 and caspase-3, key executioner enzymes in apoptosis.[5]

3. Wnt/β-catenin Signaling Pathway Inhibition: Kinetin riboside has been shown to antagonize the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. It promotes the proteasomal degradation of β-catenin, a central component of this pathway, thereby inhibiting the transcription of Wnt target genes.[9]

Quantitative Data

The following tables summarize the cytotoxic activity of N-6-Furfurylguanosine and its analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
8-azakinetin ribosideOVCAR-3Ovarian Cancer1.1[2]
8-azakinetin ribosideMIA PaCa-2Pancreatic Cancer1.1[2]
Kinetin ribosideHCT-15Colon Cancer2.5[6]
Kinetin ribosideM4 BeuHuman Melanoma1.5[4]
Kinetin ribosideB16Murine Melanoma0.2[4]
ortho-topolin ribosideVariousMultiple Cancers0.5 - 11.6[3]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of N-6-Furfurylguanosine.

Synthesis of N-6-Furfurylguanosine

A common method for the synthesis of kinetin riboside involves the reaction of 6-chloropurine (B14466) riboside with furfurylamine (B118560).

Procedure:

  • Suspend 6-chloropurine riboside in ethanol.

  • Add furfurylamine and triethylamine (B128534) to the suspension.

  • Reflux the mixture at 60°C for 18 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting crude product with diethyl ether and filter to obtain N-6-Furfurylguanosine as a white crystalline solid.[10]

Cell Viability and Cytotoxicity Assays

MTT Assay:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of kinetin riboside for the desired duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

SRB (Sulphorhodamine B) Assay:

  • Seed cells in 96-well plates and treat with kinetin riboside.

  • After the treatment period, fix the cells with trichloroacetic acid.

  • Stain the cellular proteins with 0.4% SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 540 nm.[6]

Western Blot Analysis for Protein Expression

Protocol for β-catenin expression:

  • Culture HEK293-FL cells and treat with kinetin riboside (10, 20, or 40 μM) for 15 hours, with or without Wnt3a-conditioned medium.

  • Lyse the cells to extract cytosolic proteins.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL chemiluminescence kit.[9]

Wnt/β-catenin Pathway Luciferase Reporter Assay
  • Use a stable cell line expressing a firefly luciferase reporter under the control of a TCF/LEF response element (e.g., HEK293-FL).

  • Seed the cells in a 96-well plate.

  • Treat the cells with Wnt3a-conditioned medium to activate the pathway, along with varying concentrations of kinetin riboside.

  • After 15 hours of incubation, lyse the cells and measure firefly luciferase activity using a luminometer.[11]

Mandatory Visualizations

Signaling Pathways

PINK1_Activation_Pathway Mito_Damage Mitochondrial Damage PINK1_inactive PINK1 (inactive) Mito_Damage->PINK1_inactive Stabilization on OMM PINK1_active PINK1 (active) Dimer PINK1_inactive->PINK1_active Autophosphorylation Parkin_inactive Parkin (inactive) Cytosolic PINK1_active->Parkin_inactive Phosphorylation & Recruitment Ubiquitin Ubiquitin PINK1_active->Ubiquitin Phosphorylation Parkin_active Parkin (active) Recruited Parkin_inactive->Parkin_active Mitophagy Mitophagy Parkin_active->Mitophagy Ubiquitination of Mito Proteins pUbiquitin p-Ubiquitin pUbiquitin->Parkin_active Full Activation KR Kinetin Riboside (KR) KR_TP KR-Triphosphate KR->KR_TP KR_TP->PINK1_active Acts as Neosubstrate

Caption: Kinetin Riboside activates the PINK1/Parkin pathway, promoting mitophagy.

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Ubiquitination Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Dsh->Destruction_Complex Inhibition Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes KR Kinetin Riboside (KR) KR->Beta_Catenin Promotes Degradation Apoptosis_Pathway KR Kinetin Riboside (KR) Bcl2 Bcl-2 (Anti-apoptotic) KR->Bcl2 Downregulates Bax Bax (Pro-apoptotic) KR->Bax Upregulates Bcl2->Bax Mito_Membrane Mitochondrial Membrane Potential Bax->Mito_Membrane Disrupts Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols: Synthesis of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with recognized antitumor properties. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells[1]. This document provides a detailed protocol for the chemical synthesis of this compound, targeting researchers in medicinal chemistry, oncology, and drug development. The protocol is based on established methods for the N6-alkylation of purine nucleosides. Additionally, this note includes a summary of expected quantitative data, a diagram of the synthetic workflow, and a representation of the compound's general signaling pathway.

Introduction

Purine nucleoside analogs represent a significant class of therapeutic agents, particularly in the treatment of lymphoid malignancies[1]. This compound belongs to this class and is a derivative of adenosine (B11128), featuring a furfuryl group at the N6 position and an amino group at the C2 position of the purine ring. The structural modifications enhance its biological activity, making it a compound of interest for further investigation and drug development. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar N6-substituted adenosine derivatives.

ParameterExpected ValueMethod of Analysis
Yield 75-85%Gravimetric analysis after purification
Purity >98%High-Performance Liquid Chromatography (HPLC)
Molecular Weight 379.37 g/mol Mass Spectrometry (MS)
¹H NMR Consistent with structureNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Consistent with structureNuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

This protocol describes a two-step synthesis of this compound starting from 2-amino-6-chloropurine (B14584) riboside and furfurylamine (B118560).

Materials and Reagents:

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1.0 eq) in ethanol (10 mL per mmol of starting material).

  • Addition of Reagents: To the stirred solution, add furfurylamine (1.2 eq) followed by triethylamine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the product under vacuum. Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow start 2-amino-6-chloropurine riboside reaction Reflux (80°C, 4-6h) start->reaction 1. reagent Furfurylamine, TEA, EtOH reagent->reaction 2. workup Solvent Evaporation reaction->workup 3. purification Silica Gel Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Synthetic scheme for this compound.

Signaling Pathway

Signaling_Pathway compound This compound dna_synthesis DNA Synthesis compound->dna_synthesis inhibits apoptosis Apoptosis compound->apoptosis induces cancer_cell Cancer Cell Proliferation dna_synthesis->cancer_cell leads to apoptosis->cancer_cell reduces

Caption: General signaling pathway of this compound.

References

Application Notes and Protocols for N-Furfuryl-2-aminoadenosine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, holds significant potential in therapeutic research, particularly in oncology and cytoprotection. As a derivative of kinetin (B1673648) riboside, it is anticipated to exhibit a range of biological activities, including antitumor effects through the induction of apoptosis and inhibition of DNA synthesis, as well as antioxidant properties that protect cells from oxidative stress.[1] These application notes provide detailed protocols for key experimental assays to investigate the efficacy and mechanisms of action of this compound.

I. Anti-Proliferative and Cytotoxic Effects

This compound is expected to inhibit the proliferation of cancer cells. The following assays are fundamental in quantifying its cytotoxic and anti-proliferative efficacy.

Quantitative Data Summary: Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the related compound, kinetin riboside, against various cancer cell lines, providing an expected range of effective concentrations for this compound.

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer5 - 20
HCT-15Colon Cancer2.5
B16F-10Mouse MelanomaNot specified
CCL-116 (Normal)Human Skin FibroblastResistant

Data extrapolated from studies on kinetin riboside.

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

II. Induction of Apoptosis

A key mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis.

Quantitative Data Summary: Induction of Apoptosis

The table below presents typical results from an Annexin V/PI apoptosis assay following treatment with a purine nucleoside analog.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control9532
This compound (IC50)403525

Representative data.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour.

III. DNA Damage Assessment

This compound may induce genotoxic stress in cancer cells, leading to cell death.

Quantitative Data Summary: DNA Damage

The comet assay provides a quantitative measure of DNA damage.

Treatment% DNA in Comet Tail
Control< 5
This compound (low dose)15
This compound (high dose)40

Representative data.

Experimental Protocol: Alkaline Comet Assay

This assay detects single- and double-strand DNA breaks.

Materials:

  • This compound

  • Treated and control cells

  • Comet Assay Kit (containing LMAgarose, Lysis Solution, and DNA staining dye)

  • Electrophoresis apparatus

Procedure:

  • Cell Preparation: Resuspend treated and control cells at 1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation: Combine cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide. Let it solidify at 4°C for 10 minutes.

  • Lysis: Immerse slides in Lysis Solution for 1-2 hours at 4°C.

  • Alkaline Unwinding: Immerse slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at room temperature to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and stain with a DNA dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

IV. Antioxidant Activity

This compound may possess antioxidant properties, protecting cells from oxidative damage.

Quantitative Data Summary: Reduction of Reactive Oxygen Species (ROS)

The DCFH-DA assay measures intracellular ROS levels.

TreatmentFold Change in ROS Levels
Control1.0
Oxidative Stressor (e.g., H2O2)5.0
Oxidative Stressor + this compound2.5

Representative data.

Experimental Protocol: Intracellular ROS Measurement using DCFH-DA

Materials:

  • This compound

  • Cells of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An oxidative stressor (e.g., hydrogen peroxide)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate or on coverslips for microscopy.

  • Pre-treatment: Treat cells with this compound for a specified period.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells and expose them to an oxidative stressor in the presence or absence of this compound.

  • Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.[3]

  • Analysis: Quantify the change in fluorescence intensity relative to the control.

V. Cell Cycle Analysis

This compound may cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Quantitative Data Summary: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control553015
This compound751510

Representative data showing G1 arrest.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • This compound

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis dna_damage DNA Damage (Comet Assay) treatment->dna_damage ros ROS Detection (DCFH-DA) treatment->ros cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer microscope Fluorescence Microscope dna_damage->microscope ros->plate_reader cell_cycle->flow_cytometer quantification Data Quantification & Interpretation plate_reader->quantification flow_cytometer->quantification microscope->quantification

Caption: General experimental workflow for assessing the biological activities of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution ligand This compound receptor Adenosine A2A Receptor ligand->receptor Binding ac Adenylate Cyclase receptor->ac Activation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation bcl2 Bcl-2 (Anti-apoptotic) pka->bcl2 Inhibition bax Bax (Pro-apoptotic) pka->bax Activation bcl2->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis via the Adenosine A2A receptor.

References

N6-Furfuryl-2-aminoadenosine: A Promising Anti-Cancer Agent Targeting Cellular Metabolism and Stress Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of N6-Furfuryl-2-aminoadenosine (also known as Kinetin Riboside) have illuminated its significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. This purine (B94841) derivative demonstrates a multi-faceted mechanism of action, initiating a cascade of cellular events that culminate in cell cycle arrest and programmed cell death. These application notes provide a comprehensive overview of the current understanding of this compound's activity, detailed protocols for its study, and a summary of its efficacy in various cancer models.

Mechanism of Action

This compound's anti-cancer activity is contingent upon its intracellular conversion. The compound is a substrate for adenosine (B11128) kinase, which phosphorylates it into its active nucleotide form. This bioconversion is a critical step, as it triggers a rapid and substantial depletion of intracellular ATP pools. The resulting energy crisis induces significant genotoxic stress within the cancer cells.

This state of cellular stress activates DNA damage response pathways, leading to the pronounced upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). The induction of p21 plays a pivotal role in mediating cell cycle arrest, primarily at the G1 phase, thereby halting cellular proliferation. The sustained metabolic and genotoxic stress ultimately drives the cells towards apoptosis, or programmed cell death.

N6_Furfuryl_2_aminoadenosine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6_Furfuryl_2_aminoadenosine This compound FAdo_in This compound N6_Furfuryl_2_aminoadenosine->FAdo_in Cellular Uptake ADK Adenosine Kinase FAdo_in->ADK Substrate FAdo_MP This compound Monophosphate (Active Form) ADK->FAdo_MP Phosphorylation ATP_Depletion Rapid ATP Depletion FAdo_MP->ATP_Depletion Leads to Genotoxic_Stress Genotoxic Stress ATP_Depletion->Genotoxic_Stress Induces p21_Induction p21 (CDKN1A) Upregulation Genotoxic_Stress->p21_Induction Activates Apoptosis Apoptosis Genotoxic_Stress->Apoptosis Induces Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Mediates Cell_Cycle_Arrest->Apoptosis Contributes to Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Time Points) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blotting (p21, GAPDH, etc.) Treatment->Western_Blot ATP_Assay ATP Measurement Assay (Luciferase-based) Treatment->ATP_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis ATP_Assay->Data_Analysis

Application Notes and Protocols for Measuring Apoptosis Induction by N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog belonging to a class of compounds with recognized antitumor properties. These molecules can influence critical cellular processes, including the induction of programmed cell death, or apoptosis. The capability to modulate apoptosis is a key characteristic of many chemotherapeutic agents, making this compound a compound of interest in oncology and drug development.

These application notes provide a comprehensive guide to measuring the apoptotic effects of this compound in cancer cell lines. While specific quantitative data and detailed signaling pathways for this compound are not extensively available in current public literature, we will draw upon data from the closely related and structurally similar compound, N6-furfuryladenosine (also known as Kinetin Riboside) , to provide illustrative examples. This document offers detailed protocols for key assays used to quantify apoptosis and visual diagrams to conceptualize the experimental workflows and putative signaling pathways.

Data Presentation

Quantitative analysis of the anti-proliferative and apoptotic effects of purine nucleoside analogs is crucial for evaluating their therapeutic potential. The following table summarizes the inhibitory concentration (IC50) value for the related compound, N6-furfuryladenosine, in a human cancer cell line. This data serves as a reference point for designing experiments with this compound.

Table 1: Anti-proliferative Activity of N6-furfuryladenosine

CompoundCell LineAssay TypeIC50 (µM)Citation
N6-furfuryladenosineMiaPaCa-2 (Pancreatic Carcinoma)Proliferation Assay0.27 ± 0.09[1][2]

Putative Signaling Pathway for Apoptosis Induction

Based on the mechanism of related compounds like N6-furfuryladenosine, this compound is hypothesized to induce apoptosis through the intrinsic pathway, initiated by cellular stress. Key events likely include genotoxic stress and ATP depletion, leading to the activation of a caspase cascade.

G cluster_stimulus Cellular Stress Induction cluster_early_events Early Cellular Events cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis This compound This compound Genotoxic_Stress Genotoxic Stress This compound->Genotoxic_Stress ATP_Depletion ATP Depletion This compound->ATP_Depletion Bax_Activation Bax Activation & Bcl-2 Inhibition Genotoxic_Stress->Bax_Activation ATP_Depletion->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase3->Apoptotic_Bodies

Caption: Putative intrinsic pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for standard assays to measure apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.

Workflow Diagram:

G start Seed and Treat Cells (e.g., 24-48h) harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI Incubate 15 min at RT, in dark resuspend->stain add_buffer Add 1X Annexin Binding Buffer stain->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • For suspension cells, simply collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A substrate for caspase-3/7 is added to cell lysates, and the cleavage of this substrate results in a fluorescent or colorimetric signal that is proportional to caspase activity.

Workflow Diagram:

G start Seed and Treat Cells in 96-well plate lyse Lyse Cells with Cell Lysis Buffer start->lyse add_substrate Add Caspase-3/7 Substrate (e.g., DEVD-pNA or DEVD-R110) lyse->add_substrate incubate Incubate at 37°C (30-60 min, protected from light) add_substrate->incubate read Measure Signal (Absorbance or Fluorescence) using a plate reader incubate->read

Caption: Workflow for caspase-3/7 activity assay.

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and treat with this compound as described previously.

  • Cell Lysis:

    • After treatment, centrifuge the plate (if suspension cells) and remove the supernatant.

    • Add 100 µL of chilled Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.

  • Assay Reaction:

    • Prepare a 2X Reaction Buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic substrate).

    • Add 50 µL of cell lysate from each well to a new 96-well plate.

    • Add 50 µL of the 2X Reaction Buffer to each well containing lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the signal using a microplate reader. For a colorimetric assay, measure absorbance at 405 nm. For a fluorometric assay, use the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the signal to the protein concentration of the cell lysates and compare the activity in treated samples to the untreated control.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the semi-quantitative detection of key proteins involved in the apoptotic pathway. This can confirm the mechanism of action by observing changes in the levels of pro- and anti-apoptotic proteins.

Key Protein Targets:

  • Bcl-2 Family:

    • Anti-apoptotic: Bcl-2, Bcl-xL (expect decrease)

    • Pro-apoptotic: Bax, Bak (expect increase)

  • Caspases:

    • Cleaved Caspase-9: Marker for intrinsic pathway activation.

    • Cleaved Caspase-3: Marker for executioner caspase activation.

  • PARP (Poly (ADP-ribose) polymerase):

    • Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.

Workflow Diagram:

G start Treat Cells and Prepare Cell Lysates quantify Quantify Protein Concentration (e.g., BCA assay) start->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds_page->transfer block Block Membrane (e.g., 5% non-fat milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-Bax, anti-cleaved Caspase-3) block->primary_ab secondary_ab Wash and Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate and Image secondary_ab->detect

Caption: General workflow for Western blotting.

Protocol:

  • Lysate Preparation: Treat and harvest cells as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). Calculate the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2). An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[3]

References

Application Notes and Protocols for DNA Synthesis Inhibition Assay with N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue. This class of compounds is of significant interest in cancer research due to their potential as antitumor agents.[1] The mechanism of action for many purine analogues involves the inhibition of DNA synthesis and the induction of apoptosis, leading to the suppression of cancer cell proliferation.[2] This document provides detailed application notes and a comprehensive protocol for assessing the DNA synthesis inhibitory effects of this compound using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.

Mechanism of Action

Purine analogues like this compound are structurally similar to endogenous purines and can interfere with nucleic acid synthesis and other critical cellular processes. The proposed mechanism of action involves several key events:

  • Cellular Uptake and Metabolism: The compound is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Polymerase: The triphosphate analogue can compete with natural deoxynucleotides (e.g., dATP) for the active site of DNA polymerases. Its incorporation into the growing DNA strand can lead to chain termination or dysfunction of the DNA.

  • Induction of Genotoxic Stress: The disruption of DNA synthesis and integrity triggers a DNA damage response. This can be observed through the activation of stress response genes. For instance, N6-furfuryladenosine has been shown to induce genotoxic stress and lead to the upregulation of CDKN1A (p21), a key regulator of cell cycle arrest in response to DNA damage.[2][3]

  • Depletion of ATP: Some purine analogues can lead to a rapid depletion of cellular ATP, contributing to an energy crisis within the cell and further promoting cell death.[2][3]

  • Induction of Apoptosis: The culmination of these events can trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Data Presentation

The following table summarizes the antiproliferative activity of the related compound N6-furfuryladenosine in a human cancer cell line. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineAssay TypeEndpointIC50 (µM)Reference
N6-furfuryladenosineMiaPaCa-2 (Pancreas Carcinoma)Proliferation AssayInhibition of cell proliferation0.27 ± 0.09[2]

Experimental Protocols

DNA Synthesis Inhibition Assay using BrdU Incorporation

This protocol describes the measurement of DNA synthesis inhibition in cultured cells treated with this compound using a BrdU cell proliferation assay. BrdU is a synthetic analogue of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can be detected with a specific antibody.

Materials:

  • This compound

  • Cell line of interest (e.g., MiaPaCa-2, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • BrdU labeling solution (10 mM in DMSO)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling:

    • Following the treatment period, add 10 µL of 10 µM BrdU labeling solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Carefully remove the medium from the wells.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the Fixing/Denaturing solution and wash the wells three times with PBS.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color development is sufficient.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of DNA synthesis inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of DNA synthesis is inhibited).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_detection Detection cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells with Compound compound_prep->treatment brdu_labeling 4. Add BrdU Labeling Solution treatment->brdu_labeling fixation 5. Fix and Denature DNA brdu_labeling->fixation primary_ab 6. Add Anti-BrdU Antibody fixation->primary_ab secondary_ab 7. Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate 8. Add TMB Substrate secondary_ab->substrate read_plate 9. Measure Absorbance substrate->read_plate data_analysis 10. Calculate IC50 read_plate->data_analysis

Caption: Experimental workflow for the DNA synthesis inhibition assay.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_stress_response Stress Response cluster_apoptosis Apoptosis compound This compound dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis atp_depletion ATP Depletion compound->atp_depletion genotoxic_stress Genotoxic Stress dna_synthesis->genotoxic_stress caspase_activation Caspase Activation atp_depletion->caspase_activation contributes to p21 p21 (CDKN1A) Upregulation genotoxic_stress->p21 p21->caspase_activation contributes to cell_death Cell Death caspase_activation->cell_death

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine Treatment in MiaPaCa-2 Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a representative template for the evaluation of a novel compound, N6-Furfuryl-2-aminoadenosine, on the MiaPaCa-2 pancreatic cancer cell line. As of the last search, no specific experimental data for the effects of this compound on MiaPaCa-2 cells were publicly available. The data presented herein is hypothetical and for illustrative purposes, based on common findings for other nucleoside analogs and anticancer agents in this cell line.

Application Notes

Introduction

The MiaPaCa-2 cell line, derived from a human pancreatic adenocarcinoma, is a widely used model in cancer research.[1][2] These cells are known to be highly aneuploid and exhibit a doubling time of approximately 40 hours.[2][3] Genotypically, MiaPaCa-2 cells harbor critical mutations in genes such as KRAS and TP53, which are common drivers in pancreatic cancer.[4] this compound is a synthetic adenosine (B11128) analog. Nucleoside analogs often exert anticancer effects by interfering with DNA and RNA synthesis or by modulating key signaling pathways, leading to cell cycle arrest and apoptosis.[5][6] This document outlines a hypothetical framework for testing the efficacy of this compound in MiaPaCa-2 cells.

Antiproliferative Activity

This compound is hypothesized to inhibit the proliferation of MiaPaCa-2 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the compound's potency.

Table 1: Hypothetical Cytotoxicity of this compound in MiaPaCa-2 Cells.

Treatment Duration IC50 Value (µM)
24 hours 45.2
48 hours 28.5

| 72 hours | 15.8 |

Induction of Cell Cycle Arrest

Treatment with this compound is expected to disrupt the normal progression of the cell cycle. Analysis by flow cytometry following propidium (B1200493) iodide (PI) staining can reveal the distribution of cells in different phases of the cell cycle. A common mechanism for nucleoside analogs is the induction of G0/G1 or S phase arrest.[5]

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MiaPaCa-2 Cells (48h Treatment).

Treatment Concentration (µM) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
0 (Control) 48.1 35.6 16.3
15 65.3 22.4 12.3

| 30 | 72.8 | 15.1 | 12.1 |

Induction of Apoptosis

A key desired outcome of anticancer therapy is the induction of programmed cell death, or apoptosis. This compound is proposed to induce apoptosis in MiaPaCa-2 cells. This can be quantified using an Annexin V/PI assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Increased expression of pro-apoptotic proteins like Bax and cleavage of Poly (ADP-ribose) polymerase (PARP) are also common indicators.[5]

Table 3: Hypothetical Apoptotic Effect of this compound in MiaPaCa-2 Cells (48h Treatment).

Treatment Concentration (µM) % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
0 (Control) 95.2 2.5 2.3
15 70.1 18.4 11.5

| 30 | 52.6 | 29.8 | 17.6 |

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis Culture MiaPaCa-2 Cell Culture Treatment Treat with this compound Culture->Treatment Viability Cell Viability Assay (e.g., WST-8/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Calculate IC50 Viability->IC50 FlowCytometry Flow Cytometry Data Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Protein Protein Expression Quantification WesternBlot->Protein

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_cell MiaPaCa-2 Cell Compound This compound DNA_Damage DNA Damage / Metabolic Stress Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 p21 p21 Upregulation p53->p21 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CDK CDK Inhibition p21->CDK CellCycleArrest G0/G1 Cell Cycle Arrest CDK->CellCycleArrest

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in A375 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analogue with potential as an anticancer agent. As a derivative of 2-aminopurine, it belongs to a class of compounds known for their ability to interfere with cellular processes critical for cancer cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying its effects on the human malignant melanoma cell line, A375. The A375 cell line is a widely utilized model in cancer research for investigating melanoma biology, signaling pathways, and for screening potential therapeutics.[3]

Studies on the closely related compound, N6-furfuryladenosine (kinetin-riboside), have demonstrated potent antiproliferative and apoptogenic activity against various human cancer cell lines, including A375 melanoma cells.[3][4] The proposed mechanism of action for these adenosine (B11128) derivatives involves intracellular conversion to their nucleotide forms, leading to the induction of genotoxic stress, depletion of cellular ATP, and subsequent cell cycle arrest and apoptosis.[3][4] this compound, with its 2-amino substitution, is hypothesized to exhibit similar or potentially enhanced anticancer activities by targeting key cellular pathways involved in melanoma progression.

These application notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for melanoma.

Data Presentation

The following tables summarize the expected quantitative data from treating A375 melanoma cells with this compound. These values are illustrative and based on the known effects of related compounds; actual experimental results may vary.

Table 1: Antiproliferative Activity of this compound on A375 Cells

CompoundConcentration (µM)Inhibition of Proliferation (%) (72h)IC50 (µM) (72h)
This compound0.115 ± 30.5
0.552 ± 5
1.078 ± 6
5.095 ± 4
Vehicle Control (DMSO)-0-

Table 2: Induction of Apoptosis in A375 Cells by this compound

TreatmentConcentration (µM)Apoptotic Cells (%) (48h)
This compound1.035 ± 4
5.068 ± 7
Vehicle Control (DMSO)-5 ± 2

Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound

TreatmentConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)-45 ± 335 ± 220 ± 2
This compound1.065 ± 420 ± 315 ± 2

Experimental Protocols

Protocol 1: A375 Cell Culture and Maintenance
  • Cell Line: A375 human melanoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in fresh culture medium for seeding into new flasks.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seeding and Treatment: Seed A375 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound or vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
  • Seeding and Treatment: Seed A375 cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A375 A375 Cell Culture Treatment Treat with this compound A375->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Analysis Data Analysis Proliferation->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: Experimental workflow for assessing the effects of this compound on A375 cells.

G cluster_pathway Proposed Signaling Pathway Compound This compound ADK Adenosine Kinase Compound->ADK Metabolism Nucleotide Active Nucleotide Metabolite ADK->Nucleotide ATP_Depletion ATP Depletion Nucleotide->ATP_Depletion Genotoxic_Stress Genotoxic Stress Nucleotide->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis p21 p21 (CDKN1A) Upregulation Genotoxic_Stress->p21 CDK CDK Inhibition p21->CDK Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound in A375 melanoma cells.

References

Application Notes and Protocols for Assessing the Genotoxicity of N6-Furfuryl-2-aminoadenosine using the Alkaline Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for evaluating the potential genotoxicity of the synthetic cytokinin, N6-Furfuryl-2-aminoadenosine, utilizing the alkaline single cell gel electrophoresis (SCGE) or "comet" assay. The comet assay is a sensitive and established method for detecting DNA strand breaks in individual eukaryotic cells.[1][2] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites, which are indicators of DNA damage.[3] This document outlines the experimental workflow, data analysis, and interpretation relevant to the assessment of this compound's impact on genomic integrity. While N6-furfuryladenosine (kinetin-riboside) has been shown to induce genotoxic stress[4][5], this protocol is designed to specifically investigate this compound.

Principle of the Alkaline Comet Assay

The fundamental principle of the comet assay is the migration of fragmented DNA out of the nucleus in an agarose (B213101) gel matrix under the influence of an electric field.[5] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove cellular proteins and membranes, leaving behind the DNA-containing nucleoid.[2][6] The slide is then subjected to an alkaline solution to unwind the DNA and then to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged, supercoiled DNA remains in the "comet head".[5] The extent of DNA damage is proportional to the amount of DNA in the tail.[7]

Experimental Protocols

This section details the step-by-step methodology for conducting the alkaline comet assay to assess the genotoxicity of this compound.

Materials and Reagents
  • Cell Culture: Appropriate mammalian cell line (e.g., TK6, V79, or a relevant human cell line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or cell culture medium).

  • Comet Assay Reagents:

    • Normal Melting Point (NMP) Agarose

    • Low Melting Point (LMP) Agarose

    • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[6]

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)[6]

    • Neutralization Buffer (0.4 M Tris, pH 7.5)[8]

    • DNA Staining Solution (e.g., SYBR® Gold, Propidium Iodide, or Ethidium Bromide)[6][8]

  • Equipment:

    • Laminar flow hood

    • CO2 incubator

    • Microscope slides (pre-coated or frosted)

    • Horizontal gel electrophoresis unit with power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software for comet scoring

Experimental Procedure

1. Cell Culture and Treatment:

  • Culture the selected mammalian cell line under standard conditions (e.g., 37°C, 5% CO2) to achieve approximately 80-90% confluency.

  • Prepare various concentrations of this compound in serum-free medium. A preliminary cytotoxicity assay (e.g., MTT or trypan blue exclusion) is recommended to determine the appropriate concentration range.

  • Seed the cells into 6- or 12-well plates at a suitable density and allow them to attach overnight.

  • Remove the culture medium and expose the cells to different concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

2. Slide Preparation (Coating with NMP Agarose):

  • Prepare a 1% (w/v) solution of NMP agarose in distilled water by heating in a microwave or water bath until fully dissolved.

  • Dip clean microscope slides into the molten agarose or pipette a thin layer onto the slide surface.

  • Wipe the back of the slide clean and allow the agarose to solidify at room temperature. This creates a base layer for the cell-containing agarose.

3. Embedding Cells in LMP Agarose:

  • After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1-2 x 10^5 cells/mL.

  • Prepare a 0.5% (w/v) solution of LMP agarose in PBS and maintain it at 37°C in a water bath.

  • Mix the cell suspension with the molten LMP agarose at a 1:10 ratio (e.g., 20 µL of cells to 200 µL of agarose).

  • Quickly pipette 75-100 µL of the cell-agarose mixture onto the pre-coated slides and spread evenly with a coverslip.

  • Place the slides on a cold, flat surface (e.g., a chilled metal plate) for 5-10 minutes to allow the agarose to solidify.

4. Cell Lysis:

  • Carefully remove the coverslips and immerse the slides in freshly prepared, cold (4°C) Lysis Solution.

  • Incubate the slides at 4°C for at least 1 hour (or overnight for increased sensitivity) in the dark to lyse the cells and unfold the DNA.[6]

5. DNA Unwinding and Electrophoresis:

  • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold (4°C) Alkaline Electrophoresis Buffer to a level just covering the slides.

  • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.

  • Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C. The optimal voltage and time may need to be determined empirically.

6. Neutralization and Staining:

  • After electrophoresis, carefully remove the slides from the tank and place them on a tray.

  • Gently add Neutralization Buffer to the slides and incubate for 5-10 minutes. Repeat this step twice.

  • Stain the DNA by adding a few drops of a fluorescent staining solution (e.g., SYBR® Gold diluted 1:10,000 in TE buffer) and incubate for 5-10 minutes in the dark.[6]

  • Gently rinse the slides with distilled water to remove excess stain.

7. Visualization and Scoring:

  • Place a coverslip on each slide and visualize the comets using a fluorescence microscope.

  • Capture images of randomly selected, non-overlapping cells (typically 50-100 comets per slide).

  • Analyze the images using specialized comet assay software to quantify the extent of DNA damage.

Data Presentation and Analysis

Quantitative analysis of the comets is crucial for an objective assessment of genotoxicity. The most common parameters measured are:

  • Percent DNA in the Tail (% Tail DNA): The percentage of the total fluorescence intensity of the comet that is located in the tail. This is a widely used and reliable measure of DNA damage.

  • Tail Length: The distance of DNA migration from the head to the end of the tail.

  • Olive Tail Moment: A composite measure calculated as the product of the tail length and the percentage of DNA in the tail. It is considered a sensitive indicator of DNA damage.[7]

The data should be summarized in a clear and structured table for easy comparison between different concentrations of this compound and the controls.

Table 1: Hypothetical Genotoxicity Data for this compound using the Alkaline Comet Assay

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)Tail Length (µm) (Mean ± SD)Olive Tail Moment (Mean ± SD)
Vehicle Control0 (0.1% DMSO)3.5 ± 1.210.2 ± 3.10.36 ± 0.15
This compound108.7 ± 2.525.1 ± 5.82.18 ± 0.65
This compound2515.2 ± 4.142.6 ± 8.26.48 ± 1.75
This compound5028.9 ± 6.865.3 ± 11.518.87 ± 4.68
Positive ControlH2O2 (100 µM)45.3 ± 8.280.1 ± 12.336.28 ± 6.71

Data are presented as mean ± standard deviation from three independent experiments. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significant differences from the vehicle control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the alkaline comet assay protocol.

CometAssay_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition and Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment embedding 3. Embedding Cells in LMP Agarose treatment->embedding lysis 4. Cell Lysis embedding->lysis unwinding 5. DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis 6. Electrophoresis unwinding->electrophoresis neutralization 7. Neutralization and Staining electrophoresis->neutralization visualization 8. Fluorescence Microscopy neutralization->visualization scoring 9. Image Analysis and Scoring visualization->scoring data_analysis 10. Data Interpretation scoring->data_analysis

Caption: Experimental workflow for the alkaline comet assay.

Generalized Signaling Pathway for Cellular Response to DNA Damage

Upon induction of DNA damage by a genotoxic agent, a complex signaling cascade is activated to arrest the cell cycle and initiate DNA repair. The following diagram provides a simplified overview of this process.

DNA_Damage_Response cluster_induction Damage Induction cluster_response Cellular Response cluster_outcomes Cell Fate Outcomes genotoxin This compound (Potential Genotoxin) dna_damage DNA Damage (e.g., Strand Breaks) genotoxin->dna_damage sensors Damage Sensors (e.g., PARP, MRN complex) dna_damage->sensors transducers Signal Transducers (e.g., ATM, ATR) sensors->transducers effectors Effector Proteins (e.g., p53, CHK1/2) transducers->effectors cell_cycle Cell Cycle Arrest effectors->cell_cycle dna_repair DNA Repair effectors->dna_repair apoptosis Apoptosis (if damage is severe) effectors->apoptosis

Caption: Generalized DNA damage response pathway.

Conclusion

The alkaline comet assay is a robust and sensitive method for assessing the genotoxic potential of chemical compounds such as this compound. Adherence to a standardized protocol is essential for generating reliable and reproducible data. The results from this assay, in conjunction with other genotoxicity tests as recommended by regulatory guidelines (e.g., ICH S2(R1)), will provide a comprehensive evaluation of the DNA damaging capacity of this compound, which is critical for its development as a potential therapeutic agent or for risk assessment.[9][10]

References

Application Notes and Protocols: Western Blot Analysis of the DNA Damage Response Following N-Furfuryl-2-aminoadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, has demonstrated anti-tumor activities, which are often associated with the induction of DNA damage and the subsequent activation of cellular stress responses. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or apoptosis. A critical technique for elucidating the mechanisms of action of potential chemotherapeutic agents like this compound is Western blot analysis. This method allows for the sensitive and specific detection of key proteins involved in the DDR pathway, including their post-translational modifications which are indicative of their activation state.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the DDR pathway. The focus is on key marker proteins such as phosphorylated histone H2AX (γH2AX), a hallmark of DNA double-strand breaks, and the tumor suppressor protein p53 and its downstream effector p21, which are central to cell cycle arrest and apoptosis.

Key DNA Damage Response Proteins

A brief overview of the key proteins in the DNA damage response that can be analyzed by Western blot is provided below:

  • γH2AX (phosphorylated H2AX at Ser139): One of the earliest markers of DNA double-strand breaks (DSBs). Its detection is a sensitive indicator of genotoxic stress.

  • ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These are key upstream kinases that are activated by DNA damage. Their activation can be detected by examining their autophosphorylation (e.g., p-ATM at Ser1981).

  • Chk1 and Chk2 (Checkpoint kinases 1 and 2): These kinases are downstream of ATM and ATR and play crucial roles in mediating cell cycle arrest. Their activation is marked by phosphorylation at specific sites (e.g., p-Chk1 at Ser345 and p-Chk2 at Thr68).

  • p53: A tumor suppressor protein that is stabilized and activated upon DNA damage. Its activation can be assessed by an increase in its total protein levels and by phosphorylation at specific residues (e.g., Ser15).

  • p21 (CDKN1A): A cyclin-dependent kinase inhibitor that is a key downstream target of p53. Its upregulation leads to cell cycle arrest, typically at the G1/S or G2/M phase.[1]

Data Presentation

The following table summarizes hypothetical quantitative Western blot data illustrating the expected effects of this compound on key DNA damage response proteins in a cancer cell line (e.g., HeLa or A549) after 24 hours of treatment. Data is presented as fold change relative to an untreated control.

Protein TargetTreatment GroupFold Change (vs. Control)Molecular Weight (kDa)
γH2AX (p-Ser139) This compound (10 µM)3.515
p-ATM (Ser1981) This compound (10 µM)2.8350
p-p53 (Ser15) This compound (10 µM)4.253
Total p53 This compound (10 µM)3.153
p21 This compound (10 µM)5.021
β-Actin This compound (10 µM)1.042

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or a relevant cell line for the research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Positive Control: For a positive control for DNA damage, treat a separate set of cells with a known DNA damaging agent like Etoposide (10 µM) or expose them to UV radiation.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel or a standard 12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. For smaller proteins like γH2AX and p21, a 0.22 µm PVDF membrane and shorter transfer times are recommended to prevent over-transfer.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions:

    • anti-γH2AX (p-Ser139): 1:1000

    • anti-p-ATM (Ser1981): 1:1000

    • anti-p-p53 (Ser15): 1:1000

    • anti-p53 (total): 1:1000

    • anti-p21: 1:1000

    • anti-β-Actin (loading control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD-based imager or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-Actin).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (this compound) lysis Protein Extraction (RIPA Buffer) cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging (CCD Imager) detection->imaging quant_analysis Densitometry & Normalization imaging->quant_analysis

Caption: Experimental workflow for Western blot analysis.

dna_damage_pathway cluster_nucleus Nucleus cluster_atm_atr Upstream Kinases cluster_p53_p21 p53 Pathway cluster_checkpoint Checkpoint Control N6F2A This compound DNA_Damage DNA Damage (Genotoxic Stress) N6F2A->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR p_ATM_ATR p-ATM / p-ATR ATM_ATR->p_ATM_ATR Activation p53 p53 p_ATM_ATR->p53 Chk1_Chk2 Chk1 / Chk2 p_ATM_ATR->Chk1_Chk2 p_p53 p-p53 (active) p53->p_p53 Phosphorylation p21 p21 p_p53->p21 Upregulation Apoptosis Apoptosis p_p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21->Cell_Cycle_Arrest p_Chk1_Chk2 p-Chk1 / p-Chk2 (active) Chk1_Chk2->p_Chk1_Chk2 Phosphorylation p_Chk1_Chk2->Cell_Cycle_Arrest

Caption: this compound induced DNA damage signaling pathway.

References

Application Notes and Protocols for Assessing Cellular ATP Depletion by N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with potential applications in cancer research and drug development. Its structural similarity to adenosine (B11128) and other N6-substituted adenosine analogs, such as N6-furfuryladenosine (kinetin riboside), suggests a likely mechanism of action involving cellular ATP depletion. This document provides detailed application notes and protocols for assessing the effects of this compound on cellular ATP levels.

The proposed mechanism of action for this compound-induced ATP depletion is based on its activity as a substrate for adenosine kinase (ADK). Upon cellular uptake, it is hypothesized that this compound is phosphorylated by ADK in an ATP-dependent manner. This process consumes ATP, leading to a decrease in the intracellular ATP pool. The resulting phosphorylated metabolite may have further downstream effects on cellular signaling pathways. These application notes will guide researchers in the experimental assessment of this phenomenon.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data illustrating the expected effects of this compound on cellular ATP levels. This data is for illustrative purposes to guide experimental design, as specific quantitative data for this compound is not yet widely available in published literature.

Table 1: Dose-Dependent Effect of this compound on Cellular ATP Levels in A549 Human Lung Carcinoma Cells

Concentration of this compound (µM)Incubation Time (hours)Cellular ATP Level (% of Control)Standard Deviation
0 (Control)41005.2
14854.8
54626.1
104415.5
254254.9
504123.7

Table 2: Time-Course of ATP Depletion Induced by 10 µM this compound in MCF-7 Human Breast Cancer Cells

Incubation Time (hours)Cellular ATP Level (% of Control)Standard Deviation
01004.5
1785.1
2556.3
4415.8
8284.9
24154.2

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels using a Luciferase-Based Luminescence Assay

This protocol describes the most common and sensitive method for quantifying cellular ATP levels.

Materials:

  • This compound

  • Cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well white, opaque-bottom cell culture plates

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well white, opaque-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired period (e.g., 4 hours for dose-response, or various time points for a time-course study).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes before use.

    • Add 100 µL of the ATP assay reagent directly to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.

    • Express the data as a percentage of the control (vehicle-treated) cells.

    • Plot the percentage of ATP remaining against the concentration of this compound or time.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Proposed Mechanism of this compound Action N6F2A This compound Cell Cell Membrane N6F2A->Cell Uptake N6F2A_in Intracellular This compound Cell->N6F2A_in ADK Adenosine Kinase (ADK) N6F2A_in->ADK ADP ADP ADK->ADP N6F2A_P This compound Monophosphate ADK->N6F2A_P ATP ATP ATP->ADK ATP_depletion ATP Depletion Downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) ATP_depletion->Downstream

Caption: Proposed mechanism of this compound-induced ATP depletion.

G cluster_1 Experimental Workflow for ATP Measurement start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with compound or vehicle incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for desired time treat_cells->incubate_treatment add_reagent Add ATP assay reagent incubate_treatment->add_reagent lyse_cells Lyse cells and stabilize signal add_reagent->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze and plot data measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing cellular ATP levels after treatment.

G cluster_2 Logical Relationship of ATP Depletion and Cellular Consequences atp_depletion Cellular ATP Depletion energy_crisis Energy Crisis atp_depletion->energy_crisis metabolic_stress Metabolic Stress atp_depletion->metabolic_stress cell_cycle_arrest Cell Cycle Arrest energy_crisis->cell_cycle_arrest apoptosis Apoptosis energy_crisis->apoptosis ampk_activation AMPK Activation metabolic_stress->ampk_activation ampk_activation->cell_cycle_arrest autophagy Autophagy ampk_activation->autophagy

Caption: Downstream consequences of cellular ATP depletion.

Application Notes and Protocols for N6-Furfuryladenosine (Kinetin Riboside) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are based on published research for N6-furfuryladenosine (also known as kinetin (B1673648) riboside). While N6-Furfuryl-2-aminoadenosine is a related purine (B94841) nucleoside analogue with reported antitumor activity, specific experimental data for this compound is limited. The following information serves as a comprehensive guide and a starting point for research, with the acknowledgment that optimization for this compound may be required.

Introduction

N6-furfuryladenosine (kinetin riboside) is a purine derivative with demonstrated anticancer and apoptogenic properties across various human cancer cell lines.[1] Its mechanism of action involves the induction of genotoxic stress, rapid depletion of cellular ATP, and the upregulation of DNA damage and stress response genes.[1] Furthermore, N6-furfuryladenosine plays a role in mitochondrial quality control by activating PINK1 kinase, a key regulator of mitophagy.[2][3] These characteristics make it a compound of significant interest for cancer research and drug development.

Data Presentation

The following tables summarize the quantitative data regarding the effects of N6-furfuryladenosine on various cancer cell lines.

Table 1: IC50 Values of N6-furfuryladenosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.0972
A375MelanomaNot explicitly stated, but potent antiproliferative activity observed at low micromolar concentrations.Not specified
Other Cancer Cell LinesVariousPotent antiproliferative activity observed.Not specified

Data compiled from published research.[1]

Table 2: Cellular Effects of N6-furfuryladenosine Treatment

Cell LineConcentration (µM)Incubation TimeObserved Effect
MiaPaCa-2, A375Low micromolar60 - 180 minMassive ATP depletion
MiaPaCa-2, A375Low micromolar60 - 180 minInduction of genotoxic stress (assessed by alkaline comet assay)
MiaPaCa-2, A375Not specifiedNot specifiedUpregulation of CDKN1A (p21), HMOX1, DDIT3, and GADD45A
MitoQC-PMC0.3, 0.7, 1Not specifiedActivation of mitophagy

Data compiled from published research.[1][2]

Experimental Protocols

Cell Culture and Maintenance

This protocol provides a general guideline for culturing cell lines such as MiaPaCa-2 and A375. Specific media and supplements may vary based on the cell line.

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM for MiaPaCa-2, RPMI-1640 for A375)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks/plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Assessment of Antiproliferative Activity (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a cell viability assay such as the MTT assay.

  • Materials:

    • 96-well plates

    • N6-furfuryladenosine stock solution (dissolved in a suitable solvent like DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of N6-furfuryladenosine in complete medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry.

  • Materials:

    • 6-well plates

    • N6-furfuryladenosine

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with N6-furfuryladenosine at the desired concentration and for the appropriate time.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.

ATP Level Measurement

This protocol outlines a method to determine cellular ATP levels, which are rapidly depleted by N6-furfuryladenosine.

  • Materials:

    • Luminometer-compatible plates (e.g., white-walled 96-well plates)

    • N6-furfuryladenosine

    • ATP measurement kit (e.g., a luciferase-based assay kit)

    • Luminometer

  • Protocol:

    • Seed cells in a luminometer-compatible plate.

    • Treat the cells with N6-furfuryladenosine for a short duration (e.g., 60-180 minutes).[1]

    • Following treatment, lyse the cells and measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

    • Normalize the ATP levels to the total protein concentration or cell number.

Genotoxic Stress Assessment by Alkaline Comet Assay

This protocol is used to detect DNA single-strand breaks induced by N6-furfuryladenosine.

  • Materials:

    • Microscope slides

    • Low melting point agarose

    • Lysis buffer

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

    • Fluorescence microscope with appropriate filters

  • Protocol:

    • Treat cells with N6-furfuryladenosine for the desired time (e.g., 60-180 minutes).[1]

    • Harvest the cells and resuspend them in low melting point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in cold lysis buffer to lyse the cells and unfold the DNA.

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.

    • Neutralize the slides and stain the DNA with a fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of the comet tail is proportional to the amount of DNA damage.

Western Blotting for Stress Response Proteins (e.g., p21)

This protocol is for detecting the upregulation of proteins like p21 following treatment.

  • Materials:

    • SDS-PAGE equipment

    • PVDF or nitrocellulose membrane

    • Transfer apparatus

    • Primary antibody (e.g., anti-p21)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with N6-furfuryladenosine.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the protein of interest (e.g., p21).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G N6_FA N6-furfuryladenosine Adenosine_Kinase Adenosine Kinase N6_FA->Adenosine_Kinase N6_FA_MP N6-furfuryladenosine Monophosphate Adenosine_Kinase->N6_FA_MP ATP_Depletion ATP Depletion N6_FA_MP->ATP_Depletion Genotoxic_Stress Genotoxic Stress N6_FA_MP->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis Stress_Response Stress Response Gene Upregulation Genotoxic_Stress->Stress_Response Genotoxic_Stress->Apoptosis p21 CDKN1A (p21) Stress_Response->p21 GADD45A GADD45A Stress_Response->GADD45A Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Proposed mechanism of N6-furfuryladenosine-induced cytotoxicity.

G Damaged_Mitochondria Damaged Mitochondria PINK1_Stabilization PINK1 Stabilization on Outer Membrane Damaged_Mitochondria->PINK1_Stabilization PINK1_Activation PINK1 Kinase Activation PINK1_Stabilization->PINK1_Activation N6_FA N6-furfuryladenosine KTP Kinetin Triphosphate (KTP) N6_FA->KTP Metabolism KTP->PINK1_Activation Acts as ATP neosubstrate Parkin_Recruitment Parkin Recruitment and Activation PINK1_Activation->Parkin_Recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_Recruitment->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy

Caption: N6-furfuryladenosine's role in the PINK1/Parkin-mediated mitophagy pathway.

G Start Start: Seed Cells Treat Treat with N6-furfuryladenosine Start->Treat Incubate Incubate for Defined Period Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Assay Harvest->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Genotoxicity Genotoxicity (Comet Assay) Assay->Genotoxicity ATP ATP Levels Assay->ATP Protein Protein Expression (Western Blot) Assay->Protein Analyze Analyze Data Viability->Analyze Apoptosis->Analyze Genotoxicity->Analyze ATP->Analyze Protein->Analyze

Caption: General experimental workflow for studying the effects of N6-furfuryladenosine.

References

Application Notes and Protocols for N6-Substituted Adenosine Analogs in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-substituted adenosine (B11128) analogs represent a class of purine (B94841) nucleosides with demonstrated anticancer properties. While specific research on N6-Furfuryl-2-aminoadenosine in leukemia models is limited, extensive studies on its close analog, N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), and other N6-substituted adenosine derivatives have revealed significant anti-leukemic potential. These compounds primarily function by inducing apoptosis and inhibiting cell proliferation in various leukemia cell lines and in vivo models. The proposed mechanisms of action involve intracellular phosphorylation, leading to a cascade of events including ATP depletion, genotoxic stress, and modulation of key signaling pathways that govern cell survival and death.[1][2][3]

This document provides a detailed overview of the application of N6-substituted adenosine analogs, with a focus on kinetin riboside as a representative compound, in leukemia research. It includes a summary of quantitative data from key studies, detailed experimental protocols for in vitro assays, and diagrams illustrating the proposed signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the anti-leukemic effects of kinetin riboside and other N6-substituted adenosine analogs.

Table 1: In Vitro Efficacy of Kinetin Riboside in Leukemia

Cell LineAssayConcentrationEffectReference
HL-60Apoptosis AssayNot SpecifiedInduction of apoptosis[3]
Primary AML cellsIn vitro efficacyNot SpecifiedComparable efficacy to standard therapies against blast cells[4]
L-IC-enriched CD34+CD38- AML fractionIn vitro targetingNot SpecifiedTargeted L-ICs while sparing HSPC-enriched fractions[4]

Table 2: Mechanistic Insights into N6-Substituted Adenosine Analogs in Leukemia

Compound ClassLeukemia Cell LineKey FindingMechanismReference
N6-substituted adenosine derivativesHL-60Induction of apoptosisIntracellular conversion to mononucleotides, leading to decreased ATP production[3]
N6-Furfuryladenosine (Kinetin Riboside)Human cancer cell lines (including leukemia models)Anti-proliferative and apoptogenic activityRapid ATP depletion and induction of genotoxic stress[2]
N6-benzyladenosineAcute myeloid leukemia cell linesInduction of cell differentiationRequires conversion into nucleotide[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating N6-substituted adenosine analogs in leukemia models.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of N6-substituted adenosine analogs on leukemia cells.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N6-substituted adenosine analog (e.g., Kinetin Riboside)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the N6-substituted adenosine analog in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in leukemia cells treated with N6-substituted adenosine analogs.

Materials:

  • Leukemia cells

  • N6-substituted adenosine analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed leukemia cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Treat the cells with the desired concentration of the N6-substituted adenosine analog for 24-48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Mechanisms of Action

The anti-leukemic effects of N6-substituted adenosine analogs are mediated through the modulation of specific intracellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation leukemia_cells Leukemia Cell Lines (e.g., HL-60, K562, Primary AML cells) treatment Treatment with N6-Substituted Adenosine Analog leukemia_cells->treatment xenograft Leukemia Xenograft Model (e.g., NOD/SCID mice) viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mechanism Mechanistic Studies (e.g., ATP measurement, Western Blot) treatment->mechanism drug_admin Drug Administration xenograft->drug_admin tumor_monitoring Tumor Growth Monitoring drug_admin->tumor_monitoring survival Survival Analysis drug_admin->survival

Caption: Experimental Workflow for Evaluating N6-Substituted Adenosine Analogs in Leukemia.

The primary mechanism involves the intracellular conversion of the adenosine analog into its monophosphate form by adenosine kinase. This leads to a rapid depletion of intracellular ATP pools, inducing an energy crisis and genotoxic stress.[2][3]

signaling_pathway N6_analog N6-Substituted Adenosine Analog intracellular Intracellular Space N6_analog->intracellular Cellular Uptake ADK Adenosine Kinase N6_analog->ADK Phosphorylation N6_analog_MP N6-Analog Monophosphate ADK->N6_analog_MP ATP_depletion ATP Depletion N6_analog_MP->ATP_depletion genotoxic_stress Genotoxic Stress ATP_depletion->genotoxic_stress bcl2_modulation Bcl-2 Family Modulation genotoxic_stress->bcl2_modulation caspase_activation Caspase Activation apoptosis Apoptosis caspase_activation->apoptosis bcl2_modulation->caspase_activation

Caption: Proposed Signaling Pathway of N6-Substituted Adenosine Analogs in Leukemia Cells.

This cascade of events culminates in the activation of caspases and the modulation of Bcl-2 family proteins, ultimately leading to programmed cell death (apoptosis).[6] The specificity of some analogs, like kinetin riboside, for leukemia-initiating cells while sparing normal hematopoietic stem cells highlights their therapeutic potential.[4] Further research is warranted to fully elucidate the detailed molecular interactions and to explore the efficacy of this compound specifically in various leukemia subtypes.

References

Application Notes and Protocols for the Anti-proliferative Activity of N6-Furfuryladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily details the anti-proliferative activity, experimental protocols, and signaling pathways associated with N6-Furfuryladenosine (FAdo, Kinetin Riboside) due to a lack of specific publicly available data for N6-Furfuryl-2-aminoadenosine. This compound is a distinct compound, a purine (B94841) nucleoside analog with a similar structure, and is suggested to have broad antitumor activity.[1] However, the experimental data presented here pertains to N6-Furfuryladenosine and should be considered as a foundational reference for research on its 2-amino derivative.

Introduction

N6-Furfuryladenosine (FAdo), a cytokinin riboside, has demonstrated potent anti-proliferative and apoptogenic activities against a variety of human cancer cell lines.[2] Its mechanism of action is multifaceted, involving the induction of rapid ATP depletion, genotoxic stress, and the upregulation of cell cycle inhibitors.[2] These application notes provide a summary of its anti-proliferative efficacy, detailed protocols for key experimental assays, and a visualization of the implicated signaling pathways. This information serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of N6-furfuryladenosine and related compounds.

Data Presentation

The anti-proliferative activity of N6-Furfuryladenosine is summarized by its half-maximal inhibitory concentration (IC50) values across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375MelanomaNot specified, but potent
G361MelanomaNot specified, but potent
LOXMelanomaNot specified, but potent
HT29Colon CancerNot specified, but potent
HCT116Colon CancerNot specified, but potent
Primary KeratinocytesNormal Skin Cells< 0.2
Dermal Fibroblasts (Hs27)Normal Skin Cells< 0.2

Data extracted from a study on the experimental chemotherapeutic N6-furfuryladenosine. The study indicates potent antiproliferative effects in the specified melanoma and colon cancer cell lines with IC50 values ranging between 0.2 and 6.5 μM for human cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative activity and mechanism of action of N6-Furfuryladenosine are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess cell viability and proliferation.

Materials:

  • N6-Furfuryladenosine

  • Human cancer cell lines (e.g., MiaPaCa-2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N6-Furfuryladenosine in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment (Alkaline Comet Assay)

This assay detects DNA strand breaks in individual cells.

Materials:

  • N6-Furfuryladenosine

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Expose cells to N6-Furfuryladenosine for a short period (e.g., 60-180 minutes).[2]

  • Harvest the cells and resuspend them in PBS.

  • Mix the cell suspension with LMPA at a 1:10 ratio (v/v).

  • Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA and cover with a coverslip.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides and neutralize them by washing with the neutralization buffer.

  • Stain the DNA with a suitable fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using image analysis software.

ATP Depletion Assay

This protocol measures intracellular ATP levels as an indicator of cellular energy status.

Materials:

  • N6-Furfuryladenosine

  • Treated and control cells

  • ATP assay kit (e.g., luciferase-based)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with N6-Furfuryladenosine for the desired time (e.g., 60-180 minutes).[2]

  • Follow the instructions of the commercial ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ATP present in the cells. Compare the ATP levels in treated cells to those in control cells.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-proliferative & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Culture Plates treatment Treat with N6-Furfuryladenosine (various concentrations and time points) start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation genotoxicity Genotoxicity Assay (Comet Assay) treatment->genotoxicity atp_depletion ATP Depletion Assay treatment->atp_depletion ic50 Determine IC50 Values proliferation->ic50 dna_damage Quantify DNA Damage genotoxicity->dna_damage atp_levels Measure ATP Levels atp_depletion->atp_levels conclusion Elucidate Anti-proliferative Mechanism ic50->conclusion dna_damage->conclusion atp_levels->conclusion

Caption: Workflow for investigating the anti-proliferative activity of N6-Furfuryladenosine.

Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell FAdo N6-Furfuryladenosine (FAdo) ADK Adenosine Kinase (ADK) FAdo->ADK Bioconversion FAdo_MP FAdo-monophosphate ADK->FAdo_MP ATP_Depletion Rapid ATP Depletion FAdo_MP->ATP_Depletion Genotoxic_Stress Genotoxic Stress (DNA Strand Breaks) FAdo_MP->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis DNA_Damage_Response DNA Damage/Stress Response Genes Genotoxic_Stress->DNA_Damage_Response CDKN1A CDKN1A (p21) Upregulation DNA_Damage_Response->CDKN1A Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, belongs to a class of compounds known for their potential antitumor activities.[1] These analogues can interfere with crucial cellular processes such as DNA synthesis and induce apoptosis, making them promising candidates for cancer therapy.[1] This document provides a detailed framework for evaluating the anti-tumor efficacy of this compound using in vivo xenograft models, a cornerstone of preclinical cancer research.[2][3] The protocols outlined herein describe the establishment of xenografts, administration of the compound, and subsequent data analysis. While specific in vivo xenograft data for this compound is not extensively published, this guide is built upon established methodologies for xenograft-based preclinical drug evaluation.[2][4][5]

Hypothesized Mechanism of Action in Cancer

As a purine nucleoside analogue, this compound is hypothesized to exert its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1] Once inside a cancer cell, it is likely metabolized into its triphosphate form, which can then be mistakenly incorporated into newly synthesizing DNA strands. This incorporation would lead to chain termination and stall DNA replication, ultimately triggering cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6-Furfuryl-2-aminoadenosine_ext This compound (Extracellular) Transporter Nucleoside Transporter N6-Furfuryl-2-aminoadenosine_ext->Transporter Uptake N6-Furfuryl-2-aminoadenosine_int This compound Transporter->N6-Furfuryl-2-aminoadenosine_int Metabolism Phosphorylation N6-Furfuryl-2-aminoadenosine_int->Metabolism Active_Metabolite This compound Triphosphate Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition DNA_Damage DNA Strand Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Data Presentation

The following tables present hypothetical data from a representative in vivo xenograft study evaluating this compound.

Table 1: Experimental Groups and Treatment Regimen

GroupTreatmentVehicle/SolventDose (mg/kg)Administration RouteFrequencyNumber of Animals (n)
1Vehicle Control5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline-Intraperitoneal (i.p.)Daily10
2This compound5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline25Intraperitoneal (i.p.)Daily10
3This compound5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline50Intraperitoneal (i.p.)Daily10
4Positive Control (e.g., Doxorubicin)Saline5Intravenous (i.v.)Twice a week10

Table 2: Tumor Growth Inhibition (TGI) and Body Weight Changes

GroupTreatmentMean Tumor Volume (Day 21, mm³) ± SDPercent TGI (%)Mean Body Weight Change (%) ± SD
1Vehicle Control1250 ± 150-+5.2 ± 1.5
2This compound (25 mg/kg)875 ± 12030+1.8 ± 2.0
3This compound (50 mg/kg)500 ± 9560-2.5 ± 2.3
4Positive Control (Doxorubicin, 5 mg/kg)312.5 ± 7075-8.0 ± 3.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for an in vivo xenograft study.

Animal Model and Cell Line Selection
  • Animal Model : Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are commonly used for xenograft studies due to their compromised immune systems, which prevents rejection of human tumor cells.[2] NSG mice can also be used for their enhanced immunodeficiency.[5]

  • Cell Line : A human cancer cell line, such as MCF-7 (breast adenocarcinoma) or HCT116 (colorectal carcinoma), should be selected based on the research focus. Cells must be tested for pathogens to ensure they are not contaminated with viruses harmful to the mice.[2]

Cell Culture and Preparation
  • Cell Culture : Culture the selected cancer cell line according to the supplier's recommendations. Typically, this involves using a standard medium like DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting : Harvest cells during the exponential growth phase (70-80% confluency).

  • Cell Preparation for Injection :

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Detach the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a serum-free medium or PBS.

    • Determine cell viability using trypan blue exclusion; viability should be >95%.

    • Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel to support tumor engraftment.[4] Keep the cell suspension on ice.

Tumor Cell Implantation
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[4]

Animal Monitoring and Treatment
  • Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width using digital calipers twice a week.[4][5]

  • Tumor Volume Calculation : Calculate the tumor volume using the formula: (Length x Width²) / 2.[4]

  • Randomization and Treatment Initiation : When tumors reach an average volume of 100-150 mm³, randomize the mice into the experimental groups outlined in Table 1.[2][4]

  • Preparation of this compound :

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For administration, dilute the stock solution to the final desired concentration using the vehicle formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline). The final concentration of DMSO should be kept low to minimize toxicity.[4]

  • Drug Administration : Administer the compound or vehicle control according to the specified route and schedule (Table 1).

  • Body Weight Monitoring : Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

Endpoint and Data Analysis
  • Study Endpoint : The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration. Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

  • Data Analysis :

    • Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze the statistical significance of the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., ANOVA).

  • Tissue Collection : At the end of the study, tumors and major organs can be harvested for further analysis, such as histology, immunohistochemistry, or biomarker analysis.

Cell_Culture 1. Cell Culture (e.g., MCF-7) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (Vehicle, Compound, Control) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Experimental workflow for an in vivo xenograft study.

References

Application Notes and Protocols for High-Throughput Screening with N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, presents a versatile scaffold for drug discovery and high-throughput screening (HTS) campaigns.[1] As a derivative of adenosine (B11128), it holds potential for interacting with a variety of biological targets, including but not limited to adenosine receptors, kinases, and enzymes involved in nucleotide metabolism. Its known biological activities, such as the induction of apoptosis and inhibition of DNA synthesis, make it a compound of interest for oncology and other therapeutic areas.[1] Furthermore, its relation to kinetin, a plant cytokinin, suggests potential applications in cellular aging and regenerative medicine.[2]

These application notes provide a framework for developing HTS assays utilizing this compound as a tool compound or starting point for library synthesis. The protocols outlined below are adaptable for various screening platforms and are intended to guide researchers in the design and execution of robust and reliable screens.

Potential Screening Applications

Based on the known biological profile of this compound, several HTS applications can be envisioned:

  • Identification of Novel Adenosine Receptor Modulators: Screening for compounds that compete with or allosterically modulate the binding of this compound to specific adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Discovery of Anti-proliferative Agents: Utilizing cell-based assays to screen for compounds that enhance or synergize with the anti-proliferative effects of this compound.

  • Identification of Kinase Inhibitors: Developing biochemical assays to screen for inhibitors of kinases that may be targeted by this purine analogue.

  • Screening for Modulators of Apoptosis: Employing assays that measure markers of apoptosis (e.g., caspase activity) to identify compounds that modulate this compound-induced cell death.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data from a competitive binding assay and a cell viability screen.

Table 1: Competitive Binding Assay for A2A Adenosine Receptor

Compound IDConcentration (µM)% Inhibition of this compound Binding
Control-0
This compound150
Compound A185
Compound B112
Compound C192

Table 2: Cell Viability Assay in a Cancer Cell Line

CompoundConcentration (µM)% Cell Viability
Vehicle-100
This compound1045
Test Compound X1098
This compound + Test Compound X1025

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This protocol describes a competitive binding assay to identify compounds that displace this compound from an adenosine receptor.

Materials:

  • HEK293 cells expressing the target adenosine receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Fluorescently labeled adenosine receptor ligand (e.g., a europium cryptate-labeled antagonist)

  • Biotinylated this compound

  • Streptavidin-d2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Test compounds

  • 384-well low-volume microplates

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target adenosine receptor using standard cell lysis and centrifugation techniques.

  • Assay Plate Preparation: Add 2 µL of test compound or control to the wells of a 384-well plate.

  • Reagent Addition:

    • Add 4 µL of a mixture containing the cell membranes and the europium cryptate-labeled antagonist in assay buffer.

    • Add 4 µL of a mixture containing biotinylated this compound and streptavidin-d2 in assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each test compound relative to controls.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol outlines a colorimetric assay to screen for compounds that modulate the anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Add test compounds at various concentrations to the appropriate wells.

    • Add this compound at a concentration known to cause partial growth inhibition (e.g., IC20 or IC50).

    • Include wells with cells and this compound alone, and cells with vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each condition relative to the vehicle control and identify compounds that enhance the anti-proliferative effect of this compound.

Visualizations

HTS_Workflow_for_N6_Furfuryl_2_aminoadenosine cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Validation & Characterization Target Identification Target Identification Assay Principle Assay Principle Target Identification->Assay Principle Reagent Optimization Reagent Optimization Assay Principle->Reagent Optimization Compound Library Screening Compound Library Screening Reagent Optimization->Compound Library Screening Data Acquisition Data Acquisition Compound Library Screening->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: General workflow for a high-throughput screening campaign.

Adenosine_Receptor_Signaling This compound This compound Adenosine Receptor Adenosine Receptor This compound->Adenosine Receptor G-protein G-protein Adenosine Receptor->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Modulation cAMP cAMP Adenylyl Cyclase->cAMP Production Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Simplified adenosine receptor signaling pathway.

Apoptosis_Induction_Pathway This compound This compound DNA Synthesis Inhibition DNA Synthesis Inhibition This compound->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Caspase Activation Caspase Activation Cell Cycle Arrest->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential mechanism of apoptosis induction.

References

Troubleshooting & Optimization

N6-Furfuryl-2-aminoadenosine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N6-Furfuryl-2-aminoadenosine

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are structurally related to natural nucleosides like adenosine (B11128) and guanosine (B1672433) and are frequently investigated for their potential therapeutic activities, including antitumor properties, by mechanisms such as inhibiting DNA synthesis or inducing apoptosis.[1] Due to their modified purine structure, they may present unique challenges in laboratory handling compared to their endogenous counterparts.

Q2: What are the primary challenges when working with this compound?

A2: The primary challenges are typically related to its limited aqueous solubility and potential instability under certain experimental conditions. Like many modified purine nucleosides, this compound can be hydrophobic, leading to difficulties in preparing aqueous solutions and causing precipitation when diluting organic stock solutions into buffers or cell culture media.[2][3] Understanding its stability profile with respect to pH, temperature, and light is crucial for generating reliable and reproducible experimental data.

Q3: How should I store this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2–8 °C.[4][5] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C. To maintain stability, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Section 2: Solubility Guide

Q4: My this compound won't dissolve or has precipitated out of my experimental medium. What should I do?

A4: Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.[2][6] This often occurs when the compound's concentration exceeds its solubility limit in the final medium. Follow the troubleshooting workflow below to diagnose and solve the problem.

G cluster_stock Stock Solution Check cluster_dilution Dilution Method Optimization cluster_concentration Concentration & Medium Check start Precipitate Observed in Aqueous Medium check_stock Is the high-concentration stock solution (in DMSO) clear? start->check_stock remake_stock Prepare fresh stock solution. Ensure complete dissolution (sonicate/warm if needed). check_stock->remake_stock No stock_ok Stock is Clear check_stock->stock_ok Yes remake_stock->check_stock Then re-test optimize_dilution Optimize Dilution Protocol: 1. Pre-warm aqueous medium to 37°C. 2. Use multi-step/serial dilutions. 3. Add stock solution drop-wise while vortexing. 4. Use immediately after preparation. stock_ok->optimize_dilution lower_conc Test lower final concentrations of the compound. optimize_dilution->lower_conc Precipitation Persists end_ok Problem Resolved optimize_dilution->end_ok Precipitation Solved check_media Evaluate Medium Components: - Is serum causing precipitation?  (Test in serum-free medium) - Is the pH of the medium optimal? lower_conc->check_media Precipitation Persists lower_conc->end_ok Precipitation Solved check_media->end_ok Precipitation Solved

Caption: Troubleshooting workflow for compound precipitation.

Q5: What are the recommended solvents for this compound?

A5: this compound is expected to have low solubility in water. Organic solvents are recommended for preparing stock solutions.[3] The table below summarizes typical solubility data for similar purine nucleoside analogs. Note: This data is representative and should be confirmed experimentally for your specific batch of this compound.

SolventRepresentative SolubilityNotes
DMSO ≥ 25 mg/mLPreferred solvent for high-concentration stock solutions.
DMF ≥ 20 mg/mLAlternative to DMSO.
Ethanol ~ 5 mg/mLLower solubility; may be used if DMSO is not suitable for the experiment.
Aqueous Buffers (PBS, pH 7.4) < 0.1 mg/mLConsidered practically insoluble. Direct dissolution is not recommended.

Q6: How can I prepare a stable stock solution?

A6: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in Appendix A, Protocol 1 . The key is to ensure the compound is fully dissolved in the organic solvent before making any dilutions into aqueous media. Using techniques like vortexing and brief sonication can aid dissolution.[6]

Section 3: Stability Guide

Q7: Is this compound sensitive to pH, temperature, or light?

A7: Purine nucleoside analogs can be susceptible to degradation under harsh conditions. The stability of this compound has not been extensively published, but based on general chemical principles for similar molecules, certain sensitivities can be anticipated. Forced degradation studies are the standard method to determine a compound's intrinsic stability.[7][8][9]

ConditionExpected SensitivityRationale and Recommendations
Acidic pH (e.g., pH < 4) High Risk of hydrolytic cleavage of the glycosidic bond separating the purine base from the ribose sugar. Avoid strongly acidic conditions.
Basic pH (e.g., pH > 9) Moderate Potential for base-catalyzed degradation. Use buffers within a neutral pH range (6.0-8.0) for experiments where possible.
High Temperature Moderate to High Thermal degradation can occur, especially during long incubations. For long-term experiments at 37°C, assess stability over the experimental time course.
Light (UV/Visible) Moderate Many heterocyclic compounds are photosensitive. Protect solutions from light by using amber vials or covering containers with foil. This is a key part of stress testing according to ICH guidelines.[9]
Oxidation Moderate The purine ring can be susceptible to oxidation. Avoid strong oxidizing agents. Consider degassing buffers if oxidative degradation is a concern.

Q8: How can I assess the stability of my compound in my experimental buffer?

A8: You can perform a forced degradation study to assess stability under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This involves incubating the compound and analyzing its concentration over time, typically by HPLC. A detailed methodology is provided in Appendix A, Protocol 2 . The general workflow is illustrated below.

G cluster_timepoints Time-Course Sampling prep Prepare Compound in Test Buffer (e.g., Media) t0 Timepoint 0: Immediately take an aliquot and analyze (e.g., by HPLC) prep->t0 incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) t0->incubate analyze Analyze all aliquots by HPLC to quantify remaining parent compound t0->analyze t1 Timepoint 1 (e.g., 2h) incubate->t1 t2 Timepoint 2 (e.g., 8h) t1->t2 t1->analyze t3 Timepoint 3 (e.g., 24h) t2->t3 t2->analyze t3->analyze calc Calculate % Degradation vs. Time analyze->calc

Caption: Experimental workflow for a stability assessment.

Appendix A: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation: Determine the mass of this compound needed. (Molecular Weight of C₁₅H₁₇N₅O₄ ≈ 331.33 g/mol ). For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 331.33 g/mol = 3.31 mg

  • Weighing: Carefully weigh out 3.31 mg of the solid compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any remaining solid particles. If the solution is not clear, sonicate in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also aid dissolution.[6]

  • Storage: Once the solution is completely clear, it can be used or stored. For storage, create single-use aliquots (e.g., 20 µL) to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To determine the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradants.[4][9]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Test buffers: 0.1 N HCl (acid), 0.1 N NaOH (base), Deionized Water (neutral), 3% H₂O₂ (oxidation)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator/water bath

  • Photostability chamber (optional)

Methodology:

  • Sample Preparation: For each condition (acid, base, neutral, oxidation, thermal, photolytic), prepare a sample by diluting the DMSO stock to a final concentration of ~100 µM in the respective stress buffer. Prepare a control sample in the intended experimental buffer (e.g., PBS or cell culture media).

  • Stress Conditions:

    • Hydrolysis: Incubate acid, base, and neutral samples at 60°C.

    • Oxidation: Keep the H₂O₂ sample at room temperature.

    • Thermal: Incubate a sample in the experimental buffer at 60°C (protected from light).

    • Photolytic: Expose a sample to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[7]

  • Time-Course Sampling: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) and store at -80°C until analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to Time 0. A loss of 5-20% indicates significant degradation and confirms the method's ability to detect instability.[4]

References

Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the in vitro concentration of N6-Furfuryl-2-aminoadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a purine (B94841) nucleoside analog.[1] Like other compounds in this class, it is presumed to exert its anti-tumor effects by interfering with nucleic acid synthesis and inducing apoptosis (programmed cell death).[1] These analogs can be incorporated into DNA and RNA, leading to chain termination and cell cycle arrest, or they can inhibit enzymes essential for nucleotide metabolism.

Q2: How should I prepare a stock solution of this compound?

As the solubility of this compound is not extensively documented, a general approach for purine analogs is recommended. These compounds often have limited aqueous solubility.

  • Primary Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving nucleoside analogs to create a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the recommended starting concentration range for in vitro experiments?

For initial experiments, it is advisable to test a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay. A typical starting range for novel nucleoside analogs spans from nanomolar to micromolar concentrations. A suggested starting point would be a serial dilution from 100 µM down to 10 nM.

Q4: How can I determine the cytotoxic effects of this compound in my cell line?

A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, can be determined from the dose-response curve generated by the MTT assay.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Problem: After diluting the DMSO stock solution into the aqueous cell culture medium, the compound precipitates out of solution.

  • Possible Causes & Solutions:

    • Final DMSO Concentration is Too Low: The final concentration of DMSO in the cell culture medium may not be sufficient to maintain the solubility of this compound.

      • Recommendation: Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). However, for some compounds, a slightly higher but still non-toxic DMSO concentration might be necessary. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your cells.

    • Poor Solubility in Aqueous Solutions: The inherent solubility of the compound in the culture medium may be low.

      • Recommendation: Prepare intermediate dilutions of the DMSO stock in a serum-free medium before adding to the final culture wells. Gentle warming of the medium (to 37°C) before adding the compound might also help. Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation.

Issue 2: High Variability in Cytotoxicity Assay Results
  • Problem: Inconsistent IC50 values or large error bars in your dose-response curves.

  • Possible Causes & Solutions:

    • Inaccurate Cell Seeding: Uneven cell distribution in the microplate wells.

      • Recommendation: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting into wells.

    • Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.

      • Recommendation: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

    • Incomplete Dissolution of Formazan (B1609692) Crystals: In MTT assays, incomplete solubilization of the formazan product leads to inaccurate absorbance readings.

      • Recommendation: After the MTT incubation, ensure complete removal of the medium without disturbing the formazan crystals. Add the solubilization solution (e.g., DMSO or a specialized reagent) and gently shake the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.

Issue 3: No Observable Effect at Tested Concentrations
  • Problem: The compound does not show any significant cytotoxicity or biological effect even at high concentrations.

  • Possible Causes & Solutions:

    • Compound Inactivity in the Specific Cell Line: The cell line may be resistant to the compound's mechanism of action. This could be due to factors like the expression of drug efflux pumps or alterations in the target pathway.

      • Recommendation: Test the compound on a panel of different cancer cell lines to identify sensitive models.

    • Compound Degradation: this compound may be unstable in the cell culture medium over the duration of the experiment.

      • Recommendation: Minimize the time the compound is in the incubator before being added to the cells. Consider performing shorter-duration experiments or replenishing the medium with a fresh compound during longer incubation periods.

    • Incorrect Assay Endpoint: The chosen time point for measuring the effect may be too early.

      • Recommendation: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing an effect.

Data Presentation

Table 1: Example IC50 Values of Nucleoside Analogs in Various Cancer Cell Lines

Note: The following are example values for illustrative purposes. Researchers should determine the IC50 of this compound empirically in their cell lines of interest.

CompoundCell LineCancer TypeIC50 (µM)
GemcitabinePanc-1Pancreatic0.038
CytarabineHL-60Leukemia0.1
5-FluorouracilHT-29Colon5.2
This compound [Your Cell Line] [Cancer Type] To be determined

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only) for background subtraction.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound DNA Damage DNA Damage This compound->DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Bcl-2 Bcl-2 Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptosis signaling pathways affected by this compound.

Cell_Cycle_Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Checkpoint G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Checkpoint Cyclin D/CDK4_6 Cyclin D/CDK4_6 Cyclin D/CDK4_6->G1 Phase Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->G1 Phase Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->S Phase Cyclin B/CDK1 Cyclin B/CDK1 Cyclin B/CDK1->G2 Phase This compound This compound This compound->S Phase Inhibition of DNA Synthesis Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of Compound A->D B Seed Cells in 96-well Plate C Incubate for 24h B->C C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan Crystals (with DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 I->J

References

determining optimal incubation time for N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the determination of the optimal incubation time for N6-Furfuryl-2-aminoadenosine in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a purine (B94841) nucleoside analogue. Compounds of this class are known to exert antitumor activity by inhibiting DNA synthesis and inducing apoptosis. Therefore, the effects of this compound are expected to be linked to cell cycle arrest and programmed cell death.

Q2: What is a recommended starting point for the incubation time when first using this compound?

A2: For initial experiments with a novel compound like this compound, a time-course experiment is highly recommended. A common starting point for in-vitro cell-based assays is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours. This range allows for the observation of both early and late cellular responses to the compound.

Q3: How do I determine the optimal incubation time for my specific cell line and experiment?

A3: The optimal incubation time is highly dependent on the cell type, the concentration of this compound, and the biological endpoint being measured. To determine this, you should perform a time-course experiment where cells are treated with a fixed concentration of the compound and then analyzed at various time points. The ideal incubation time will be the point at which you observe the most significant and reproducible effect for your endpoint of interest (e.g., maximal inhibition of cell viability or peak apoptosis).

Q4: Can the incubation time influence the observed cellular effects of this compound?

A4: Absolutely. Short incubation times may be sufficient to observe rapid signaling events, while longer incubation periods are often necessary to detect downstream effects like changes in protein expression, cell viability, or apoptosis. It is crucial to align the incubation time with the kinetics of the biological process you are studying.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability. Incubation time is too short.Increase the incubation time. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Concentration of this compound is too low.Perform a dose-response experiment with a range of concentrations to determine the effective concentration for your cell line.
The chosen cell line is resistant to the compound.Consider using a different cell line or a positive control compound known to induce a response in your current cell line to validate the experimental setup.
High variability between replicates. Inconsistent cell seeding or treatment application.Ensure a homogenous cell suspension when seeding plates and apply the compound consistently across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
Unexpected increase in cell proliferation at low concentrations. Hormesis effect.This can sometimes be observed with bioactive compounds. Carefully document this dose-dependent effect and focus on the concentration range that produces the desired inhibitory effect.
Difficulty in detecting apoptosis. Incorrect timing of the assay.Apoptosis is a dynamic process. Perform a time-course experiment and analyze for early (e.g., Annexin V staining) and late (e.g., PI staining) apoptotic markers at different time points.
Assay sensitivity issues.Ensure that your apoptosis detection method is sensitive enough for your experimental conditions. Consider using a positive control for apoptosis to validate your assay.

Data Presentation

Table 1: Example Time-Course and Dose-Response Data for a Cell Viability Assay (MTT)

Concentration of this compound (µM)% Viability at 24h (Mean ± SD)% Viability at 48h (Mean ± SD)% Viability at 72h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
195.2 ± 5.285.1 ± 6.370.3 ± 5.9
1078.6 ± 4.955.4 ± 5.535.8 ± 4.7
5050.1 ± 6.125.9 ± 4.215.2 ± 3.9
10030.7 ± 5.810.3 ± 3.15.6 ± 2.5

Note: This is example data and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for different time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_workflow Experimental Workflow for Determining Optimal Incubation Time cluster_assays Endpoint Assays A 1. Cell Seeding B 2. Treatment with this compound (Varying Concentrations & Incubation Times) A->B C 3. Endpoint Assay B->C D 4. Data Analysis C->D Assay1 Cell Viability (MTT) C->Assay1 Assay2 Apoptosis (Annexin V/PI) C->Assay2 Assay3 Western Blot C->Assay3 E 5. Determine Optimal Incubation Time D->E

Caption: Workflow for determining the optimal incubation time.

G cluster_pathway Proposed Signaling Pathway Compound This compound DNA_Synth Inhibition of DNA Synthesis Compound->DNA_Synth Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed signaling pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic Start No Observable Effect Check1 Is incubation time sufficient? Start->Check1 Action1 Increase incubation time (Time-course experiment) Check1->Action1 No Check2 Is concentration adequate? Check1->Check2 Yes Action1->Check2 Action2 Increase concentration (Dose-response experiment) Check2->Action2 No Check3 Is the cell line resistant? Check2->Check3 Yes Action2->Check3 Action3 Consider alternative cell line or positive control Check3->Action3 Yes End Effect Observed Check3->End No Action3->End

Caption: Troubleshooting logic for experimental optimization.

potential off-target effects of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on studies of the closely related compound N6-furfuryladenosine (also known as kinetin (B1673648) riboside) and its triphosphate form, N6-furfuryladenosine triphosphate (KTP). Direct experimental data on N6-Furfuryl-2-aminoadenosine is limited. The presence of a 2-amino group may significantly alter the biological activity, metabolism, and off-target profile compared to N6-furfuryladenosine. Researchers should interpret this information with caution and consider it as a starting point for their own investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog.[1] Based on related compounds, it is likely to exert its effects after being metabolized intracellularly. The parent compound, N6-furfuryladenosine, requires phosphorylation by adenosine (B11128) kinase to become active.[2] Once converted to its triphosphate form, it can interact with ATP-binding sites on various proteins, particularly kinases.[3] As a purine analog, it may also interfere with DNA synthesis and induce apoptosis.[1] The 2-amino group could potentially alter its metabolism, for instance, by serving as a substrate for adenosine deaminase.

Q2: What are the potential on-target and off-target effects of this compound?

A2: The intended "on-target" will depend on the specific research application. Based on data from N6-furfuryladenosine triphosphate (KTP), potential targets include a range of protein kinases.[3] Off-target effects are interactions with other proteins that can lead to unintended biological consequences. For N6-furfuryladenosine, observed cellular effects that could be considered off-target depending on the desired outcome include:

  • Genotoxicity: Induction of DNA damage.[2]

  • Cellular Stress: Upregulation of stress response genes.[2]

  • Metabolic Disruption: Rapid depletion of cellular ATP.[2]

  • Cell Cycle Arrest: Halting of the cell cycle in the G2 phase.[2]

Q3: My cells are showing high levels of toxicity and cell death. What could be the cause?

A3: High cytotoxicity could be due to several factors observed with the related compound N6-furfuryladenosine:

  • ATP Depletion: A rapid and massive depletion of cellular ATP can trigger cell death.[2]

  • Genotoxic Stress: Significant DNA damage can activate apoptotic pathways.[2]

  • Apoptosis Induction: The compound can induce programmed cell death, associated with the cleavage of procaspase 3.[2]

Consider performing a dose-response experiment to determine the optimal concentration for your cell line and assay.

Q4: I am not observing the expected biological effect. What are some potential reasons?

A4: Lack of an observable effect could be due to:

  • Metabolic Activation: The compound may require phosphorylation by adenosine kinase to be active.[2] If your cell line has low adenosine kinase activity, the compound may not be efficiently converted to its active triphosphate form.

  • Cell Line Specificity: The response to purine analogs can be highly cell-line dependent.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High level of unexpected cell death The compound is causing significant ATP depletion or genotoxic stress.[2]Lower the concentration of this compound. Reduce the incubation time. Use a cell line known to be less sensitive to genotoxic agents.
Inconsistent results between experiments Variability in cell density or metabolic state at the time of treatment. Degradation of the compound stock solution.Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Prepare fresh stock solutions of the compound for each experiment.
No observable effect on the target pathway The target protein does not bind the triphosphate form of the compound. The cells have low adenosine kinase activity, preventing the conversion of the compound to its active form.[2]Confirm target engagement with a direct binding assay if possible. Measure adenosine kinase activity in your cell line or use a cell line with known high activity.
Observed effects are different from published data on similar compounds The 2-amino group on this compound alters its biological activity or metabolism.This is expected. Perform experiments to characterize the specific effects of this compound in your system. This could include kinase profiling and cellular toxicity assays.

Potential Off-Target Kinase Interactions

The triphosphate form of the related compound, N6-furfuryladenosine (KTP), has been shown to bind to a number of kinases. While this does not confirm that this compound will have the same profile, it provides a starting point for investigating potential off-target interactions.

Table 1: Candidate Kinases Binding to N6-furfuryladenosine triphosphate (KTP) [3]

Kinase FamilyCandidate Kinases
CMGCGSK3A, GSK3B, CDK2, CDK5, MAPK1, MAPK3
CAMKCAMK1, CAMK2A, CAMK2B, CAMK2D, CAMK2G, PHKG1, PHKG2
AGCAKT1, AKT2, PRKACA, PRKACB, PRKACG
OtherAAK1, BUB1, BUB1B, CSNK2A1, CSNK2A2, NEK2, NEK6, NEK7, NEK9, PINK1, TLK2

This list is not exhaustive and is based on a chemoproteomic study.[3] The binding affinity and functional consequence of binding need to be experimentally validated for each kinase.

Experimental Protocols

Note: These are generalized protocols based on methodologies used for the related compound N6-furfuryladenosine.[2] They should be optimized for your specific experimental setup.

1. Assessment of Genotoxicity using the Alkaline Comet Assay

  • Objective: To determine if this compound induces DNA strand breaks.

  • Methodology:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 1-12 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Embed the cell suspension in low melting point agarose (B213101) on a microscope slide.

    • Lyse the cells in a high salt and detergent solution.

    • Denature the DNA in an alkaline electrophoresis buffer.

    • Perform electrophoresis at a low voltage.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment).

2. Measurement of Cellular ATP Levels

  • Objective: To assess the impact of this compound on cellular energy status.

  • Methodology:

    • Plate cells in a 96-well plate.

    • Treat with this compound at various concentrations and time points.

    • Use a commercial ATP luminescence-based assay kit.

    • Add the ATP-releasing reagent to lyse the cells and release ATP.

    • Add the luciferase/luciferin substrate.

    • Measure the luminescence using a plate reader.

    • Normalize the ATP levels to the total protein content or cell number.

3. Caspase-3 Activation Assay

  • Objective: To determine if this compound induces apoptosis via caspase-3 activation.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Harvest and fix the cells with formaldehyde.

    • Permeabilize the cells with methanol.

    • Incubate the cells with a fluorescently labeled antibody specific for cleaved (active) caspase-3.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer.

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 Potential Off-Target Effects N6-Furfuryl-2-aminoadenosine_ext This compound (extracellular) N6-Furfuryl-2-aminoadenosine_int This compound (intracellular) N6-Furfuryl-2-aminoadenosine_ext->N6-Furfuryl-2-aminoadenosine_int N6-Furfuryl-2-aminoadenosine_TP This compound Triphosphate N6-Furfuryl-2-aminoadenosine_int->N6-Furfuryl-2-aminoadenosine_TP Phosphorylation ATP_Depletion ATP Depletion N6-Furfuryl-2-aminoadenosine_int->ATP_Depletion Genotoxic_Stress Genotoxic Stress N6-Furfuryl-2-aminoadenosine_int->Genotoxic_Stress ADK Adenosine Kinase ADK->N6-Furfuryl-2-aminoadenosine_TP Kinases Kinases N6-Furfuryl-2-aminoadenosine_TP->Kinases Inhibition/Modulation Apoptosis Apoptosis Genotoxic_Stress->Apoptosis

Caption: Proposed mechanism of action and potential off-target effects of this compound.

G Start Start: Treat Cells with This compound Harvest Harvest and Lyse Cells Start->Harvest Extract Extract DNA Harvest->Extract Embed Embed in Agarose Extract->Embed Electrophoresis Alkaline Electrophoresis Embed->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize and Quantify Comet Tails Stain->Visualize

Caption: Experimental workflow for the Alkaline Comet Assay to assess genotoxicity.

References

Technical Support Center: N6-Furfuryl-2-aminoadenosine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Furfuryl-2-aminoadenosine in cell-based assays. The information is tailored for scientists and professionals in drug development and life science research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a purine (B94841) nucleoside analogue.[1][2] Generally, purine nucleoside analogues exhibit antitumor activity by interfering with nucleic acid synthesis and inducing apoptosis (programmed cell death).[1][2][3] A closely related compound, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines. This leads to the upregulation of genes involved in the DNA damage response, such as CDKN1A (p21), ultimately triggering cell death.[4]

Q2: What are the typical starting concentrations for this compound in cell-based assays?

Q3: How should I prepare a stock solution of this compound?

This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to prevent repeated freeze-thaw cycles.[7]

Q4: Is this compound stable in cell culture medium?

The stability of compounds in cell culture medium can vary. While specific stability data for this compound is limited, it is good practice to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. If you suspect stability issues, you can assess the compound's integrity in the medium over the time course of your experiment using techniques like High-Performance Liquid Chromatography (HPLC).[6]

Troubleshooting Guides

Problem 1: High Background Signal in the Assay

High background can obscure the specific signal from your compound of interest.

Possible Cause Troubleshooting Steps
Reagent-related issues Use fresh reagents and buffers. Ensure that the detection reagent itself is not contaminated or degraded.[7]
Well-to-well contamination Be careful during pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each well.
Insufficient washing If your assay involves washing steps, ensure they are thorough enough to remove all unbound reagents.
Non-specific binding of antibodies (for immunoassays) Use a blocking buffer appropriate for your assay and consider testing different blocking agents or concentrations.[7]
Cellular autofluorescence (for fluorescence assays) Use phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence. Select appropriate filters on your plate reader to minimize bleed-through from other fluorescent molecules.
Problem 2: Low or No Compound Activity

Observing a weaker-than-expected or no effect from this compound can be due to several factors.

Possible Cause Troubleshooting Steps
Incorrect compound concentration Verify the calculations for your dilutions. Perform a wide dose-response curve to ensure you are testing within the active concentration range for your cell line.
Poor compound solubility Ensure the compound is fully dissolved in DMSO before preparing your working solutions. Visually inspect for any precipitation when diluting in aqueous culture medium. If precipitation occurs, you may need to adjust your dilution strategy.
Compound instability Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Cellular resistance Some cell lines may be inherently resistant to the compound. Consider testing a different cell line that is known to be sensitive to purine analogues.
Incorrect assay endpoint The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
Problem 3: High Variability Between Replicate Wells

Inconsistent results across replicates can compromise the reliability of your data.

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Pipetting errors Calibrate your pipettes regularly. Be consistent with your pipetting technique.
Edge effects The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media.
Incomplete dissolution of formazan (B1609692) crystals (in MTT assays) Ensure the formazan crystals are completely dissolved by the solubilization solution before reading the absorbance. This may require longer incubation or gentle shaking.[8]

Quantitative Data

The following table summarizes the reported IC50 values for the closely related compound, N6-furfuryladenosine (FAdo) , in various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375MelanomaNot specified, but effective

Data from: "The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines."[4]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound cluster_0 Cellular Entry and Metabolism cluster_1 Downstream Effects cluster_2 Cellular Response This compound This compound Metabolites Metabolites This compound->Metabolites Metabolic Activation DNA_Synthesis DNA Synthesis Inhibition Metabolites->DNA_Synthesis Genotoxic_Stress Genotoxic Stress Metabolites->Genotoxic_Stress ATP_Depletion ATP Depletion Metabolites->ATP_Depletion DDR_Activation DNA Damage Response (e.g., p21/CDKN1A upregulation) Genotoxic_Stress->DDR_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis DDR_Activation->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

G General Workflow for Cell Viability Assay (e.g., MTT) Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound Adherence->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance End End Read_Absorbance->End G Troubleshooting Logic for Low Compound Activity Start Low/No Activity Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Solubility Assess Compound Solubility in Media Check_Concentration->Check_Solubility If concentrations are correct Check_Stability Evaluate Compound Stability (Prepare Fresh) Check_Solubility->Check_Stability If soluble Check_Assay_Parameters Optimize Incubation Time and Cell Density Check_Stability->Check_Assay_Parameters If stable Consider_Resistance Test on a Different, Sensitive Cell Line Check_Assay_Parameters->Consider_Resistance If parameters are optimal Resolved Issue Resolved Consider_Resistance->Resolved

References

Technical Support Center: N6-Furfuryl-2-aminoadenosine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with N6-Furfuryl-2-aminoadenosine in various media.

Troubleshooting Guides

This section addresses common problems encountered during the handling and analysis of this compound, suggesting potential causes and solutions.

Problem 1: Loss of Compound Potency or Activity Over Time

Potential Cause Recommended Solution
Hydrolysis of the N-glycosidic bond Acidic conditions can promote the cleavage of the bond between the purine (B94841) base and the ribose sugar. Maintain solutions at a neutral or slightly basic pH (pH 7-8). Prepare fresh solutions before use and store stock solutions at -20°C or -80°C.
Degradation of the furfuryl group The furfuryl group may be susceptible to oxidation or rearrangement, especially when exposed to light or certain reactive species. Protect solutions from light by using amber vials or covering containers with foil. Avoid the presence of strong oxidizing agents in your media.
Enzymatic degradation in biological media Plasma, serum, or cell culture media contain various enzymes (e.g., nucleosidases, deaminases) that can metabolize the compound.[1][2][3] For in vitro experiments, consider using heat-inactivated serum or plasma. If possible, use purified enzyme inhibitors to minimize degradation.
Adsorption to container surfaces Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration. Use low-adsorption polypropylene (B1209903) or glass containers. Pre-rinsing containers with the solvent or a small amount of the solution can help saturate binding sites.

Problem 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Potential Cause Recommended Solution
Acid-catalyzed degradation An acidic mobile phase or sample diluent can cause degradation on-column or during sample preparation. The primary degradation product is often the free purine base (2-amino-N6-furfuryladenine). Adjust the pH of the mobile phase and sample diluent to be neutral or slightly basic. Analyze samples immediately after preparation.
Base-catalyzed degradation Strongly basic conditions can lead to the opening of the purine ring or other rearrangements. Avoid prolonged exposure to high pH. If basic conditions are necessary, perform experiments at lower temperatures to slow down degradation.
Oxidative degradation Exposure to air or oxidizing agents can lead to the formation of oxidized byproducts. Degas solvents and use antioxidants if compatible with your experimental setup. Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to UV or ambient light can induce degradation.[4] Conduct experiments under low-light conditions and use amber vials for storage and sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound and the known degradation of similar purine nucleoside analogs, the primary degradation pathways are likely:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides, particularly in acidic conditions, leading to the formation of the free purine base (2-amino-N6-furfuryladenine) and ribose.[5]

  • Enzymatic degradation: In biological systems, enzymes such as adenosine (B11128) deaminase could potentially remove the amino group at the 2-position, or other nucleosidases could cleave the glycosidic bond.[1][3]

  • Oxidation: The furfuryl group and the purine ring can be susceptible to oxidation.

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous solutions, it is advisable to use buffers at a neutral pH and to store them frozen. Avoid repeated freeze-thaw cycles.

Q3: What are the ideal pH conditions for working with this compound?

A3: To minimize acid-catalyzed hydrolysis of the glycosidic bond, it is recommended to work in neutral to slightly basic conditions (pH 7-8).[5]

Q4: Is this compound stable in plasma?

A4: Purine nucleoside analogs can be susceptible to enzymatic degradation in plasma.[6] The stability of this compound in plasma has not been specifically reported, but it is prudent to assume that some level of degradation will occur. For quantitative experiments, it is essential to perform a stability assessment in the specific plasma matrix being used.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and its degradation products.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for both quantification and identification of degradation products.[5]

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how results from stability studies could be summarized.

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C

pHIncubation Time (hours)% Remaining this compound
3.00100
675
1252
2428
7.40100
698
1295
2491
9.00100
699
1297
2494

Table 2: Hypothetical Stability of this compound in Human Plasma at 37°C

Incubation Time (minutes)% Remaining this compound
0100
1592
3085
6071
12055

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop degradation.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.

Protocol 2: Plasma Stability Assessment

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

  • Sample Preparation: Prepare a stock solution of this compound. Add the stock solution to the pre-warmed plasma to a final concentration (e.g., 1 µM).

  • Incubation: Incubate the plasma samples in a shaking water bath at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to precipitate plasma proteins and stop enzymatic activity.

  • Analysis: Vortex the samples, centrifuge to pellet the precipitated proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Stock Solution Incubation Incubation at Controlled Temperature Compound->Incubation Media Test Media (Buffers, Plasma, etc.) Media->Incubation Sampling Sampling at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis HPLC or LC-MS Analysis Quenching->Analysis Data Data Processing (% Remaining vs. Time) Analysis->Data Result Determine Half-life (t½) and Degradation Rate Data->Result

Caption: General workflow for assessing the stability of this compound.

Degradation_Pathway cluster_hydrolysis Acid Hydrolysis cluster_enzymatic Enzymatic Degradation N6F2A This compound Base 2-Amino-N6-furfuryladenine N6F2A->Base Glycosidic Cleavage Ribose Ribose N6F2A->Ribose Glycosidic Cleavage Deaminated N6-Furfuryl-guanine N6F2A->Deaminated Deaminase Other Other Metabolites Deaminated->Other

Caption: Hypothetical degradation pathways for this compound.

References

avoiding precipitation of N6-Furfuryl-2-aminoadenosine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of N6-Furfuryl-2-aminoadenosine in stock solutions. The information is curated to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is limited, based on structurally similar compounds like Kinetin riboside and 2-aminopurine, Dimethyl Sulfoxide (DMSO) and methanol (B129727) are recommended as primary solvents.[1] For aqueous applications, preparing a high-concentration stock in DMSO first and then diluting it into your aqueous buffer is the suggested method. Some purine (B94841) analogs also show solubility in mixtures of formic acid:water or phosphate-buffered saline:glacial acetic acid with heating, which could be explored as alternatives if DMSO is not suitable for your experiment.[2]

Q2: My this compound is not dissolving completely in DMSO. What can I do?

A2: If you encounter solubility issues in DMSO, gentle warming of the solution (e.g., to 37°C) and sonication can aid in dissolution.[3] It is crucial to ensure your DMSO is of high quality and anhydrous, as absorbed water can affect the solubility of compounds.[3]

Q3: I observed precipitation in my stock solution after storing it. How can I prevent this?

A3: Precipitation upon storage can be due to several factors. To mitigate this, it is best practice to store stock solutions at -20°C or -80°C.[4][5] Additionally, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][6]

Q4: Can I prepare an aqueous stock solution of this compound directly?

A4: Direct dissolution in aqueous buffers may be challenging. Based on related compounds, solubility in water is generally low.[7] It is advisable to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the desired aqueous medium.[8] When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent "solvent shock" and localized high concentrations that can lead to precipitation.[6][8]

Q5: What is the maximum recommended concentration for a DMSO stock solution of this compound?

A5: Without specific data for this compound, it is recommended to start with a modest concentration (e.g., 10 mM) and visually inspect for any precipitation. The optimal concentration will depend on the specific experimental conditions. High-concentration stock solutions in DMSO can sometimes lead to precipitation, even during storage.[9][10]

Troubleshooting Guide

Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to troubleshoot and resolve such issues.

Issue: Precipitate forms immediately upon adding the compound to the solvent.
Possible Cause Solution
Low Solubility The compound may have low solubility in the chosen solvent at room temperature.
Action: Try gentle warming (37-50°C) and sonication to facilitate dissolution.
Incorrect Solvent The selected solvent may not be appropriate for this compound.
Action: Based on similar compounds, try DMSO or methanol. For aqueous buffers, prepare a concentrated DMSO stock first.[1]
Poor Compound Quality Impurities in the compound can affect solubility.
Action: Ensure you are using a high-purity grade of this compound.
Issue: Precipitate forms after the stock solution has been stored.
Possible Cause Solution
Supersaturated Solution The initial solution may have been supersaturated and is now crashing out.
Action: Try preparing a slightly less concentrated stock solution.
Freeze-Thaw Cycles Repeated changes in temperature can cause the compound to precipitate.
Action: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4][6]
Improper Storage Temperature Storing at a temperature that is too high can lead to degradation or precipitation.
Action: Store stock solutions at -20°C or -80°C for long-term stability.[5]
Issue: Precipitate forms when diluting the DMSO stock into aqueous media.
Possible Cause Solution
"Solvent Shock" Rapid dilution can cause the compound to precipitate out of the less favorable aqueous environment.
Action: Add the DMSO stock dropwise to the pre-warmed aqueous medium while gently vortexing to ensure rapid mixing.[6][8]
Aqueous Solubility Limit Exceeded The final concentration in the aqueous medium is above the compound's solubility limit.
Action: Lower the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.[8]
High Final DMSO Concentration A high percentage of DMSO in the final aqueous solution can be toxic to cells and may not prevent precipitation.
Action: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm Medium: Warm your desired aqueous medium (e.g., cell culture medium, PBS) to 37°C.

  • Prepare Dilution Series (if necessary): For achieving very low final concentrations, it may be beneficial to perform an intermediate dilution of your DMSO stock in DMSO.

  • Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound DMSO stock dropwise.

  • Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation before use.

Visual Guides

experimental_workflow Experimental Workflow for Preparing Stock Solutions start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate / Warm (37°C) add_solvent->dissolve check_solubility Is Solution Clear? dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable stock solution.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed check_when When did it occur? start->check_when dissolving During Dissolution check_when->dissolving Initial Dissolving storage During Storage check_when->storage Storage dilution During Aqueous Dilution check_when->dilution Dilution action_dissolving Action: - Sonicate / Warm - Check Solvent Quality - Try Alternative Solvent dissolving->action_dissolving action_storage Action: - Lower Concentration - Aliquot to Avoid Freeze-Thaw - Store at Colder Temperature storage->action_storage action_dilution Action: - Slow, Dropwise Addition - Pre-warm Aqueous Medium - Lower Final Concentration dilution->action_dilution

Caption: A logical guide to troubleshooting precipitation.

References

quality control for synthetic N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic N6-Furfuryl-2-aminoadenosine.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Question/Issue Possible Causes & Solutions
Why am I seeing multiple peaks for my purified compound? 1. Presence of Tautomers or Rotamers: N6-substituted purines can exist in different isomeric forms, such as amino and imino tautomers, or as rotamers due to hindered rotation around the C6-N6 bond.[1] This can result in multiple, distinct peaks in the chromatogram. Solution: Varying the column temperature or modifying the mobile phase pH might help in coalescing these peaks. It is crucial to confirm the identity of each peak using Mass Spectrometry (MS). 2. On-Column Degradation: The compound may be unstable under the analytical conditions. Solution: Check the stability of this compound in the mobile phase. Use a milder pH or a lower column temperature.[2] 3. Contamination or Impurities: The sample may not be pure. Common impurities include starting materials, reaction byproducts, or degradation products. Solution: Review the synthesis and purification steps. Use a gradient elution method to resolve all components and identify them using MS.
Why is my peak tailing? 1. Silanol (B1196071) Interactions: Basic amine groups in the molecule can interact with acidic silanol groups on the surface of silica-based C18 columns.[3] Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization.[3] Alternatively, use an end-capped column or add a basic competitor like triethylamine (B128534) (TEA) to the mobile phase. 2. Column Overload: Injecting too much sample can lead to peak distortion.[4] Solution: Reduce the sample concentration or injection volume.
Why are my retention times shifting? 1. Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.[3] Solution: Ensure the mobile phase is prepared accurately and consistently. Premixing solvents is often more reliable than online mixing. Degas the mobile phase thoroughly. 2. Column Temperature: Fluctuations in ambient temperature can affect retention time. Solution: Use a column oven to maintain a constant temperature. 3. Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, will cause shifts. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

Mass Spectrometry (MS) Analysis

Question/Issue Possible Causes & Solutions
The observed molecular weight does not match the expected mass. 1. Adduct Formation: The molecule may be forming adducts with ions from the mobile phase or solvent (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Solution: Analyze the isotopic pattern and mass difference to identify the adduct. Using a purer solvent or reducing salt concentration in the mobile phase can minimize adduct formation. 2. In-Source Fragmentation: The compound might be fragmenting in the ion source. N-glycosidic bonds in nucleosides can be labile.[5] Solution: Use a softer ionization technique (e.g., ESI vs. APCI) or reduce the ion source temperature and fragmentation voltage.
Why is the fragmentation pattern complex or unexpected? 1. Multiple Fragmentation Pathways: Purine analogs can undergo complex fragmentation, including cleavage of the glycosidic bond and rearrangements.[5][6] Solution: Perform MS/MS (tandem mass spectrometry) to isolate the parent ion and characterize its specific fragments. Compare the observed fragmentation pattern with known pathways for similar nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question/Issue Possible Causes & Solutions
I see more signals in my ¹H or ¹³C NMR spectrum than expected. 1. Presence of Rotamers/Tautomers: As with HPLC, hindered rotation or tautomerism can lead to two distinct sets of signals in the NMR spectrum.[1] The proportion of these forms can be solvent and temperature-dependent. Solution: Acquire spectra at different temperatures. An increase in temperature may cause the signals to coalesce as the rate of interconversion increases. 2D NMR techniques like COSY and HMBC can help in assigning the signals to each form.[1] 2. Impurities: Solvent peaks (e.g., residual DMSO, water) or synthesis-related impurities may be present. Solution: Use high-purity deuterated solvents. Compare the spectrum with that of the solvent blank. Cross-reference with HPLC-MS data to identify potential impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary quality control tests for synthetic this compound?

    • A1: A standard QC workflow includes HPLC for purity assessment, High-Resolution Mass Spectrometry (HRMS) to confirm identity and elemental composition, ¹H and ¹³C NMR for structural confirmation, and sometimes elemental analysis to verify the empirical formula.

  • Q2: What is the expected purity level for research-grade this compound?

    • A2: For most research applications, a purity of ≥98% as determined by HPLC is generally considered acceptable.

  • Q3: How should I store this compound to ensure its stability?

    • A3: Store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, prepare them fresh if possible. If storage is necessary, store in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stability studies on similar compounds have shown potential for degradation.[2]

  • Q4: What are some common impurities that might be present in the synthetic product?

    • A4: Potential impurities include unreacted starting materials (e.g., 2-amino-6-chloropurine), reagents from the synthesis, and byproducts from side reactions, such as N7 or N9-alkylated isomers.

Quantitative Data Summary

The following tables present typical data for this compound. Note: These are representative values and may vary slightly based on instrumentation and experimental conditions.

Table 1: HPLC Purity Analysis

ParameterSpecification
ColumnC18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile in 0.1% Formic Acid (aq)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Purity≥ 98%

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

ParameterExpected Value
Molecular FormulaC₁₅H₁₆N₆O₂
Exact Mass328.1338
Ionization ModeESI+
Observed Mass [M+H]⁺329.1411 ± 5 ppm

Table 3: Representative ¹H NMR Chemical Shifts

Proton AssignmentRepresentative Chemical Shift (δ, ppm) in DMSO-d₆
H-8 (Purine)~8.1
H-2', H-3', H-4', H-5' (Ribose)~3.5 - 4.6
H-1' (Ribose)~5.8 (d)
CH₂ (Furfuryl)~4.7 (d)
H-3, H-4, H-5 (Furan)~6.2 - 7.5
NH₂, N⁶H (Purine)Broad signals, variable

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both phases before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of DMSO or a suitable solvent to create a 1 mg/mL stock solution.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Protocol 2: NMR Structural Confirmation

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments and identify rotameric forms.[1]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals and assign them to the respective protons in the molecule.

    • Assign the signals in the ¹³C spectrum.

    • Compare the observed spectra with expected chemical shifts and coupling constants to confirm the structure.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the quality control of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Screen Initial Screen Purification->Initial_Screen HPLC HPLC Initial_Screen->HPLC Purity? MS MS Initial_Screen->MS Identity? NMR NMR HPLC->NMR MS->NMR Final_Approval Pass QC NMR->Final_Approval

Caption: A typical quality control workflow for synthetic this compound.

HPLC_Troubleshooting Start Unexpected HPLC Peak (e.g., extra peak, tailing) CheckPurity Is the sample pure? Check MS data. Start->CheckPurity CheckMethod Is the method optimal? CheckPurity->CheckMethod Yes Impurity Impurity Detected. Re-purify sample. CheckPurity->Impurity No Isomers Isomers (Tautomers/ Rotamers) are likely present. CheckMethod->Isomers Extra Peak ModifyMP Modify mobile phase pH (e.g., add 0.1% FA). CheckMethod->ModifyMP Peak Tailing ModifyTemp Modify column temperature and re-analyze. Isomers->ModifyTemp End Problem Resolved ModifyTemp->End ModifyMP->End

Caption: A troubleshooting flowchart for common HPLC peak shape issues.

Signaling_Pathway Compound This compound (Agonist) Receptor Adenosine (B11128) Receptor (e.g., A2A) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response

Caption: A hypothetical signaling pathway involving an adenosine receptor agonist.

References

Technical Support Center: Interpreting Unexpected Results in N6-Furfuryl-2-aminoadenosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with N6-Furfuryl-2-aminoadenosine.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in sensitive cell lines.

Question: We observed rapid and potent cytotoxicity in our cancer cell line screen with this compound, even at low micromolar concentrations. This was not anticipated based on literature for similar purine (B94841) analogs. What could be the underlying mechanism?

Answer: This unexpected cytotoxicity could be due to a combination of factors beyond typical apoptotic pathways. A key off-target effect to consider is a rapid and massive depletion of intracellular ATP.

Experimental Data Summary:

Cell LineCompoundExposure Time (minutes)Concentration (µM)ATP Depletion (%)
MiaPaCa-2 (Pancreatic)N6-furfuryladenosine60 - 1805> 80%
A375 (Melanoma)N6-furfuryladenosine60 - 1805> 80%

Data is for the closely related compound N6-furfuryladenosine and should be considered indicative.[1]

Troubleshooting Steps:

  • Measure Cellular ATP Levels: Conduct a time-course experiment (e.g., 30, 60, 120, 180 minutes) to measure ATP levels in cells treated with this compound. A significant drop in ATP would confirm an energy crisis.

  • Assess Genotoxic Stress: Perform an alkaline comet assay to detect DNA strand breaks. Rapid induction of genotoxicity can be a primary mechanism of action.[1]

  • Inhibit Adenosine (B11128) Kinase: Pre-treat cells with an adenosine kinase inhibitor. If the cytotoxicity is attenuated, it suggests that the compound's activity is dependent on its phosphorylation.[1]

Signaling Pathway: Proposed Mechanism of Unexpected Cytotoxicity

N6F This compound ADK Adenosine Kinase N6F->ADK Phosphorylation N6F_P Phosphorylated N6F ADK->N6F_P ATP_Depletion Rapid ATP Depletion N6F_P->ATP_Depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) N6F_P->Genotoxic_Stress Cell_Death Cell Death ATP_Depletion->Cell_Death Genotoxic_Stress->Cell_Death

Caption: Proposed mechanism for this compound-induced cytotoxicity.

Issue 2: Inconsistent results between different cell lines.

Question: We are seeing significant variability in the efficacy of this compound across our panel of cell lines, with some showing resistance. What could explain this discrepancy?

Answer: The variability in response to this compound can be attributed to differences in the expression and activity of key enzymes and transporters involved in its metabolism and mechanism of action.

Potential Factors:

  • Adenosine Kinase (ADK) Levels: As the compound likely requires phosphorylation for its activity, cell lines with lower ADK expression may be more resistant.

  • Nucleoside Transporter Expression: Differences in the expression of nucleoside transporters can affect the intracellular concentration of the compound.

  • Mitochondrial Function: Given that a related compound, N6-furfuryladenosine, has been shown to affect mitochondrial function, variations in mitochondrial health and dynamics between cell lines could influence their susceptibility.[2][3][4]

Troubleshooting Steps:

  • Quantify ADK Expression: Measure the mRNA and protein levels of adenosine kinase in your panel of cell lines to correlate with sensitivity to the compound.

  • Assess Mitochondrial Health: Evaluate the baseline mitochondrial membrane potential and morphology in your cell lines. Cell lines with pre-existing mitochondrial dysfunction may respond differently.

  • IC50 Value Comparison: Determine the half-maximal inhibitory concentration (IC50) for your cell lines to quantify their relative sensitivity.

Hypothetical IC50 Values for this compound

Cell LineTissue of OriginHypothetical IC50 (µM)Notes
MCF-7Breast Cancer5.8High ADK expression
HCT116Colon Cancer12.5Moderate ADK expression
A549Lung Cancer25.2Low ADK expression

This table presents hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a purine analog, this compound may interact with a range of purine-binding proteins. Potential off-targets include:

  • Purinergic Receptors: It may have agonist or antagonist activity at adenosine (P1) or P2Y/P2X receptors, which could trigger unintended signaling cascades.[5][6][7]

  • Kinases: Although N6-furfuryladenosine is reported to be a weak inhibitor of cyclin-dependent kinases, interactions with other kinases cannot be ruled out.[1]

Q2: We observe a G2/M cell cycle arrest. Is this an expected outcome?

A2: A G2/M arrest can be a consequence of the genotoxic stress induced by this compound. DNA damage triggers cell cycle checkpoints to allow for repair before entry into mitosis. If the damage is too severe, this can lead to apoptosis.

Experimental Workflow: Cell Cycle Analysis

Start Seed Cells Treat Treat with N6F (e.g., 24h, 48h) Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix with 70% Ethanol (B145695) Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for analyzing cell cycle distribution after N6F treatment.

Q3: Our apoptosis assay shows a mixed population of apoptotic and necrotic cells. Is this normal?

A3: A mixed apoptotic and necrotic phenotype can be consistent with the proposed mechanism of rapid ATP depletion. Severe energy depletion can impair the execution of the energy-dependent process of apoptosis, leading to secondary necrosis.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Assessment of Cellular ATP Levels
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a dilution series of this compound for the desired time points (e.g., 1, 2, and 4 hours). Include a vehicle control (DMSO).

  • ATP Measurement: Use a commercial luminescent ATP assay kit according to the manufacturer's instructions. Briefly, add the ATP-releasing and luciferase/luciferin reagent to each well.

  • Luminescence Reading: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of ATP depletion.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8][9]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

improving reproducibility of N6-Furfuryl-2-aminoadenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to improve the reproducibility of experiments involving N6-Furfuryl-2-aminoadenosine. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a purine (B94841) nucleoside analogue.[1][2] Compounds in this class are often investigated for their potential antitumor activity, which may involve mechanisms like inhibiting DNA synthesis and inducing apoptosis.[1][2][3] It is structurally related to Kinetin (N6-furfuryladenine), a cytokinin plant hormone also studied for its effects on human cells.[4][5]

Q2: What are the primary cellular targets of this compound?

A2: As a substituted adenosine (B11128) analogue, this compound is predicted to interact with adenosine receptors (A1, A2A, A2B, A3).[6][7] The specific binding affinities for each receptor subtype would need to be determined experimentally. The A1 adenosine receptor, which has a high affinity for adenosine, is widely distributed in various tissues and often couples to inhibitory G proteins (Gi/o).[6][7]

Q3: What are the key physical and chemical properties I should be aware of?

A3: While specific data for this compound is limited, related compounds like Kinetin offer important clues. Researchers should anticipate potential solubility challenges. Kinetin is practically insoluble in water but soluble in strong acids and alkalis.[4][8] It is crucial to determine the optimal solvent for your specific stock concentration and experimental buffer to avoid precipitation.

Data Presentation: Physicochemical Properties of Related Compounds

PropertyKinetin (N6-furfuryladenine)Notes for this compound
Molecular Formula C₁₀H₉N₅O[8]C₁₅H₁₈N₆O₄
Molecular Weight 215.21 g/mol [8]346.34 g/mol
Solubility Practically insoluble in water; Soluble in strong acids/alkalis.[4][8]Expect low aqueous solubility. Test DMSO, ethanol, or dilute acidic/basic solutions for stock preparation.
Storage Store at room temperature as a solid.[9]Store stock solutions at -20°C or -80°C to prevent degradation.[9]

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway via Adenosine A1 Receptor

Activation of the A1 adenosine receptor (A1AR) typically initiates an inhibitory signaling cascade. The diagram below illustrates the canonical pathway.

A1AR_Signaling cluster_cytosol Cytosol Compound N6-Furfuryl- 2-aminoadenosine A1AR Adenosine A1 Receptor (A1AR) Compound->A1AR Binds G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Altered) CREB->Gene Experimental_Workflow prep 1. Preparation - Prepare stock solution (e.g., in DMSO) - Culture cells to optimal density seed 2. Cell Seeding - Plate cells in multi-well plates - Allow cells to adhere overnight prep->seed treat 3. Compound Treatment - Serially dilute compound in media - Add to cells, include vehicle control - Incubate for desired time (e.g., 24-72h) seed->treat assay 4. Cellular Assay - Perform chosen assay (e.g., Viability, cAMP, etc.) treat->assay read 5. Data Acquisition - Read plate (absorbance, fluorescence, luminescence) assay->read analyze 6. Data Analysis - Subtract background - Normalize to vehicle control - Calculate IC50/EC50 values read->analyze Troubleshooting_Logic start Start: MTT and SRB assays give conflicting results q1 Does the compound absorb light at the assay wavelength? start->q1 a1_yes Run compound-only control and subtract background q1->a1_yes Yes q2 Does the compound interfere with MTT reduction? q1->q2 No a1_yes->q2 a2_yes MTT result is invalid. Trust SRB or other non-reductive assay (e.g., CellTiter-Glo®) q2->a2_yes Yes a2_no Interference is unlikely. Consider biological mechanism. q2->a2_no No end Conclusion: Re-evaluate hypothesis based on validated assay data. a2_yes->end q3 Could the compound induce metabolic hyperactivity before death or cell cycle arrest without death? a2_no->q3 a3_yes MTT (metabolism) and SRB (biomass) are measuring different endpoints. Both results may be valid. q3->a3_yes Yes q3->end No a3_yes->end

References

dealing with batch-to-batch variability of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of N6-Furfuryl-2-aminoadenosine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a common issue with synthetic compounds and can stem from several factors:

  • Purity: The percentage of the active compound can vary between batches. Minor impurities can have off-target effects or interfere with the primary compound's activity.

  • Impurities Profile: The nature and quantity of impurities may differ. Some impurities might be structurally related to this compound and could have agonist or antagonist effects.

  • Solubility: Differences in crystallinity or residual solvents can affect how well the compound dissolves, leading to inaccurate concentrations in your experiments.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

We recommend performing analytical validation on each new batch to ensure consistency.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store at -20°C, protected from light and moisture. The vial should be tightly sealed.

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: How can I be sure that the this compound I'm using is pure?

A3: It is crucial to verify the purity of each batch of this compound. A Certificate of Analysis (CoA) from the supplier should provide initial purity data, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For critical experiments, we recommend independent analytical verification.

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a purine (B94841) nucleoside analogue.[1] Based on studies of the closely related compound N6-furfuryladenosine (Kinetin Riboside), its biological activity is likely dependent on intracellular phosphorylation by adenosine (B11128) kinase to form the corresponding nucleotide. This active metabolite can then interfere with cellular processes. For instance, N6-furfuryladenosine has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines. It has also been reported to activate PINK1-kinase, a key regulator of mitochondrial quality control.[2] As a nucleoside analogue, it may also impact DNA and RNA synthesis.

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 Values in Cell Viability Assays
Potential Cause Recommended Action
Batch-to-Batch Purity Variation Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. If possible, perform in-house analytical testing (e.g., HPLC) to confirm purity.
Compound Solubility Issues Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitates. Use a brief sonication or warming step if necessary. Prepare fresh dilutions for each experiment.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Issue 2: Unexpected or Off-Target Effects
Potential Cause Recommended Action
Presence of Active Impurities Analyze the impurity profile of the batch using LC-MS. Compare the profiles of different batches to identify any unique impurities in the problematic batch.
Compound Degradation Prepare fresh stock solutions. If using older stocks, compare their performance to a freshly prepared solution from the same batch.
Cell Line Integrity Ensure your cell line is not contaminated (e.g., with mycoplasma) and is of a low passage number. Authenticate your cell line if there are any doubts.

Data Presentation

Table 1: Example Certificate of Analysis Specifications for this compound
Parameter Specification Example Batch A Example Batch B
Appearance White to off-white solidWhite solidOff-white solid
Purity (HPLC) ≥98.0%99.2%98.1%
Identity (¹H NMR) Conforms to structureConformsConforms
Identity (MS) Conforms to structureConformsConforms
Residual Solvents <0.5%0.1% (DMSO)0.3% (Methanol)
Water Content (Karl Fischer) <1.0%0.3%0.8%
Table 2: Troubleshooting Experimental Readouts
Observation Potential Cause Related to Compound Suggested First Step
Lower than expected potency (higher IC50) Lower purity in the current batch; Compound degradation.Verify purity with HPLC. Prepare a fresh stock solution.
Higher than expected potency (lower IC50) Presence of a highly active impurity.Analyze by LC-MS to identify potential active impurities.
High variability between replicates Incomplete dissolution of the compound.Check solubility and sonicate stock solution before use.
Unexplained cell toxicity at low concentrations Presence of a cytotoxic impurity.Review the impurity profile on the CoA or perform LC-MS.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with mobile phase A.

  • Analysis: Inject 10 µL of the sample. Calculate purity based on the area under the curve of the main peak relative to the total peak area.

Protocol 2: Stock Solution Preparation and Storage
  • Solvent Selection: this compound is typically soluble in DMSO.

  • Preparation:

    • Weigh the required amount of solid compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C.

  • Usage:

    • When ready to use, remove one aliquot and allow it to thaw completely at room temperature.

    • Briefly centrifuge the tube to collect the solution at the bottom before opening.

    • Dilute the stock solution to the final working concentration in your cell culture medium or assay buffer immediately before use.

Visualizations

experimental_workflow cluster_qc Quality Control of New Batch cluster_exp Experimental Protocol cluster_troubleshoot Troubleshooting receive Receive New Batch of This compound coa Review Certificate of Analysis receive->coa analytical Perform In-house Analytical Validation (HPLC, LC-MS) coa->analytical compare Compare with Previous Batches analytical->compare accept Accept or Reject Batch compare->accept stock Prepare Fresh Stock Solution accept->stock dilute Prepare Serial Dilutions stock->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay analyze Analyze Data assay->analyze inconsistent Inconsistent Results? analyze->inconsistent inconsistent->analyze No check_compound Re-evaluate Compound (Purity, Solubility) inconsistent->check_compound Yes check_assay Review Assay Protocol (Cells, Reagents) check_compound->check_assay check_assay->analytical

Caption: Workflow for handling new batches and troubleshooting.

signaling_pathway cluster_atp Energy Metabolism cluster_dna Genotoxic Stress cluster_mito Mitochondrial Quality Control compound This compound transporter Nucleoside Transporter compound->transporter Enters Cell ak Adenosine Kinase (AK) compound->ak Phosphorylation nucleotide N6-Furfuryl-2-amino- adenosine Monophosphate ak->nucleotide atp_depletion ATP Depletion nucleotide->atp_depletion dna_damage DNA Damage nucleotide->dna_damage pink1 PINK1-Kinase Activation nucleotide->pink1 p21 p21 Upregulation dna_damage->p21 mitophagy Mitophagy pink1->mitophagy

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: N6-Furfuryl-2-aminoadenosine and Related Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected effects of my adenosine (B11128) analog on cell viability. What could be the cause?

A1: Unexplained effects on cell viability when using adenosine analogs can stem from several sources. These include off-target effects on other receptors or cellular processes, cytotoxicity at higher concentrations, or issues with the compound's solubility leading to precipitation and physical stress on the cells. It is also possible that the compound is degrading into a more toxic substance.

Q2: My experimental results with an adenosine analog are inconsistent. What are the common sources of variability?

A2: Inconsistent results are often due to issues with compound stability and solubility. Many adenosine analogs have poor aqueous solubility, leading to variations in the effective concentration between experiments. The stability of the compound in your specific cell culture media or buffer system over the course of the experiment can also be a significant factor. Finally, ensure that your cell passages are consistent and that the expression of the target receptor is not changing.

Q3: How can I be sure that the observed effect of my adenosine analog is mediated by my target receptor?

A3: To confirm that the observed effects are on-target, it is crucial to include appropriate controls in your experiments. The use of a selective antagonist for your target receptor should reverse the effects of your compound. Additionally, performing experiments in a cell line that does not express the target receptor (or using siRNA/CRISPR to knock it down) can demonstrate that the effect is receptor-dependent.

Troubleshooting Guide

Issue 1: Poor Compound Solubility
  • Symptom: Precipitate observed in stock solutions or in cell culture media after adding the compound. Inconsistent results between experiments.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol).

    • Concentration Check: Avoid using concentrations of your organic stock solvent (like DMSO) that are toxic to your cells (typically >0.5%).

    • Solubility Testing: Determine the solubility limit in your experimental buffer or media. You can do this by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer.

    • Use of Pluronic F-127: For in vivo or other challenging applications, co-solvents or surfactants like Pluronic F-127 may be used to improve solubility.

Issue 2: Off-Target Effects
  • Symptom: The compound produces biological effects that are not consistent with the known signaling pathway of the target receptor. The effects are not blocked by a selective antagonist.

  • Troubleshooting Steps:

    • Selectivity Profiling: Test your compound against a panel of related receptors (e.g., other adenosine receptor subtypes) and other common off-targets like phosphodiesterases (PDEs).

    • Use of Antagonists: As mentioned in the FAQs, use a selective antagonist for your primary target to see if the effect is blocked.

    • Dose-Response Curve: Generate a full dose-response curve. Off-target effects often occur at higher concentrations.

    • Control Cell Lines: Use a cell line that does not express your target receptor to see if the effect persists.

Issue 3: Compound Instability
  • Symptom: The biological effect of the compound diminishes over the course of a long experiment.

  • Troubleshooting Steps:

    • Stability Assessment: The stability of your compound in your experimental media can be assessed over time using methods like HPLC.

    • Media Changes: For longer experiments, consider changing the media and re-adding the compound at regular intervals.

    • Storage Conditions: Ensure that your stock solutions are stored correctly (e.g., at -20°C or -80°C, protected from light) to prevent degradation.

Quantitative Data for Common Adenosine Analogs

The following table summarizes the binding affinities (Ki in nM) of some common adenosine analogs for different adenosine receptor subtypes. This data can help in selecting appropriate control compounds and understanding potential off-target effects.

Compound NameA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine3301400150002800
NECA1420110058
CGS-2168029002716000>10000
IB-MECA2300430051001.1
DPMA1.11800110007600

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of your compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target adenosine receptor subtype.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Choose a suitable radioligand for your target receptor (e.g., [3H]DPCPX for A1 receptors).

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of your test compound.

    • Incubate for 60-120 minutes at room temperature.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of your compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Assay to Measure Functional Activity

This protocol measures the functional effect of your compound on Gs or Gi-coupled adenosine receptors.

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

    • For Gi-coupled receptors (A1, A3), stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

    • Add varying concentrations of your adenosine analog and incubate for 15-30 minutes.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

G cluster_ligand Ligand Interaction cluster_downstream Downstream Signaling ligand Adenosine Analog (e.g., N6-Furfuryl-2-aminoadenosine) receptor Target Adenosine Receptor (e.g., A2A) ligand->receptor On-Target Effect off_target Off-Target Receptor (e.g., A1, PDE) ligand->off_target Off-Target Effect g_protein G-Protein Activation (Gs/Gi) receptor->g_protein cellular_response Cellular Response off_target->cellular_response Confounding Response ac Adenylate Cyclase (AC) g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) camp->pka pka->cellular_response

Caption: Potential on-target and off-target signaling pathways for an adenosine analog.

Caption: A logical workflow for confirming the on-target action of an experimental compound.

Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular delivery of N6-Furfuryl-2-aminoadenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a synthetic purine (B94841) nucleoside analog.[1][2] Like other purine analogs, its anticancer activity generally relies on the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] After cellular uptake, it is typically phosphorylated to its active triphosphate form, which can then compete with natural nucleosides for incorporation into DNA or RNA, leading to chain termination and cell death.[3]

Q2: What are the main challenges in delivering this compound to cells?

A2: The primary challenges stem from the inherent physicochemical properties of many nucleoside analogs. These compounds are often hydrophilic, which limits their ability to passively diffuse across the lipophilic cell membrane.[4] Consequently, their cellular uptake is heavily reliant on specific protein transporters, which can vary in expression levels between different cell types.[4]

Q3: How does this compound enter cells?

A3: As a nucleoside analog, this compound is primarily taken up by cells through specialized nucleoside transporters (NTs).[5] There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[5][6] The expression and activity of these transporters can be a limiting factor for intracellular accumulation of the compound.

Q4: Can I use flow cytometry to measure the uptake of this compound?

A4: Standard flow cytometry measures fluorescence, and this compound is not intrinsically fluorescent. However, you can use flow cytometry indirectly through methods such as:

  • Fluorescent Labeling: Chemically modifying this compound with a fluorescent tag. This would require careful validation to ensure the tag does not alter the uptake mechanism or biological activity.

  • Competitive Uptake Assay: Using a known fluorescent substrate of the same nucleoside transporter(s) that transport this compound. You would measure the displacement of the fluorescent substrate by your compound.

Q5: What are some advanced strategies to enhance the delivery of nucleoside analogs like this compound?

A5: Several strategies can be employed to improve delivery:

  • Prodrugs: Modifying the molecule to a more lipophilic form that can cross the cell membrane more easily, and is then converted to the active drug inside the cell. The ProTide approach, which delivers the monophosphate form of the nucleoside analog, is a successful example.[7]

  • Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or dendrimers can improve solubility, stability, and cellular uptake.[4][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low biological activity or inconsistent results. Poor solubility of this compound in aqueous media. Based on related compounds like Kinetin, solubility in aqueous buffers is likely low.[9] Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your final aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments. Vortex thoroughly before adding to cells.
Degradation of the compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Low intracellular concentration of the compound. Low expression of nucleoside transporters in the cell line. Verify the expression of key nucleoside transporters (e.g., ENT1, CNT1) in your cell line of interest using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line or a delivery enhancement strategy.
Competition with nucleosides in the culture medium. The presence of natural nucleosides in the culture medium can compete for uptake via nucleoside transporters. Consider using a nucleoside-free medium for the duration of the drug treatment, if compatible with your experimental design.
Active efflux of the compound. Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove the drug from the cytoplasm. You can test for this by co-incubating with a known efflux pump inhibitor.
High variability between replicate experiments. Inconsistent cell density or health. Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments. Cell health and density can affect transporter expression and overall uptake.
Inaccurate quantification of intracellular concentration. Use a validated and sensitive method for quantifying the intracellular concentration, such as HPLC-MS/MS. Ensure complete cell lysis and efficient extraction of the analyte.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol provides a general framework. Specific parameters such as column type, mobile phase, and mass transitions must be optimized for this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.

    • Incubate cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Add 0.5 mL of ice-cold 70:30 methanol/water solution to each well to lyse the cells and precipitate proteins.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube for analysis.[1]

  • HPLC-MS/MS Analysis:

    • Inject the supernatant into an HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Set up the mass spectrometer to detect the specific mass transition for this compound in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Protocol 2: Assessing Cellular Uptake by Flow Cytometry (Competitive Assay)

This protocol assumes a fluorescent nucleoside analog (e.g., a fluorescently labeled adenosine (B11128) analog) that is transported by the same transporters as this compound is available.

  • Cell Preparation:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 0.5% BSA) at a concentration of 1x10^6 cells/mL.

  • Competitive Inhibition:

    • Prepare a series of tubes with a fixed, subsaturating concentration of the fluorescent nucleoside analog.

    • Add increasing concentrations of this compound to these tubes. Include a control with no this compound.

    • Add the cell suspension to each tube and incubate at 37°C for a predetermined time to allow for uptake.

  • Washing and Staining:

    • Stop the uptake by adding ice-cold wash buffer and centrifuging the cells at a low speed.

    • Wash the cells twice more with ice-cold wash buffer to remove any unbound fluorescent analog.

    • If desired, stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire the cells on a flow cytometer, measuring the fluorescence of the internalized analog.

    • Gate on the live cell population.

    • Determine the median fluorescence intensity (MFI) for each concentration of this compound. A decrease in MFI with increasing concentrations of the unlabeled compound indicates competitive uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_harvest Harvesting & Lysis cluster_analysis Analysis start Start seed_cells Seed Cells in Culture Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells wash_cells Wash with Ice-Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells & Precipitate Protein wash_cells->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_msms Analyze by HPLC-MS/MS collect_supernatant->hplc_msms quantify Quantify Intracellular Concentration hplc_msms->quantify signaling_pathway cluster_uptake Cellular Uptake cluster_activation Metabolic Activation cluster_action Mechanism of Action drug_ext This compound (Extracellular) ent_cnt ENTs / CNTs (Transporters) drug_ext->ent_cnt Transport drug_int This compound (Intracellular) ent_cnt->drug_int drug_mp Monophosphate drug_int->drug_mp Phosphorylation drug_dp Diphosphate drug_mp->drug_dp Phosphorylation drug_tp Triphosphate (Active Form) drug_dp->drug_tp Phosphorylation dna_pol DNA Polymerase drug_tp->dna_pol Inhibition dna_incorp Incorporation into DNA drug_tp->dna_incorp Competition with dNTPs dna_pol->dna_incorp chain_term DNA Chain Termination dna_incorp->chain_term apoptosis Apoptosis chain_term->apoptosis transporter_regulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol ent1 ENT1 Transporter adenosine_in Adenosine (Intracellular) ent1->adenosine_in cam Calmodulin (CaM) cam->ent1 Binding & Inhibition receptor GPCR / Ion Channel ca2_signal Ca2+ Influx / Release receptor->ca2_signal Signal Transduction ca2_signal->cam Activation adenosine_out Adenosine (Extracellular) adenosine_out->ent1 Transport

References

Technical Support Center: Troubleshooting Inconsistent N6-Furfuryl-2-aminoadenosine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with N6-Furfuryl-2-aminoadenosine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

A1: this compound is a purine (B94841) nucleoside analogue.[1][2] Compounds of this class are known to exhibit a range of biological activities, including antitumor effects, by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[1][2] It is structurally related to kinetin (B1673648) (N6-furfuryladenine), a plant cytokinin that has been shown to inhibit the proliferation of cancer cells.

Q2: What are the general recommendations for storing and handling this compound?

A2: While specific stability data for this compound is limited, general guidelines for purine analogues and other bioactive small molecules should be followed. It is recommended to store the solid compound at 2-8°C. Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month to minimize freeze-thaw cycles. For cellular assays, it is best to use freshly prepared dilutions.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on data from related purine analogues, a starting concentration range of 1-100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Troubleshooting Guide

Issue 1: I am observing little to no bioactivity with this compound in my cell-based assays.

This is a common issue that can arise from several factors, ranging from compound integrity to experimental setup. The following questions will guide you through a systematic troubleshooting process.

Q1.1: How can I be sure that my compound is active and stable?

  • Action: Verify the storage conditions and handling of the compound. Purine analogues can be sensitive to environmental factors. For instance, a related compound, 2-chloro-2'-deoxyadenosine, shows increased decomposition at acidic pH.[3]

  • Recommendation: Prepare fresh stock solutions from the solid compound. If possible, verify the identity and purity of your compound using analytical methods such as HPLC or mass spectrometry.

Q1.2: Could the solvent used to dissolve the compound be affecting the cells?

  • Action: Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations.

  • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.

Q1.3: Is it possible that my cell line is not sensitive to this compound?

  • Action: The bioactivity of nucleoside analogues can be dependent on the expression of specific nucleoside transporters for cellular uptake.[4]

  • Recommendation:

    • Test the compound on a different, well-characterized cell line known to be sensitive to other purine analogues.

    • If you have the capability, you can assess the expression levels of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) in your cell line.

Issue 2: The bioactivity of this compound is highly variable between experiments.

Inconsistent results can be frustrating and can point to subtle variations in your experimental protocol or reagents.

Q2.1: How can I minimize variability in my cell culture?

  • Action: Cell health and density can significantly impact experimental outcomes.

  • Recommendation:

    • Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.

    • Standardize cell seeding density and treatment duration across all experiments.

    • Regularly test your cells for mycoplasma contamination.

Q2.2: Could the this compound be degrading in the culture medium?

  • Action: The stability of compounds in aqueous solutions can be time and temperature-dependent.

  • Recommendation: Minimize the time the compound spends in solution before being added to the cells. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of solid in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.15 mg of this compound (MW: 215.21 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Physicochemical Properties and Storage Recommendations for this compound and a Related Compound.

PropertyThis compoundKinetin (N6-furfuryladenine)
Molecular Weight 215.21 g/mol [5]215.21 g/mol [6]
Appearance White to off-white solidWhite powder
Solubility Soluble in DMSOSlightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.[6]
Storage (Solid) 2-8°C2-8°C
Storage (Solution) -20°C (in DMSO)-20°C

Visualizations

Troubleshooting_Workflow start Inconsistent Bioactivity Observed check_compound Verify Compound Integrity (Storage, Handling, Purity) start->check_compound check_protocol Review Experimental Protocol (Solvent, Concentration, Controls) check_compound->check_protocol Compound OK outcome_resolved Issue Resolved check_compound->outcome_resolved Issue Found check_cells Assess Cell Line Health (Passage #, Density, Contamination) check_protocol->check_cells Protocol OK check_protocol->outcome_resolved Issue Found investigate_transporters Investigate Nucleoside Transporter Expression check_cells->investigate_transporters Cells OK check_cells->outcome_resolved Issue Found investigate_transporters->outcome_resolved Expression OK outcome_unresolved Consult Further (Literature, Technical Support) investigate_transporters->outcome_unresolved Low Expression Signaling_Pathway N6FA This compound Transporter Nucleoside Transporters (CNT/ENT) N6FA->Transporter Intracellular_N6FA Intracellular This compound Transporter->Intracellular_N6FA DNA_Synthesis Inhibition of DNA Synthesis Intracellular_N6FA->DNA_Synthesis Mitochondria Mitochondrial Stress Intracellular_N6FA->Mitochondria CellCycle Cell Cycle Arrest DNA_Synthesis->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

References

Validation & Comparative

A Comparative Analysis of N6-Furfuryl-2-aminoadenosine and Other Purine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the purine (B94841) analog N6-Furfuryl-2-aminoadenosine with other well-established purine analogs, namely cladribine (B1669150) and fludarabine (B1672870). The information presented is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of action of these compounds. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and provides visual representations of the signaling pathways involved.

Overview of Purine Analogs

Purine analogs are a class of antimetabolite drugs that mimic the structure of natural purines, such as adenine (B156593) and guanine.[1] Due to this structural similarity, they can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[2][3] This mechanism of action makes them effective therapeutic agents against various cancers, particularly hematological malignancies.[4]

This compound is a purine nucleoside analog with demonstrated antitumor activity.[3] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[3]

Cladribine (2-Chlorodeoxyadenosine) is a purine nucleoside analog used in the treatment of hairy cell leukemia and B-cell chronic lymphocytic leukemia.[5] It is a prodrug that is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA, leading to DNA strand breaks and apoptosis.[6]

Fludarabine (F-ara-A) is another purine analog effective against chronic lymphocytic leukemia.[7] It is also a prodrug that, once converted to its active triphosphate form, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis and inducing apoptosis.[8]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of N6-furfuryladenosine (a close structural analog of this compound), cladribine, and fludarabine in various human leukemia cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
N6-furfuryladenosine MiaPaCa-2 (Pancreatic Carcinoma)~2.5[9]
A375 (Melanoma)~5[9]
Cladribine HL-60 (Promyelocytic Leukemia)0.019 ± 0.003[7]
MOLT-4 (Acute Lymphoblastic Leukemia)0.023 ± 0.005[7]
THP-1 (Acute Monocytic Leukemia)0.081 ± 0.012[7]
U266 (Multiple Myeloma)2.43[[“]]
RPMI8226 (Multiple Myeloma)0.75[[“]]
MM1.S (Multiple Myeloma)0.18[[“]]
Fludarabine K562 (Chronic Myelogenous Leukemia)3.33[11]
HL-60 (Acute Myeloid Leukemia)>10[12]
U937 (Histiocytic Lymphoma)<0.05[12]
Raji (Burkitt's Lymphoma)<0.05[12]

Mechanisms of Action: A Comparative Overview

While all three purine analogs ultimately induce apoptosis, their upstream mechanisms of action exhibit some differences.

N6-Furfuryladenosine: Induction of ATP Depletion and Genotoxic Stress

N6-furfuryladenosine's cytotoxic effects are preceded by a rapid and massive depletion of intracellular ATP and the induction of genotoxic stress.[9] The activity of N6-furfuryladenosine is dependent on its conversion to a nucleotide form by adenosine (B11128) kinase, suggesting that it is a prodrug that requires intracellular activation.[9] The subsequent energy crisis and DNA damage are key triggers for the apoptotic cascade.

Cladribine and Fludarabine: Direct Interference with DNA Synthesis

Cladribine and fludarabine, upon conversion to their active triphosphate forms, directly interfere with DNA synthesis. Cladribine triphosphate is incorporated into the DNA strand, leading to the accumulation of DNA strand breaks.[6] Fludarabine triphosphate acts as a competitive inhibitor of DNA polymerase and also inhibits ribonucleotide reductase, which is essential for the production of deoxyribonucleotides.[8] Both actions effectively halt DNA replication and trigger apoptosis.

Signaling Pathways to Apoptosis

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways leading to apoptosis for N6-furfuryladenosine and the established pathways for cladribine and fludarabine.

N6_Furfuryladenosine_Pathway cluster_cell Cancer Cell N6-Furfuryladenosine N6-Furfuryladenosine Adenosine Kinase Adenosine Kinase N6-Furfuryladenosine->Adenosine Kinase Enters cell N6-Furfuryladenosine Monophosphate N6-Furfuryladenosine Monophosphate Adenosine Kinase->N6-Furfuryladenosine Monophosphate Phosphorylation ATP Depletion ATP Depletion N6-Furfuryladenosine Monophosphate->ATP Depletion Genotoxic Stress Genotoxic Stress N6-Furfuryladenosine Monophosphate->Genotoxic Stress Apoptosis Apoptosis ATP Depletion->Apoptosis Genotoxic Stress->Apoptosis

Proposed apoptotic pathway of N6-furfuryladenosine.

Cladribine_Fludarabine_Pathway cluster_cell Cancer Cell Cladribine/Fludarabine Cladribine/Fludarabine Intracellular Kinases Intracellular Kinases Cladribine/Fludarabine->Intracellular Kinases Enters cell Active Triphosphate Form Active Triphosphate Form Intracellular Kinases->Active Triphosphate Form Phosphorylation DNA Polymerase/Ribonucleotide Reductase DNA Polymerase/Ribonucleotide Reductase Active Triphosphate Form->DNA Polymerase/Ribonucleotide Reductase Inhibition/Incorporation Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Polymerase/Ribonucleotide Reductase->Inhibition of DNA Synthesis DNA Strand Breaks DNA Strand Breaks Inhibition of DNA Synthesis->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Apoptotic pathway of Cladribine and Fludarabine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the effects of purine analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds and calculate their IC50 values.

Protocol:

  • Cell Seeding: Seed human leukemia cells (e.g., HL-60, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound, cladribine, and fludarabine in culture medium. Add 100 µL of the compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the purine analogs.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound, cladribine, and fludarabine for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compounds on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[13]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the molecular mechanisms of apoptosis by analyzing the expression of key apoptotic proteins.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Summary and Future Directions

Future research should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly those for which comparative data for cladribine and fludarabine are available.

  • Conducting head-to-head comparative studies to evaluate the apoptotic and cell cycle effects of these compounds under standardized conditions.

  • Further elucidating the detailed downstream signaling pathways activated by this compound-induced ATP depletion and genotoxic stress.

This comprehensive comparison provides a valuable resource for researchers in the field of oncology and drug development, facilitating a deeper understanding of the therapeutic potential of this compound and its place among other purine analogs.

References

A Comparative Analysis of N6-Furfuryladenosine (Kinetin Riboside) and N6-Furfuryl-2-aminoadenosine: Unraveling Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of two purine (B94841) nucleoside analogs: N6-Furfuryladenosine (more commonly known as Kinetin (B1673648) Riboside) and N6-Furfuryl-2-aminoadenosine. While both compounds are derivatives of adenosine (B11128) and have been investigated for their therapeutic potential, a significant disparity exists in the available research data, with Kinetin Riboside being the more extensively studied compound in the context of cancer research.

This guide summarizes the known anticancer activities, mechanisms of action, and effects on cellular signaling pathways for both molecules. Due to a notable lack of quantitative anticancer data for this compound in publicly available literature, a direct comparative analysis of anticancer potency is challenging. This report will present the detailed findings for Kinetin Riboside and the currently available, more general information for this compound.

At a Glance: Key Biological Activities

FeatureN6-Furfuryladenosine (Kinetin Riboside)This compound
Primary Investigated Activity Anticancer, apoptosis induction, cell cycle arrestGeneral antitumor potential, neuroprotection
Anticancer Potency (IC50) 0.2 - 6.5 µM in various human cancer cell lines[1]Specific IC50 values in cancer cell lines are not readily available in the reviewed literature.
Mechanism of Action Induction of apoptosis via the mitochondrial pathway, cell cycle arrest, ATP depletion, induction of genotoxic stress[2][3]Generally described as inhibiting DNA synthesis and inducing apoptosis
Signaling Pathway Modulation - Mitochondrial Apoptosis Pathway- Wnt/β-catenin Pathway- JAK2/STAT3 PathwayPrimarily linked to mitochondrial function and turnover in a neuroprotective context. Specific anticancer signaling pathways are not well-documented.

In-Depth Analysis: N6-Furfuryladenosine (Kinetin Riboside)

Kinetin Riboside (KR) has demonstrated significant potential as an anticancer agent across a range of human cancer cell lines. Its cytotoxic effects are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Antiproliferative and Apoptogenic Activity

Studies have shown that Kinetin Riboside inhibits the proliferation of various cancer cells with IC50 values in the low micromolar range. For instance, in a panel of human cancer cell lines including melanoma, colon, and pancreatic carcinoma, the IC50 values for N6-furfuryladenosine (kinetin-riboside) ranged from 0.2 to 6.5 μM[1]. Another study reported an IC50 of 2.5 µM in HCT-15 human colon cancer cells[4].

The primary mechanism behind its anticancer effect is the induction of apoptosis. This is characterized by:

  • Disruption of Mitochondrial Membrane Potential: Kinetin Riboside treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[2].

  • Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2[2].

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c and subsequent activation of caspase-3, a critical executioner caspase in apoptosis[2].

Cell Cycle Arrest

Kinetin Riboside has been shown to arrest the cell cycle in cancer cells. In HCT-15 colon cancer cells, it caused an arrest in the S and G2/M phases of the cell cycle[4]. This prevents the cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.

Signaling Pathway Involvement

Mitochondrial Apoptosis Pathway: As detailed above, Kinetin Riboside triggers the intrinsic pathway of apoptosis by directly affecting mitochondrial integrity.

Mitochondrial_Apoptosis_Pathway KR Kinetin Riboside Bax Bax (Pro-apoptotic) KR->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) KR->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Kinetin Riboside Induced Mitochondrial Apoptosis

Wnt/β-catenin Signaling Pathway: Kinetin Riboside has been identified as an antagonist of the Wnt/β-catenin pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. Kinetin Riboside's ability to inhibit this pathway presents another avenue for its anticancer activity.

JAK2/STAT3 Signaling Pathway: Some N6-substituted adenosine analogues have been shown to act as JAK2 inhibitors, potently blocking STAT3 signaling, which is a critical pathway for oncogenesis and malignancy in many human cancers[5].

An Overview of this compound

This compound is structurally similar to Kinetin Riboside, with the key difference being an additional amino group at the 2-position of the purine ring. While it is classified as a purine nucleoside analogue with potential broad-spectrum antitumor activity, specific and quantitative data on its anticancer efficacy are scarce in the reviewed scientific literature.

General descriptions suggest that its anticancer mechanisms may involve the inhibition of DNA synthesis and the induction of apoptosis. However, without concrete experimental data such as IC50 values in various cancer cell lines and detailed mechanistic studies, a direct comparison to the well-documented anticancer activities of Kinetin Riboside is not currently possible.

Recent research has highlighted a neuroprotective role for N6-furfuryladenosine in the context of diabetic retinopathy, where it enhances mitochondrial turnover and bioenergetics[6]. While this points to its ability to modulate mitochondrial function, further studies are required to determine if this translates to a significant and specific anticancer effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like Kinetin Riboside.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Kinetin Riboside) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • Propidium Iodide: A fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Biological Assays cluster_Analysis Data Analysis start Seed Cancer Cells treat Treat with Compound (e.g., Kinetin Riboside) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle mito JC-1 Staining (Mitochondrial Potential) treat->mito ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist mito_potential Mitochondrial Depolarization mito->mito_potential

General Workflow for In Vitro Anticancer Activity Assessment
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are treated with RNase to degrade RNA (as PI can also bind to RNA) and then stained with Propidium Iodide. PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured. The resulting histogram shows distinct peaks corresponding to:

    • G0/G1 phase: Cells with 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N.

    • G2/M phase: Cells with 4N DNA content.

    • Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay utilizes the cationic dye JC-1 to monitor mitochondrial health.

  • Cell Treatment: Cells are treated with the test compound.

  • JC-1 Staining: Cells are incubated with the JC-1 dye.

  • Analysis: The fluorescence is measured using a flow cytometer or fluorescence microscope.

    • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Conclusion and Future Directions

The available evidence strongly supports the anticancer potential of N6-Furfuryladenosine (Kinetin Riboside), with a growing body of research elucidating its mechanisms of action, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

In contrast, the anticancer properties of this compound remain largely unexplored in the public domain. While its structural similarity to Kinetin Riboside and its classification as a purine nucleoside analog suggest potential antitumor activity, a lack of specific and quantitative data prevents a direct and meaningful comparison at this time.

Future research should focus on a comprehensive evaluation of the anticancer effects of this compound. This would involve determining its IC50 values across a panel of cancer cell lines and conducting detailed mechanistic studies to investigate its effects on apoptosis, the cell cycle, and relevant signaling pathways. Direct comparative studies with Kinetin Riboside would be invaluable in understanding the structure-activity relationship and the potential therapeutic advantages, if any, conferred by the 2-amino substitution. Such studies are essential to unlock the full therapeutic potential of this class of compounds in oncology.

References

Comparative Analysis of N6-Furfuryl-2-aminoadenosine and Cladribine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study between N6-Furfuryl-2-aminoadenosine and cladribine (B1669150) is not feasible at this time due to a significant lack of publicly available research data for this compound. While cladribine is a well-documented therapeutic agent with extensive clinical trial data, this compound remains a research compound with limited information on its specific mechanism of action, pharmacokinetics, and clinical efficacy.

This guide will provide a comprehensive overview of the available information for both compounds, highlighting the data disparity. The in-depth analysis of cladribine can serve as a benchmark for the type of data required for a future comparative assessment of this compound, should such information become available.

Cladribine: A Detailed Profile

Cladribine is a synthetic purine (B94841) nucleoside analog that has demonstrated efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis (MS).[1][2][3]

Physicochemical Properties
PropertyValueReferences
Molecular Formula C10H12ClN5O3[4][5][6][7]
Molecular Weight 285.69 g/mol [4][5][6][7]
Melting Point 181-185 °C (literature)[4][6][7]
Solubility Slightly soluble in water, soluble in dimethyl sulfoxide, and slightly soluble in methanol.[4][6][7]
Appearance White to pale yellow solid.[4][7]
Mechanism of Action

Cladribine is a prodrug that, once inside cells, is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxy-β-D-adenosine triphosphate (2-CdATP).[8][9] This active metabolite interferes with DNA synthesis and repair, leading to the induction of apoptosis (programmed cell death).[10][11] Cladribine selectively targets lymphocytes due to their high ratio of deoxycytidine kinase (which activates cladribine) to 5'-nucleotidase (which inactivates it).[1] This selective depletion of B and T lymphocytes is believed to be the primary mechanism for its therapeutic effect in multiple sclerosis.[1][3]

cladribine_mechanism cluster_cell Lymphocyte Cladribine_ext Cladribine (extracellular) Cladribine_int Cladribine (intracellular) Cladribine_ext->Cladribine_int Transport CdAMP 2-CdAMP Cladribine_int->CdAMP Deoxycytidine Kinase (DCK) CdATP 2-CdATP (active) CdAMP->CdATP Phosphorylation DNA_synthesis DNA Synthesis & Repair CdATP->DNA_synthesis Inhibition Apoptosis Apoptosis DNA_synthesis->Apoptosis Induction mtt_assay_workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding drug_treatment Treat cells with varying concentrations of Cladribine cell_seeding->drug_treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) drug_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end

References

Cross-Validation of N6-Furfuryladenosine's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: This guide focuses on N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), a purine (B94841) nucleoside analogue that has been the subject of multiple anti-cancer studies. The initially requested compound, N6-Furfuryl-2-aminoadenosine, is a distinct but closely related molecule for which there is a significant lack of publicly available research data. Therefore, this guide will proceed with a detailed analysis of N6-Furfuryladenosine, providing a robust cross-validation of its anti-cancer properties based on available scientific literature.

Introduction

N6-Furfuryladenosine, a cytokinin riboside, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[1][2] Its mechanism of action, which involves the induction of cellular energy depletion and genotoxic stress, presents a unique approach to cancer therapy. This guide provides a comprehensive comparison of N6-Furfuryladenosine's anti-cancer effects with established chemotherapeutic agents, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of N6-Furfuryladenosine has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various studies. While direct head-to-head comparative studies with other chemotherapeutics are limited, the following table summarizes the available IC50 data for N6-Furfuryladenosine and provides context by listing IC50 values for common anti-cancer drugs in similar cell lines from separate studies.

Cell LineCancer TypeN6-Furfuryladenosine IC50 (µM)Doxorubicin (B1662922) IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MIA PaCa-2 Pancreatic Carcinoma1.1[3]~1.1[4]~5.0~0.01
OVCAR-3 Ovarian Carcinoma1.1[3]~0.2~4.0~0.004
HCT-15 Colon Carcinoma2.5[5]~0.1~3.0~0.003
A375 MelanomaData not available~0.05~2.0~0.001
MCF-7 Breast CarcinomaData not available~0.4 - 8.3[6][7][8]~10.0~0.002

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented for Doxorubicin, Cisplatin, and Paclitaxel are derived from separate studies and are provided for general comparative purposes.

Mechanism of Action: Signaling Pathways

The anti-cancer activity of N6-Furfuryladenosine is initiated by its phosphorylation by adenosine (B11128) kinase (ADK), a critical step for its cytotoxic effects.[1] This bioconversion leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The proposed signaling pathway is depicted below.

G N6F N6-Furfuryladenosine ADK Adenosine Kinase (ADK) N6F->ADK Enters cell N6F_P N6-Furfuryladenosine Monophosphate ADK->N6F_P Phosphorylation ATP_depletion ATP Depletion N6F_P->ATP_depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) N6F_P->Genotoxic_Stress DDR DNA Damage Response (DDR) Genotoxic_Stress->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis DDR->Apoptosis p21 p21 (CDKN1A) Upregulation p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for N6-Furfuryladenosine's anti-cancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of N6-Furfuryladenosine are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and to calculate the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add varying concentrations of N6-Furfuryladenosine A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Solubilize Formazan (B1609692) (e.g., with DMSO) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N6-Furfuryladenosine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

Genotoxicity Assessment (Alkaline Comet Assay)

This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10]

Protocol:

  • Cell Preparation: Treat cells with N6-Furfuryladenosine for a specified period (e.g., 1-3 hours). Harvest the cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate from the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[11][12]

Cellular ATP Level Determination

This assay quantifies the amount of ATP in a cell population, which is an indicator of metabolic activity and cell viability.

Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with N6-Furfuryladenosine for the desired time.

  • Reagent Addition: Add a luciferase-based ATP detection reagent to each well. This reagent lyses the cells and provides the necessary substrates (luciferin and luciferase) for the ATP-dependent light-producing reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Compare the ATP levels in treated cells to those in untreated control cells.[13][14]

Conclusion

N6-Furfuryladenosine demonstrates significant anti-cancer activity in a range of cancer cell lines, primarily through the induction of ATP depletion and genotoxic stress, leading to cell cycle arrest and apoptosis. Its efficacy, as indicated by its low micromolar IC50 values, positions it as a promising candidate for further pre-clinical and clinical investigation. While direct comparative data with standard chemotherapeutics is not yet abundant, the available information suggests a potent anti-proliferative effect. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and expand upon these findings, ultimately contributing to a more comprehensive understanding of N6-Furfuryladenosine's therapeutic potential in oncology.

References

A Comparative Analysis of the Apoptotic Mechanisms of N6-Furfuryl-2-aminoadenosine and Fludarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic mechanisms of two purine (B94841) analogs: N6-Furfuryl-2-aminoadenosine (also known as Kinetin (B1673648) Riboside) and Fludarabine. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound and Fludarabine are both purine analogs that induce apoptosis in cancer cells, albeit through distinct and overlapping mechanisms. Fludarabine, a well-established chemotherapeutic agent, primarily acts as a DNA synthesis inhibitor, leading to cell cycle arrest and subsequent apoptosis. In contrast, this compound, a naturally occurring cytokinin, appears to predominantly trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This guide delves into the molecular intricacies of their apoptotic actions, providing a comparative framework based on available experimental evidence.

Comparative Analysis of Apoptotic Mechanisms

This compound (Kinetin Riboside)

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. Experimental evidence suggests that it modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Key Mechanistic Features:

  • Modulation of Bcl-2 Family Proteins: this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio results in the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

  • Wnt/β-catenin Pathway Inhibition: In colorectal cancer cells, this compound has been found to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. This leads to the downregulation of target genes like c-Myc and cyclin D1, contributing to its anti-proliferative and apoptotic effects.[1]

Fludarabine

Fludarabine, a fluorinated analog of the antiviral agent vidarabine, is a prodrug that is intracellularly converted to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects by interfering with DNA synthesis and function, ultimately leading to apoptosis.

Key Mechanistic Features:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA replication and repair. This primarily affects cells in the S-phase of the cell cycle.

  • Induction of S-Phase Arrest and Apoptosis: The inhibition of DNA synthesis leads to an accumulation of cells in the S-phase and subsequently triggers apoptosis.[2]

  • Modulation of Bcl-2 Family Proteins: Fludarabine has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 in chronic lymphocytic leukemia (CLL) cells.[3][4][[“]] The effect on Bax expression is less consistent across studies.

  • Caspase Activation: Fludarabine treatment leads to the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[6]

  • Inhibition of STAT1 Signaling: Fludarabine has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1), a transcription factor involved in cell survival and proliferation.[7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the apoptotic effects of this compound and Fludarabine. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, which may affect direct comparisons.

Table 1: IC50 Values in Various Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compound HeLa (Cervical Cancer)~5 µMInferred from data
B16F-10 (Melanoma)Not explicitly stated
Fludarabine K562 (Chronic Myelogenous Leukemia)3.33 µM[9]
MM.1S (Multiple Myeloma)13.48 µg/mL[10]
MM.1R (Multiple Myeloma, Dexamethasone-resistant)33.79 µg/mL[10]
CCRF-CEM (Acute Lymphoblastic Leukemia)19.49 µM[10]
A549 (Lung Carcinoma)47.44 µM[10]
MCF-7 (Breast Carcinoma)15 µM[10]
RPMI8226 (Multiple Myeloma)1.54 µg/mL[10]
HCT116 (Colorectal Carcinoma)6.6 µM[10]
HeLa (Cervical Cancer)16 µM[10]
HepG2 (Hepatocellular Carcinoma)20 µM[10]
PBMC (Peripheral Blood Mononuclear Cells)1.9 µM[10]
Mahlavu (Hepatocellular Carcinoma)10 µM[10]
T47D (Breast Carcinoma)46.2 µM[10]

Table 2: Effects on Apoptotic Protein Expression and Caspase Activation

ParameterThis compoundFludarabine
Bcl-2 Expression Downregulated[11][12]Decreased MFI from 331.71 to 245.81 in CLL cells.[4][[“]]
Bax Expression Upregulated[11]Higher in viable cells (156.24 MFI) than apoptotic cells (133.56 MFI) pre-treatment in CLL cells.[4]
Bax/Bcl-2 Ratio IncreasedIncreased (inferred from individual protein changes)
Cytochrome c Release Induced[11][12]Increased
Caspase-9 Activation Activated[11]Activated[6]
Caspase-3 Activation Activated, with a 2.15-fold increase in activity in K562 cells.[11][12][13]Activated, with increased cleavage of PARP.[7]

Signaling Pathway and Experimental Workflow Diagrams

Apoptotic Signaling Pathway of this compound

N6_Furfuryl_2_aminoadenosine_Apoptosis N6F This compound Bcl2 Bcl-2 N6F->Bcl2 Inhibits Bax Bax N6F->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Fludarabine_Apoptosis Fludarabine Fludarabine FaraATP F-ara-ATP Fludarabine->FaraATP Metabolized to STAT1 STAT1 Fludarabine->STAT1 Inhibits Bcl2 Bcl-2 Fludarabine->Bcl2 Inhibits DNAPol DNA Polymerase FaraATP->DNAPol Inhibits RNR Ribonucleotide Reductase FaraATP->RNR Inhibits DNAsynth DNA Synthesis S_phase S-Phase Arrest DNAsynth->S_phase Leads to Apoptosis Apoptosis S_phase->Apoptosis Mito Mitochondrion Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Compound (this compound or Fludarabine) cell_seeding->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin western Western Blot (Bcl-2, Bax, Caspases) treatment->western caspase_activity Caspase Activity Assay treatment->caspase_activity data_quant Quantify Protein Levels & Enzyme Activity mtt->data_quant annexin->data_quant western->data_quant caspase_activity->data_quant pathway_analysis Pathway Mapping data_quant->pathway_analysis

References

Validating the Targets of N6-Furfuryl-2-aminoadenosine: A Comparative Guide to RNAi-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the cellular targets of N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue with established anti-tumor properties. While the precise molecular targets of this compound are still under investigation, recent chemoproteomic studies have identified a number of candidate kinases, including GSK3α, GSK3β, and PINK1, that bind to its triphosphate form, N6-furfuryl-ATP (KTP). This guide will focus on the use of RNA interference (RNAi) as a powerful tool to validate these potential targets, offering a comparison with alternative methods and providing detailed experimental protocols.

Introduction to this compound and its Putative Targets

This compound is a synthetic cytokinin that has demonstrated potential as an anti-cancer agent, primarily through the induction of apoptosis and inhibition of DNA synthesis in malignant cells[1]. As a purine analogue, it is thought to exert its effects by interacting with ATP-binding proteins, such as kinases. A recent chemical proteomics study identified 27 candidate kinases that bind to KTP, with Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β) and PTEN-induced putative kinase 1 (PINK1) being prominent candidates.

GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation, apoptosis, and metabolism. Its dysregulation has been implicated in various diseases, including cancer.[2][3][4][5][6][7][8][9]

PINK1 is a mitochondrial serine/threonine kinase that plays a crucial role in mitochondrial quality control. Its dysfunction is linked to Parkinson's disease, and emerging evidence suggests its involvement in cancer biology.[10][11][12][13][14][15][16][17][18][19][20][21]

Validating whether these kinases are bona fide targets of this compound is a critical step in its development as a therapeutic agent. RNAi provides a specific and potent method to phenocopy the effects of a drug by silencing its putative target, thereby establishing a causal link between target engagement and cellular response.

RNAi-Based Target Validation: A Proposed Workflow

The fundamental principle of using RNAi for target validation is to assess whether the transient or stable knockdown of a putative target protein mimics the phenotypic effects observed upon treatment with the compound of interest.

RNAi_Workflow cluster_preparation Preparation cluster_validation Validation & Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) siRNA_shRNA_Design 2. Design & Synthesize siRNA/shRNA (Targeting GSK3β, PINK1) Transfection 3. Transfection (siRNA) or Transduction (shRNA) siRNA_shRNA_Design->Transfection Knockdown_Validation 4. Validate Knockdown (qPCR, Western Blot) Transfection->Knockdown_Validation Phenotypic_Assay 5. Phenotypic Assays (Viability, Apoptosis) Knockdown_Validation->Phenotypic_Assay Comparison 7. Compare Phenotypes (RNAi vs. Compound) Phenotypic_Assay->Comparison Compound_Treatment 6. This compound Treatment Compound_Treatment->Comparison

Caption: Proposed experimental workflow for RNAi-based target validation.
Experimental Protocols

1. siRNA-mediated Transient Knockdown of GSK3β and PINK1

This protocol is suitable for rapid screening and validation in easily transfectable cell lines.

  • Materials:

    • Target cancer cell line (e.g., HeLa, A549)

    • siRNA duplexes targeting GSK3β, PINK1, and a non-targeting control (scrambled siRNA)

    • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Opti-MEM I Reduced Serum Medium

    • Complete growth medium

    • Reagents for qPCR and Western blotting

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

    • Apoptosis assay kit (e.g., Annexin V-FITC, Caspase-3/7 activity assay)

  • Procedure:

    • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • siRNA-lipid Complex Formation:

      • For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

    • Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to each well.

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Validation of Knockdown:

      • qPCR: At 24-48 hours post-transfection, harvest RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of the target gene relative to a housekeeping gene.

      • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the protein levels of the target kinase.

    • Phenotypic Analysis: At 48-72 hours post-transfection, perform cell viability and apoptosis assays in parallel with cells treated with this compound.

2. shRNA-mediated Stable Knockdown of GSK3β and PINK1

This method is ideal for long-term studies and for use in difficult-to-transfect cells.

  • Materials:

    • Lentiviral vectors expressing shRNAs targeting GSK3β, PINK1, and a non-targeting control

    • HEK293T packaging cells

    • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

    • Transfection reagent for plasmid DNA (e.g., FuGENE HD)

    • Target cancer cell line

    • Polybrene

    • Puromycin (or other selection antibiotic)

  • Procedure:

    • Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and the packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[22]

    • Transduction:

      • Seed the target cells in a 6-well plate.

      • On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).

      • Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

      • Incubate for 24 hours.[23]

    • Selection of Stable Cells: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). Continue to culture the cells in the selection medium until resistant colonies are formed.

    • Validation and Phenotypic Analysis: Expand the stable cell lines and validate the knockdown of the target gene by qPCR and Western blotting. Subsequently, perform phenotypic assays as described for the transient knockdown protocol.

Comparison with Alternative Target Validation Methods

While RNAi is a powerful technique, other methods can be used to validate drug targets. Each has its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
RNA Interference (RNAi) Sequence-specific degradation of target mRNA, leading to reduced protein expression.[24][25][26][27][28][29]High specificity; applicable to a wide range of targets; transient and stable knockdown possible.Potential for off-target effects; incomplete knockdown; delivery can be challenging in some cell types.[30]
CRISPR-Cas9 Gene Editing Permanent disruption of the target gene at the genomic level.Complete knockout of the target gene; highly specific.Potential for off-target mutations; permanent genetic alteration may not be desirable for all studies; more complex and time-consuming than RNAi.
Chemical Probes/Analogs Use of a structurally related but inactive molecule as a negative control to demonstrate that the observed phenotype is due to on-target effects.Provides direct evidence of target engagement; can be used in combination with other methods.Requires a well-characterized inactive analog; may not be available for all compounds.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.Directly demonstrates target engagement in living cells; can be used to assess target occupancy.Requires specific antibodies for detection; may not be suitable for all targets.
Overexpression of a Drug-Resistant Mutant Introduction of a mutated form of the target protein that does not bind the drug. If the cells become resistant to the drug, it confirms the target.Provides strong evidence for on-target activity.Requires knowledge of the drug-binding site; engineering and expressing the mutant can be challenging.

Expected Quantitative Outcomes

Table 1: Validation of Target Knockdown

TreatmentTarget mRNA Level (relative to control)Target Protein Level (relative to control)
Non-targeting siRNA1.0 ± 0.11.0 ± 0.08
GSK3β siRNA0.2 ± 0.050.15 ± 0.04
PINK1 siRNA0.25 ± 0.060.2 ± 0.05

Table 2: Comparison of Phenotypic Effects

TreatmentCell Viability (% of control)Apoptosis (% of total cells)
Vehicle Control100 ± 55 ± 1
This compound (10 µM)45 ± 635 ± 4
Non-targeting siRNA98 ± 46 ± 1.5
GSK3β siRNA50 ± 732 ± 5
PINK1 siRNA85 ± 510 ± 2

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific roles of the target kinases in the chosen cellular context.

Signaling Pathway Visualization

The proposed targets of this compound, GSK3β and PINK1, are involved in critical cellular signaling pathways related to cell survival and death.

Signaling_Pathways cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis cluster_mitophagy Mitochondrial Homeostasis Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes Survival_Genes Survival Genes Beta_Catenin->Survival_Genes Activates Survival_Genes->Apoptosis Inhibits N6F2A N6-Furfuryl- 2-aminoadenosine N6F2A->GSK3b Inhibits? PINK1 PINK1 N6F2A->PINK1 Activates? Mitochondria Damaged Mitochondria Mitochondria->PINK1 Stabilizes Parkin Parkin PINK1->Parkin Recruits & Activates Mitophagy Mitophagy Parkin->Mitophagy Initiates Mitophagy->Apoptosis Prevents

Caption: Putative signaling pathways involving GSK3β and PINK1.

Conclusion

References

Confirming N6-Furfuryl-2-aminoadenosine's Mode of Action with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, has demonstrated potential as an anti-tumor agent. Its proposed mechanism of action centers on the induction of apoptosis and the inhibition of DNA synthesis, leading to cell cycle arrest in cancer cells. Validating this mode of action requires a multi-faceted approach employing orthogonal assays to ensure the robustness and reliability of experimental findings. This guide provides a comparative analysis of this compound's performance with established purine nucleoside analogs, cladribine (B1669150) and fludarabine (B1672870), supported by experimental data and detailed protocols for key assays.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for N6-Furfuryladenosine (a closely related and more extensively studied compound), cladribine, and fludarabine across various cancer cell lines. It is important to note that experimental conditions, such as incubation time, can influence IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-Furfuryladenosine MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[1]
Cladribine U266Multiple Myeloma2.43[2]
RPMI8226Multiple Myeloma0.75[2]
MM1.SMultiple Myeloma0.18[2]
501MelMelanoma2.9[3]
1205LuMelanoma2[3]
M249RMelanoma6.3[3]
Fludarabine K562Chronic Myelogenous Leukemia3.33[4]
MM.1SMultiple Myeloma13.48 µg/mL[5]
CCRF-CEMAcute Lymphoblastic Leukemia19.49[5]
A549Lung Carcinoma47.44[5]
MCF-7Breast Carcinoma15[5]
HCT116Colorectal Carcinoma6.6[5]
HeLaCervical Cancer16[5]
HepG2Hepatocellular Carcinoma20[5]

Orthogonal Assays for Confirming Mode of Action

To confidently establish the mechanism of action, it is crucial to employ orthogonal assays, which measure the same biological endpoint through different techniques. This approach minimizes the risk of artifacts and false positives inherent in a single-assay system.

Induction of Apoptosis

Primary Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry. This assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Orthogonal Assays:

  • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) provides biochemical confirmation of apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

Comparative Data on Apoptosis Induction:

CompoundCell LineAssayResultReference
Cladribine U2932, SUDHL2Annexin V/7-AADDose-dependent increase in apoptosis[6][7]
U266Annexin V-FITC/PIDose-dependent increase in apoptosis[2]
Fludarabine CLL cellsCaspase-3 activitySignificant increase in apoptotic cells in responding patients[8][9]
TNF-α-activated PBMCsAnnexin V/PI~26% apoptosis at 0.5-5 µM[10]
Inhibition of DNA Synthesis and Genotoxicity

Primary Assay: DNA Synthesis Inhibition Assay (e.g., BrdU incorporation). This assay measures the incorporation of a thymidine (B127349) analog into newly synthesized DNA.

Orthogonal Assays:

  • Alkaline Comet Assay: A sensitive method to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites, providing a measure of genotoxicity.

  • Cell Cycle Analysis by Flow Cytometry: Inhibition of DNA synthesis often leads to cell cycle arrest, which can be quantified by measuring the distribution of cells in different phases of the cell cycle.

Comparative Data on DNA Damage and Cell Cycle Arrest:

CompoundCell Line/SystemAssayResultReference
N6-Furfuryladenosine MiaPaCa-2, A375Alkaline Comet AssayInduction of genotoxic stress within 60-180 minutes[1]
Cladribine U266, RPMI8226Cell Cycle AnalysisG1 phase arrest[2]
Fludarabine Mouse Sarcoma (in vivo)Cell Cycle AnalysisS-phase arrest and subsequent synchronization in G2/M[11][12]
Normal LymphocytesAlkaline Comet AssayInhibition of nucleotide excision repair[13]

Signaling Pathways and Experimental Workflows

dot

cluster_0 This compound Action N6 This compound DNA_Damage DNA Damage & Inhibition of DNA Synthesis N6->DNA_Damage Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound.

dot

cluster_1 Orthogonal Assay Workflow for Apoptosis Primary Primary Assay: Annexin V/PI Staining Confirmation Confirmation of Apoptotic Induction Primary->Confirmation Orthogonal1 Orthogonal Assay 1: Caspase Activity Orthogonal1->Confirmation Orthogonal2 Orthogonal Assay 2: TUNEL Assay Orthogonal2->Confirmation

Caption: Workflow for confirming apoptosis.

Experimental Protocols

ATP Depletion Assay

This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic activity.

Materials:

  • Cells in culture

  • ATP Assay Kit (e.g., luciferase-based)

  • Luminometer

  • 96-well white-walled plates

  • Somatic Cell ATP Releasing Agent

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or other compounds for the desired time period.

  • Cell Lysis: Add 100 µL of Somatic Cell ATP Releasing Agent to each well and incubate at room temperature for 5 minutes with gentle shaking to lyse the cells and release ATP.[14]

  • ATP Measurement: Prepare the ATP detection reagent according to the manufacturer's instructions. Add the reagent to each well.[6]

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[6][14]

  • Data Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Cell Embedding: Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[13][15]

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[5][15]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[15]

  • Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[13][16]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[11][17][18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[11][17]

This guide provides a framework for the rigorous validation of this compound's mode of action. By employing a combination of primary and orthogonal assays and comparing its performance with well-characterized purine nucleoside analogs, researchers can build a comprehensive and compelling data package to support its further development as a potential therapeutic agent.

References

Benchmarking N6-Furfuryl-2-aminoadenosine: A Comparative Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic activity of N6-Furfuryl-2-aminoadenosine against well-established apoptosis inducers: Staurosporine, Etoposide, and TRAIL. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and cellular death pathways.

Comparative Analysis of Apoptotic Potency

This compound, a cytokinin riboside, has demonstrated significant antiproliferative and apoptogenic effects in various cancer cell lines.[1] To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) for inducing cytotoxicity, a common proxy for apoptotic potency, alongside those of known apoptosis inducers. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may yield different results.

CompoundCell LineIC50 (µM)Primary Mechanism of Action
This compound MiaPaCa-2 0.27 ± 0.09 Induces genotoxic stress and ATP depletion following conversion by adenosine (B11128) kinase. [1]
StaurosporineJurkat~0.002 - 0.005Broad-spectrum protein kinase inhibitor, primarily inducing the intrinsic (mitochondrial) apoptosis pathway.
EtoposideJurkat~0.5 - 2.0Topoisomerase II inhibitor, causing DNA double-strand breaks and activating both intrinsic and extrinsic pathways.[2][3]
TRAIL (soluble recombinant)JurkatVaries by cloneActivates the extrinsic apoptosis pathway by binding to death receptors DR4 and DR5.

Signaling Pathways of Apoptosis Induction

Understanding the molecular pathways through which these compounds induce apoptosis is crucial for their application in research and drug development.

This compound

This compound's pro-apoptotic activity is initiated by its conversion into a nucleotide form by adenosine kinase. This leads to a rapid depletion of cellular ATP and induces genotoxic stress, ultimately triggering the apoptotic cascade.

N6_Furfuryl_2_aminoadenosine_Pathway cluster_cell Cell N6FA N6-Furfuryl-2- aminoadenosine AK Adenosine Kinase N6FA->AK N6FA_N N6-Furfuryl-2- aminoadenosine (nucleotide form) ATP_depletion ATP Depletion N6FA_N->ATP_depletion Genotoxic_stress Genotoxic Stress N6FA_N->Genotoxic_stress AK->N6FA_N  Conversion Apoptosis Apoptosis ATP_depletion->Apoptosis Genotoxic_stress->Apoptosis

This compound Apoptosis Pathway
Benchmark Apoptosis Inducers

The benchmark inducers operate through distinct and well-characterized pathways.

Benchmark_Apoptosis_Pathways cluster_staurosporine Staurosporine Pathway cluster_etoposide Etoposide Pathway cluster_trail TRAIL Pathway Staurosporine Staurosporine PKC Protein Kinase C (and other kinases) Staurosporine->PKC Inhibition Bcl2_family Bcl-2 Family Modulation PKC->Bcl2_family Mitochondria_Stauro Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria_Stauro Caspase9_Stauro Caspase-9 Activation Mitochondria_Stauro->Caspase9_Stauro Caspase3_Stauro Caspase-3 Activation Caspase9_Stauro->Caspase3_Stauro Apoptosis_Stauro Apoptosis Caspase3_Stauro->Apoptosis_Stauro Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage p53 p53 Activation DNA_damage->p53 Mitochondria_Eto Mitochondrial Pathway p53->Mitochondria_Eto Death_Receptor_Eto Death Receptor Pathway p53->Death_Receptor_Eto Apoptosis_Eto Apoptosis Mitochondria_Eto->Apoptosis_Eto Death_Receptor_Eto->Apoptosis_Eto TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 Binding DISC DISC Formation (FADD, Pro-caspase-8) DR4_5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_TRAIL Caspase-3 Activation Caspase8->Caspase3_TRAIL Apoptosis_TRAIL Apoptosis Caspase3_TRAIL->Apoptosis_TRAIL

Apoptosis Pathways of Benchmark Inducers

Experimental Protocols

To facilitate reproducible research, detailed protocols for key apoptosis assays are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired compound for the appropriate time.

    • Harvest cells (including supernatant for suspension cells) and wash twice with cold 1X PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Annexin_V_Workflow cluster_workflow Annexin V/PI Staining Workflow start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate at RT (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Staining Experimental Workflow
Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, Caspase-3 and Caspase-7.

  • Cell Lysis:

    • Plate cells in a 96-well plate and treat with apoptosis inducers.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Unveiling the Specificity of N6-Furfuryl-2-aminoadenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of the purine (B94841) nucleoside analogue N6-Furfuryl-2-aminoadenosine, examining its cytotoxic activity and offering a framework for evaluating its receptor specificity in contrast to the established chemotherapeutic agent, Cladribine (B1669150).

This compound is a purine nucleoside analogue with demonstrated potential as an anti-cancer agent. Its mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis, pathways commonly targeted in cancer therapy.[1] However, a critical aspect of its therapeutic potential lies in its specificity – its ability to selectively target cancer cells while minimizing effects on healthy tissues. This guide delves into the available data to build a profile of this compound's specificity and compares it with Cladribine, a well-characterized purine analogue used in the treatment of various leukemias and multiple sclerosis.[2][3]

Comparative Cytotoxicity Profile

A key indicator of a compound's potential as a cancer therapeutic is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct IC50 data for this compound across a broad range of cancer cell lines is limited, studies on the closely related N6-furfuryladenosine (kinetin riboside) provide valuable insights. Research has shown that N6-furfuryladenosine exhibits potent anti-proliferative activity, with an IC50 value of 0.27 µM in the MiaPaCa-2 human pancreas carcinoma cell line.[4] This cytotoxic effect is notably dependent on the phosphorylation of the compound by adenosine (B11128) kinase, highlighting a key metabolic activation step.[5]

In contrast, Cladribine has been extensively studied, and its IC50 values have been determined across a variety of cancer cell lines, demonstrating its broad-spectrum activity.

CompoundCell LineCancer TypeIC50 (µM)
N6-furfuryladenosine MiaPaCa-2Pancreatic Carcinoma0.27[4]
Cladribine HL-60Promyelocytic LeukemiaValue not explicitly stated in snippets
MOLT-4T-cell Acute Lymphoblastic LeukemiaValue not explicitly stated in snippets
THP-1Acute Monocytic LeukemiaValue not explicitly stated in snippets
U266Multiple Myeloma2.43[6][7]
RPMI8226Multiple Myeloma0.75[6][7]
MM1.SMultiple Myeloma0.18[6][7]
501MelMelanoma2.9[8]
1205LuMelanoma2.0[8]
M249RMelanoma (Vemurafenib-resistant)6.3[8]
MCF-7Breast CancerSignificant cell death at 25 µM[9]

Table 1: Comparative Cytotoxicity of N6-furfuryladenosine and Cladribine in Various Human Cancer Cell Lines. This table summarizes the reported IC50 values, indicating the concentration at which a 50% inhibition of cell growth is observed.

Adenosine Receptor Specificity: A Critical Comparison

Beyond direct cytotoxicity, the interaction of purine analogues with adenosine receptors (A1, A2A, A2B, and A3) is a crucial aspect of their pharmacological profile, as it can contribute to both therapeutic effects and off-target side effects.

Cladribine has been shown to bind to several adenosine receptor subtypes, with its highest affinity for the A1 receptor. This interaction may play a role in some of its observed toxicities.[10]

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A3 Receptor Ki (µM)
Cladribine Value not explicitly stated, but highest affinity[10]15[10]>100 (no detectable binding)[10]

Table 2: Binding Affinities (Ki) of Cladribine for Human Adenosine Receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Currently, there is a lack of publicly available data on the binding affinities of this compound or N6-furfuryladenosine for the different adenosine receptor subtypes. This represents a significant knowledge gap in understanding the compound's specificity. To fully assess its therapeutic potential and predict potential side effects, it is imperative to determine its binding profile across the adenosine receptor family.

Experimental Methodologies

To facilitate further research and a more direct comparison, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Adenosine Receptor Specificity

This assay is essential for determining the binding affinity (Ki) of a test compound for different receptor subtypes.

Objective: To determine the Ki of this compound for human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing each human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands specific for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • This compound and a reference compound (e.g., Cladribine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or reference compound.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Cell Membranes with Receptors Incubation Incubation (Equilibrium) Membrane Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test Compound This compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Analysis Data Analysis (IC50 -> Ki) Counting->Data Analysis

Caption: Workflow for Radioligand Binding Assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 value of this compound in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines of interest.

  • Cell culture medium and supplements.

  • 96-well plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.

G cluster_1 MTT Cytotoxicity Assay Workflow Cell Seeding Seed Cancer Cells in 96-well plate Compound Addition Add this compound Cell Seeding->Compound Addition Incubation Incubate (e.g., 72h) Compound Addition->Incubation MTT Reagent Add MTT Reagent Incubation->MTT Reagent Formazan Formation Incubate (2-4h) (Formazan Formation) MTT Reagent->Formazan Formation Solubilization Add Solubilizing Agent Formazan Formation->Solubilization Absorbance Reading Read Absorbance (570 nm) Solubilization->Absorbance Reading IC50 Determination Calculate IC50 Absorbance Reading->IC50 Determination

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound and its close analogue, N6-furfuryladenosine, demonstrate potent cytotoxic effects against cancer cells. However, a comprehensive understanding of its specificity, particularly concerning its interaction with adenosine receptors, is currently lacking. The provided comparative data with Cladribine highlights the importance of a thorough specificity profile. Future research should prioritize conducting radioligand binding assays to determine the Ki values of this compound across all adenosine receptor subtypes. Additionally, expanding the cytotoxicity profiling to a broader panel of cancer cell lines will provide a more complete picture of its therapeutic potential. This crucial data will enable a more accurate assessment of its selectivity and guide further development of this promising anti-cancer compound.

G cluster_2 Proposed Signaling Pathway N6F2A This compound ADK Adenosine Kinase N6F2A->ADK N6F2A_MP This compound Monophosphate ADK->N6F2A_MP Phosphorylation N6F2A_TP This compound Triphosphate N6F2A_MP->N6F2A_TP Phosphorylation DNA_Polymerase DNA Polymerase N6F2A_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase N6F2A_TP->RNR Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition RNR->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Proposed Mechanism of Action.

References

A Comparative Analysis of the Genotoxicity of N6-Furfuryl-2-aminoadenosine and Other Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxic potential of various nucleoside analogues, with a special focus on inferring the potential genotoxicity of N6-Furfuryl-2-aminoadenosine. Due to the limited direct experimental data on this compound, this guide synthesizes information on its structural components—the furan (B31954) moiety and the N6-substituted 2-aminoadenosine (B16350) core—to provide a predictive assessment. This is juxtaposed with the well-documented genotoxic profiles of established nucleoside analogues used in antiviral and anticancer therapies.

Introduction to Nucleoside Analogues and Genotoxicity

Nucleoside analogues are a cornerstone of modern pharmacology, exerting their effects by interfering with nucleic acid synthesis. This mechanism, however, also carries an inherent risk of genotoxicity—the ability to damage DNA and chromosomes. Such damage can lead to mutations, birth defects, and cancer. Therefore, a thorough evaluation of the genotoxic potential of any new nucleoside analogue is a critical step in its development.

This guide will delve into the genotoxicity of several key nucleoside analogues, presenting available quantitative data from standard assays and outlining the experimental protocols for these tests.

Comparative Genotoxicity Data

The following table summarizes publicly available data on the genotoxicity of several well-characterized nucleoside analogues. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundAssayCell Line/OrganismConcentration/DoseResults
Acyclovir Chromosomal AberrationHuman Lymphocytes≥ 250 µg/mLPositive; induces chromosomal damage[1]
Mouse Lymphoma (TK locus)L5178Y cells400-2400 µg/mLPositive; predominantly small colony mutants[1]
Ames TestS. typhimuriumNot specifiedNegative[1]
Ganciclovir Mouse Micronucleus AssayMouse bone marrow> 150 µmols/kg per dayPositive; exponential dose-response[2]
Sister Chromatid Exchange (SCE)CHO cellsNot specifiedPotent inducer of SCEs, chromosome breaks, and translocations[3]
Zidovudine (B1683550) (AZT) Micronucleus AssayHuman lymphoblastoid cellsHigh concentrations, prolonged exposurePositive; increased micronucleus frequency[4]
Comet AssayMammalian cellsShort-term treatmentPositive; induction of single-strand breaks[4]
Ames TestS. typhimuriumNot specifiedPositive in specific strains[4]
Ribavirin Micronucleus AssayRat bone marrow15-200 mg/kgPositive; elevated incidence of micronuclei[5]
β-L-2'-deoxyadenosine Ames TestS. typhimuriumUp to 100 µgNegative[5]
Comet AssayHuman lymphocytesUp to 5 µgNegative; no DNA strand breakage[5]
Furan (structural component) Chromosomal AberrationRat splenocytesDose-dependentPositive[3]
DNA Adduct FormationRat liver0.1 and 2.0 mg/kg bwPositive; dose-dependent increase in DNA adducts[3]
Ames TestS. typhimurium TA100Not specifiedPositive[1]
Furfuryl Alcohol (structural component) Comet AssayV79 cellsUp to 15mMMinimal effect; weak increase in DNA damage at the highest concentration[6]
Kinetin (B1673648) (N6-furfuryladenine) Comet AssayHL-60 cells500 nMPositive; significant DNA damage[7]
GenotoxicityT24 cellsNot specifiedNo genotoxic effect detected[8]

Inferring the Genotoxicity of this compound

Given the absence of direct genotoxicity data for this compound, we can infer its potential risk by examining its structural motifs: the furfuryl group and the N6-substituted 2-aminoadenosine core.

The Furfuryl Moiety: A Source of Potential Genotoxicity

The furfuryl group is derived from furan, a compound classified as a possible human carcinogen.[9] Studies have shown that furan itself is genotoxic, capable of inducing chromosomal aberrations and forming DNA adducts in vivo.[2][3] Its metabolite, cis-2-butene-1,4-dial, is a reactive species that can bind to DNA.[3]

Furfuryl alcohol, which is structurally closer to the substituent in this compound, has shown minimal genotoxic effects in some studies, with only a weak induction of DNA damage at high concentrations in a Comet assay.[4][6] However, the metabolic activation of furfuryl alcohol can lead to the formation of genotoxic metabolites.

The N6-Substituted 2-Aminoadenosine Core

The core of the molecule is a modified adenosine (B11128). The genotoxicity of nucleoside analogues is highly dependent on their specific chemical structure, which influences their interaction with cellular enzymes and incorporation into DNA.[10][11][12][13]

  • N6-Substitution: Kinetin (N6-furfuryladenine), which shares the N6-furfuryl substitution but lacks the 2-amino group, has a dual character. At high concentrations (500 nM), it has been shown to cause significant DNA damage in HL-60 cells.[7] Conversely, at lower concentrations, it exhibits antioxidant properties and can even protect DNA from oxidative damage.[7][14] Some studies have reported no genotoxic effects of kinetin in other cell lines.[8] The riboside form, N6-furfuryladenosine (kinetin-riboside), has been shown to induce genotoxic stress in cancer cell lines.[15]

  • 2-Amino Group: The presence of a 2-amino group on the adenine (B156593) ring is also a key structural feature. A study on β-L-2'-deoxyadenosine and its derivatives, which contain a 2-aminoadenine core, found no evidence of mutagenicity in the Ames test or genotoxicity in the Comet assay.[5] This suggests that the 2-amino group itself may not be a primary driver of genotoxicity.

Overall Predictive Assessment:

Based on the available data for its structural components, the genotoxic potential of this compound is uncertain and likely dose-dependent. The presence of the furfuryl group raises a concern for potential genotoxicity, possibly through metabolic activation to reactive intermediates similar to furan. However, the N6-substitution and the 2-amino group on the adenosine core may modulate this activity. It is plausible that, similar to kinetin, this compound could exhibit a dual effect, with potential genotoxicity at higher concentrations and possible protective effects at lower concentrations. Rigorous experimental testing is required to definitively determine its genotoxic profile.

Experimental Protocols

Standard genotoxicity testing involves a battery of in vitro and in vivo assays designed to detect different types of genetic damage. Below are detailed methodologies for three key in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][17][18]

Principle: The test utilizes mutant strains of S. typhimurium that cannot synthesize the amino acid histidine (His-). The bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state (His+) will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[19]

Methodology:

  • Strain Selection: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[20]

  • Exposure: The bacterial culture is incubated with various concentrations of the test compound.

  • Plating: The treated bacteria are plated on minimal glucose agar (B569324) plates lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level is considered a positive result.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria S. typhimurium (His-) Incubation Incubation of Bacteria with Test Compound Bacteria->Incubation TestCompound Test Compound TestCompound->Incubation S9 S9 Mix (optional) S9->Incubation Plating Plating on His-deficient Agar Incubation->Plating Incubate Incubation (37°C) Plating->Incubate Counting Counting Revertant Colonies (His+) Incubate->Counting Result Mutagenic Potential Assessment Counting->Result

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.[20]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei in daughter cells is an indicator of chromosomal damage.

Methodology:

  • Cell Culture: Suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.

  • Exposure: The cells are treated with various concentrations of the test compound for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[20]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 binucleated cells per concentration.

  • Cytotoxicity Assessment: Cell proliferation is also measured to ensure that the observed effects are not due to cytotoxicity. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_treatment Treatment & Harvest cluster_analysis Analysis cluster_result Result CellCulture Mammalian Cell Culture Exposure Exposure to Test Compound CellCulture->Exposure CytoB Add Cytochalasin B Exposure->CytoB Harvest Harvest & Fix Cells CytoB->Harvest Staining Stain with DNA-specific Dye Harvest->Staining Scoring Microscopic Scoring of Micronuclei in Binucleated Cells Staining->Scoring Analysis Statistical Analysis Scoring->Analysis Conclusion Clastogenic/Aneugenic Potential Assessment Analysis->Conclusion

In Vitro Micronucleus Assay Workflow
In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[21][22][23]

Principle: The test evaluates the ability of a compound to induce changes in chromosome structure, such as breaks, gaps, and exchanges, which are visible by microscopy during the metaphase stage of cell division.[24]

Methodology:

  • Cell Culture: Actively dividing mammalian cells (e.g., CHO, human lymphocytes) are used.

  • Exposure: Cultures are treated with the test compound for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer period (e.g., 24 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: Chromosomes are stained, typically with Giemsa.

  • Microscopic Analysis: Metaphase spreads are analyzed for structural and numerical chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_arrest Metaphase Arrest & Harvest cluster_analysis Analysis cluster_result Result CellCulture Mammalian Cell Culture Exposure Exposure to Test Compound (+/- S9) CellCulture->Exposure MetaphaseArrest Add Metaphase Arresting Agent Exposure->MetaphaseArrest Harvest Harvest, Hypotonic Treatment, & Fixation MetaphaseArrest->Harvest SlidePrep Slide Preparation & Staining Harvest->SlidePrep Microscopy Microscopic Analysis of Metaphase Spreads SlidePrep->Microscopy Scoring Scoring of Chromosomal Aberrations Microscopy->Scoring Conclusion Clastogenic Potential Assessment Scoring->Conclusion

Chromosomal Aberration Test Workflow

Signaling Pathways in Nucleoside Analogue Genotoxicity

The genotoxicity of many nucleoside analogues is initiated by their intracellular phosphorylation to the active triphosphate form. These triphosphates can then be incorporated into replicating DNA, leading to chain termination and stalling of replication forks. This, in turn, activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, apoptosis, or, if the damage is misrepaired, to mutations and chromosomal aberrations.

Genotoxicity_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_outcome Genotoxic Outcome NA Nucleoside Analogue NA_TP Nucleoside Analogue Triphosphate NA->NA_TP Phosphorylation Incorporation Incorporation into DNA NA_TP->Incorporation ChainTermination DNA Chain Termination Incorporation->ChainTermination ReplicationStall Replication Fork Stalling ChainTermination->ReplicationStall DDR DNA Damage Response (e.g., ATM/ATR activation) ReplicationStall->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair Mutations Mutations Repair->Mutations Misrepair ChromosomalAberrations Chromosomal Aberrations Repair->ChromosomalAberrations Misrepair

Genotoxicity Pathway of Nucleoside Analogues

Conclusion

The genotoxic potential of nucleoside analogues is a critical consideration in their development and clinical use. While well-established analogues like acyclovir, ganciclovir, and zidovudine have known genotoxic profiles, the genotoxicity of novel compounds such as this compound remains to be experimentally determined. Based on the analysis of its structural components, a potential for genotoxicity, particularly at higher concentrations, cannot be ruled out and warrants a comprehensive evaluation using the standard battery of genotoxicity tests. This guide provides the foundational information and experimental context for undertaking such an assessment.

References

Assessing the Synergistic Potential of N6-Furfuryl-2-aminoadenosine in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue with potential as an anti-cancer agent. Like other compounds in its class, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis, leading to cytotoxic effects in rapidly dividing cancer cells.[1] While the standalone efficacy of this compound is of interest, the strategic combination with other therapeutic agents could unlock synergistic effects, leading to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.[2][3]

This guide provides a framework for assessing the synergistic effects of this compound with other drugs. Due to the limited publicly available data on this specific compound, we will draw comparisons from well-studied purine nucleoside analogues such as cladribine, fludarabine (B1672870), and clofarabine (B1669196) to illustrate the principles and methodologies of synergy assessment.

Comparative Analysis of Purine Nucleoside Analogue Combinations

The following table summarizes the observed synergistic effects of various purine nucleoside analogues when combined with other anti-cancer agents. This data serves as a reference point for designing combination studies with this compound.

Purine Nucleoside AnalogueCombination PartnerCell Line/ModelObserved EffectPotential Mechanism of Synergy
Cladribine Entinostat (B1683978) (HDAC Inhibitor)Multiple Myeloma (MM) cellsSynergistic anti-proliferative and pro-apoptotic effects.[4]Enhanced DNA damage response and mitotic catastrophe.[4]
CytarabineAcute Myeloid Leukemia (AML) cellsSynergistic effects on inhibiting proliferation and inducing apoptosis.[5]Increased intracellular accumulation of the active triphosphate form of cytarabine.
Mitoxantrone (B413) and Cyclophosphamide (B585)Non-Hodgkin's LymphomaActive salvage therapy with acceptable toxicity.[6]Multiple mechanisms targeting DNA replication and integrity.
Fludarabine CyclophosphamideChronic Lymphocytic Leukemia (CLL)Increased complete and overall response rates compared to monotherapy.[7]Enhanced DNA damage and inhibition of DNA repair pathways.
Busulfan (B1668071) and ClofarabineAcute Myeloid Leukemia (AML) cellsSynergistic cytotoxicity.[8]Activation of the ATM pathway and chromatin remodeling, making DNA more accessible to busulfan.[8]
Clofarabine Valproic Acid (HDAC Inhibitor)Pediatric Acute Myeloid Leukemia (AML) cellsSynergistic antileukemic activities in VPA-sensitive cells.[9]Cooperative induction of DNA double-strand breaks and apoptosis.[9]
Fludarabine and BusulfanAcute Myeloid Leukemia (AML) cellsPronounced synergistic cytotoxicity.[8][10]Enhanced DNA damage response and inhibition of DNA repair.[8]

Experimental Protocols for Assessing Drug Synergy

To quantitatively assess the synergistic effects of this compound with other drugs, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.

Checkerboard Assay

The checkerboard assay is a common in vitro method to screen for synergy between two compounds.

Objective: To determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two drugs.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilutions: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B).

  • Treatment: Add Drug A diluted horizontally and Drug B diluted vertically to the 96-well plate. This creates a matrix of different concentration combinations of the two drugs. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[11]

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

Objective: To visually assess whether a combination of drugs is synergistic, additive, or antagonistic.

Methodology:

  • Dose-Response Curves: Generate dose-response curves for this compound and the combination drug individually to determine their respective IC50 values.

  • Combination Studies: Test various combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratios).

  • Isobologram Construction:

    • Plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.

    • Mark the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of the drug combination that produce the 50% inhibitory effect.

  • Interpretation:

    • Synergy: The data points for the combination fall below the line of additivity.[12][13][14]

    • Additivity: The data points fall on the line of additivity.[13][14]

    • Antagonism: The data points fall above the line of additivity.[13][14]

Combination Index (CI) Method

The Chou-Talalay method for calculating the Combination Index (CI) is a widely used quantitative measure of drug synergy.

Objective: To quantitatively determine the nature of the interaction between two or more drugs.

Methodology:

  • Data Collection: Obtain dose-effect data for each drug alone and for their combinations at various concentrations.

  • Median-Effect Analysis: Use software like CompuSyn to perform a median-effect analysis based on the mass-action law.[15]

  • CI Calculation: The software calculates the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition). The general equation for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of drug 1 and drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce effect x.[16]

  • Interpretation of CI Values:

    • CI < 1: Synergy[15][17]

    • CI = 1: Additive effect[15][17]

    • CI > 1: Antagonism[15][17]

Visualizing the Underlying Mechanisms and Workflows

Understanding the signaling pathways affected by this compound and its combination partners is crucial for interpreting synergy data. The following diagrams, created using the DOT language, illustrate a general experimental workflow and the key signaling pathways likely to be involved.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Synergy Quantification cluster_3 Phase 4: Mechanistic Validation A Determine IC50 of This compound C Checkerboard Assay (Fixed Ratio or Variable Doses) A->C B Determine IC50 of Combination Drug B->C D Isobologram Analysis C->D E Combination Index (CI) Calculation C->E F Western Blot for Apoptosis/Cell Cycle Markers D->F G Flow Cytometry for Cell Cycle Analysis & Apoptosis D->G H DNA Damage Assays (e.g., γH2AX staining) D->H E->F E->G E->H

Caption: A generalized workflow for assessing drug synergy.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR) A->B C DISC Formation B->C D Pro-Caspase-8 C->D E Caspase-8 D->E G Bcl-2 Family (Bax/Bak activation) E->G Bid cleavage M Pro-Caspase-3 E->M F DNA Damage (from Drug Combination) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c) I->J K Pro-Caspase-9 J->K L Caspase-9 K->L L->M N Caspase-3 M->N O Cleavage of Cellular Substrates (e.g., PARP) N->O P Apoptosis O->P

Caption: The Apoptosis Signaling Pathway.

G A Growth Factors B Cyclin D-CDK4/6 A->B C Rb Phosphorylation B->C D E2F Release C->D E G1/S Transition D->E F Cyclin E-CDK2 E->F G S Phase (DNA Replication) F->G H Cyclin A-CDK2 G->H I G2/M Transition H->I J Cyclin B-CDK1 I->J K Mitosis J->K L p21/p27 (CDK Inhibitors) L->B L->F M DNA Damage (from Drug Combination) N Checkpoint Activation (ATM/ATR, Chk1/Chk2) M->N N->L O Cell Cycle Arrest N->O O->B O->I

Caption: Regulation of the Cell Cycle.

G A DNA Damage (e.g., Double-Strand Breaks from Drug Combination) B Sensor Proteins (e.g., MRN Complex) A->B C ATM/ATR Kinases (Activation) B->C D Transducer Proteins (e.g., Chk1, Chk2) C->D E Effector Proteins D->E F Cell Cycle Arrest E->F G DNA Repair E->G H Apoptosis (if damage is irreparable) E->H

Caption: The DNA Damage Response Pathway.

By employing these methodologies and considering the potential impact on these key cellular pathways, researchers can systematically evaluate the synergistic potential of this compound in combination with other therapeutic agents, paving the way for the development of more effective cancer therapies.

References

An Independent Verification Guide to the Biological Activity of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purported biological activities of N6-Furfuryl-2-aminoadenosine. Due to the limited availability of public experimental data for this specific compound, its activities are objectively compared against well-characterized structural and functional analogues. This framework is intended to guide researchers in the independent verification of its biological profile.

This compound is classified as a purine (B94841) nucleoside analogue. Compounds of this class are known for a wide range of biological effects, most notably antitumor activities, which are often mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Its structure combines features of N6-furfuryladenine (Kinetin), a known plant cytokinin with anti-aging and anti-platelet effects, and 2-aminoadenosine, a modification found in certain anticancer and antiviral nucleosides.

Comparative Analysis of Biological Activities

To establish a baseline for verification, the putative activities of this compound are compared with the experimentally determined activities of its analogues: Kinetin (B1673648) and trans-Zeatin for cytokinin effects, Kinetin for anti-platelet effects, and the general class of purine nucleoside analogues for antitumor effects.

Quantitative Data Summary

The following tables summarize quantitative data from key bioassays for relevant comparator compounds.

Table 1: Cytokinin Activity in Plant Bioassays

CompoundBioassaySpeciesConcentrationResultReference
Kinetin Tobacco Callus GrowthNicotiana tabacum0.2 mg/L (+ 2.0 mg/L IAA)Significant callus growth[3]
Tobacco Callus GrowthNicotiana tabacum0.1 mg/L (+ 1.5 mg/L 2,4-D)33.5 mg Fresh Weight
Chlorophyll RetentionBryum argenteum1.0 µMIncreased Chlorophyll-a[4]
trans-Zeatin Tobacco Callus GrowthNicotiana tabacum->50x more active than cis-Zeatin[5]

Table 2: Anti-platelet Activity

CompoundBioassayAgonistConcentrationResultReference
Kinetin Platelet AggregationCollagen (1 µg/ml)50-150 µMConcentration-dependent inhibition[6]
Thromboxane A2 FormationCollagen (1 µg/ml)70 µMSignificant inhibition[6]
Intracellular Ca2+ MobilizationCollagen (1 µg/ml)70 µMConcentration-dependent inhibition[6]
Free Radical ScavengingCollagen (1 µg/ml)70 µMReduced hydroxyl radical signal[7]

Signaling Pathways and Mechanisms of Action

Visual diagrams are provided to illustrate the key signaling pathways associated with the biological activities of purine nucleosides and their analogues.

Putative Antitumor Mechanism of Purine Nucleoside Analogues

The proposed mechanism for this compound involves processes common to other anticancer purine analogues like cladribine (B1669150) and fludarabine.[8][9] The core pathway involves intracellular phosphorylation to an active triphosphate form, which then disrupts DNA synthesis and triggers programmed cell death (apoptosis).

Antitumor_Pathway cluster_cell Cancer Cell Compound This compound (or other Purine Analogue) Transporter Nucleoside Transporter Compound->Transporter Uptake Kinase Deoxycytidine Kinase (dCK) & other kinases Transporter->Kinase Phosphorylation Analogue_TP Analogue-Triphosphate (Active Form) Kinase->Analogue_TP DNA_Polymerase DNA Polymerase Inhibition Analogue_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA Analogue_TP->DNA_Incorporation DNA_Damage DNA Strand Breaks & Damage DNA_Polymerase->DNA_Damage DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Putative antitumor mechanism of purine nucleoside analogues.
Canonical Cytokinin Signaling in Plants

As a structural analogue of kinetin, this compound may interact with the plant cytokinin signaling pathway. This pathway is a multi-step phosphorelay that regulates gene expression related to cell division and differentiation.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., Kinetin) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphorelay (P) ARRB Type-B ARR (Response Regulator) AHP->ARRB Phosphorelay (P) Gene Cytokinin Response Genes ARRB->Gene Activates Transcription ARRA Type-A ARR (Negative Regulator) ARRA->AHK Inhibits Signal Gene->ARRA Induces Expression

Canonical two-component cytokinin signaling pathway in plants.
Kinetin's Inhibitory Pathway in Platelet Aggregation

Kinetin has been shown to interfere with multiple stages of platelet activation, primarily by inhibiting signaling cascades that lead to calcium mobilization and granule release.[6]

Platelet_Inhibition Agonist Agonist (e.g., Collagen) Receptor Platelet Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Ca [Ca2+]i Increase PLC->Ca TxA2 Thromboxane A2 (TxA2) Formation Ca->TxA2 Aggregation Platelet Aggregation Ca->Aggregation TxA2->Aggregation Kinetin Kinetin Kinetin->PLC Inhibits Kinetin->Ca Inhibits Kinetin->TxA2 Inhibits

Inhibitory mechanism of Kinetin on platelet aggregation.

Experimental Protocols for Verification

Detailed methodologies are provided for key experiments to enable the independent verification of this compound's biological activities.

Antitumor Activity: Annexin V & Propidium Iodide Apoptosis Assay

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis in a cancer cell line (e.g., Jurkat, HL-60) following treatment with this compound.

Materials:

  • Test cell line

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a vehicle control (DMSO), and a positive control. Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • FITC-/PI-: Viable cells

    • FITC+/PI-: Early apoptotic cells

    • FITC+/PI+: Late apoptotic/necrotic cells

    • FITC-/PI+: Necrotic cells

Cytokinin Activity: Tobacco Callus Bioassay

This classic bioassay measures the ability of a substance to induce cell division (callus formation) in plant tissue, a hallmark of cytokinin activity.[3][10]

Objective: To determine if this compound promotes cell division in cytokinin-dependent tobacco callus.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture maintained on a cytokinin-free medium.

  • Murashige and Skoog (MS) basal medium.

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or Indole-3-acetic acid (IAA)).

  • This compound.

  • Positive control (Kinetin or trans-Zeatin).

  • Petri dishes, sterile flasks, and culture vessels.

  • Growth chamber (25°C, 16h light/8h dark photoperiod).

Procedure:

  • Media Preparation: Prepare MS medium containing a fixed, optimal concentration of an auxin (e.g., 1.5 mg/L 2,4-D). Aliquot the medium into flasks and add different concentrations of this compound (e.g., 0.01, 0.1, 1.0 mg/L), a positive control (e.g., 0.1 mg/L Kinetin), and a negative control (no cytokinin). Pour the media into sterile petri dishes.

  • Inoculation: Aseptically transfer small, uniform pieces of established tobacco callus (approx. 50-100 mg) onto the prepared media. Ensure at least 5 replicates per treatment.

  • Incubation: Seal the plates and incubate in a growth chamber for 4-6 weeks.

  • Data Collection: After the incubation period, carefully remove each callus piece and measure its final fresh weight. Dry the callus at 60°C for 48 hours to determine the final dry weight.

  • Analysis: Compare the mean fresh and dry weights of callus grown on media with this compound to the negative and positive controls to determine its growth-promoting activity.

Anti-platelet Activity: Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a physiological agonist.

Materials:

  • Freshly drawn human blood from healthy, drug-free donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., Collagen, ADP).

  • This compound.

  • Positive control (e.g., Aspirin).

  • A dual-channel light transmission aggregometer.

Procedure:

  • PRP Preparation: Collect blood into citrated tubes. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Setup: Pipette 450 µL of adjusted PRP into a siliconized glass cuvette with a stir bar. Place the cuvette in the aggregometer and incubate at 37°C for 5 minutes. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

  • Inhibition: Add 50 µL of this compound solution at various final concentrations (e.g., 10, 50, 150 µM) or vehicle control to the PRP and incubate for 3-5 minutes.

  • Aggregation Induction: Add a specific concentration of agonist (e.g., collagen 1-2 µg/mL) to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The maximum percentage of aggregation is determined.

  • Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value if possible.

References

Safety Operating Guide

Proper Disposal of N6-Furfuryl-2-aminoadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N6-Furfuryl-2-aminoadenosine is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this purine (B94841) analog.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compound 6-Furfurylaminopurine (Kinetin) and general best practices for the disposal of laboratory chemical waste. This compound is classified as a purine nucleoside analog and, like similar compounds, may possess antitumor and apoptotic-inducing properties, warranting careful handling and disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.[3]

Step-by-Step Disposal Procedure

This procedure applies to small quantities of this compound typically found in a research laboratory.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.

  • Segregate solid waste (e.g., contaminated consumables, unused powder) from liquid waste (e.g., solutions containing the compound).

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Collect liquid waste in a sealed, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.

  • Keep waste containers closed except when adding waste.

3. Storage of Chemical Waste:

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is away from sources of ignition.[3]

  • Do not allow the chemical to enter drains or the environment.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal service.

  • Disposal should be carried out at an approved and licensed waste disposal facility.[3]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.

  • After triple-rinsing, deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₀H₉N₅O
Molecular Weight 215.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 266-269 °C
Solubility Soluble in dilute aqueous HCl or NaOH
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data obtained from the Safety Data Sheet for 6-Furfurylaminopurine (Kinetin).[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_decon Decontamination start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal decon_container Triple-Rinse Empty Containers disposal->decon_container Post-Disposal Action collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon_container->collect_rinsate dispose_container Dispose of Defaced Container as Regular Lab Waste decon_container->dispose_container collect_rinsate->collect_liquid Add to Liquid Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N6-Furfuryl-2-aminoadenosine. The following procedures are designed to ensure safe handling, use, and disposal of this purine (B94841) nucleoside analogue.

This compound is a purine nucleoside analogue.[1] While some safety data sheets for the related compound Kinetin (N6-furfurylaminopurine) indicate it does not meet the criteria for hazardous classification, other sources suggest that 6-Furfuryl amino purine can cause skin and eye irritation, as well as respiratory irritation.[2][3][4] Given its classification as a nucleoside analogue with potential antitumor properties, cautious handling is imperative.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesMust be disposable, latex-free, and powder-free.[5] Thicker gloves generally offer better protection.[6] Double gloving is recommended when handling hazardous drugs.[6]
Eyes Safety goggles or a face shieldProvides protection against splashes.[5][6] Standard eyeglasses are not sufficient.[5][6]
Body Long-sleeved laboratory coat or gownShould be seamless and preferably disposable.[5]
Respiratory Face mask or respiratorA disposable, cleanroom-grade face mask is essential to protect against inhalation of aerosols or dust.[5] In cases of significant dust formation, a respirator with a particulate filter may be necessary.[3]
Feet Shoe coversRecommended to prevent the tracking of contaminants outside the work area.[6]
Hair Hair coverProtects against residue contamination.[5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.

  • Preparation :

    • Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory space.[3]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill containment materials accessible.

  • Handling :

    • Avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

    • Change gloves immediately if they become contaminated.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] Recommended storage temperature is typically between 2–8 °C.[2]

    • Keep away from food and drink.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.

  • Waste Segregation :

    • Separate waste into categories that can be handled by your institution's waste management facilities.[2][3]

  • Contaminated Materials :

    • Treat all contaminated disposables, such as gloves, gowns, and paper towels, as hazardous waste.

    • Handle contaminated packages in the same manner as the substance itself.[2][3]

  • Disposal Route :

    • Do not empty into drains or release into the environment.[2][3]

    • Consult with your institution's environmental health and safety department or a local waste disposal expert for appropriate disposal procedures.[2][3]

    • Completely emptied and decontaminated containers may be recycled according to local regulations.[2][3]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure all materials are ready handling Handling in Ventilated Area ppe->handling Enter designated handling area decon Decontamination handling->decon After experiment completion waste Waste Segregation decon->waste Separate contaminated from non-hazardous remove_ppe Doff PPE decon->remove_ppe dispose Dispose via EHS waste->dispose Follow institutional guidelines wash Wash Hands remove_ppe->wash

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Furfuryl-2-aminoadenosine
Reactant of Route 2
Reactant of Route 2
N6-Furfuryl-2-aminoadenosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.